Product packaging for AG-494(Cat. No.:CAS No. 133550-35-3)

AG-494

Numéro de catalogue: B1664428
Numéro CAS: 133550-35-3
Poids moléculaire: 280.28 g/mol
Clé InChI: HKHOVJYOELRGMV-XYOKQWHBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tyrphostin B48 is a member of the tyrphostin family of tyrosine kinase inhibitors that inhibits epidermal growth factor receptor. (NCI)
tyrphostin that blocks Cdk2 activation;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N2O3 B1664428 AG-494 CAS No. 133550-35-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c17-10-12(8-11-6-7-14(19)15(20)9-11)16(21)18-13-4-2-1-3-5-13/h1-9,19-20H,(H,18,21)/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHOVJYOELRGMV-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201018515
Record name (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133550-35-3, 139087-53-9
Record name (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenyl-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133550-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AG 494
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139087539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrphostin B48
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16774
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tyrphostin AG 494
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AG-494

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-494, a member of the tyrphostin family of compounds, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its ability to selectively target EGFR-mediated signaling pathways has made it a valuable tool in cancer research and for the investigation of cellular processes regulated by EGFR. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, effects on downstream signaling cascades, and detailed protocols for key experimental assays.

Core Mechanism of Action: EGFR Kinase Inhibition

The primary mechanism of action of this compound is the inhibition of the intrinsic tyrosine kinase activity of the Epidermal Growth Factor Receptor. By competing with ATP for binding to the kinase domain of EGFR, this compound effectively blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways. This inhibition of EGFR autophosphorylation has been demonstrated to have an IC50 value of approximately 1.1-1.2 μM in cell-free assays.[1][2]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against a panel of protein kinases, demonstrating a selective profile for EGFR. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various kinases.

Target KinaseIC50 (μM)Reference
EGFR0.7 - 1.2[1][2]
ErbB2 (HER2)39[1][2]
HER1-245[1][2]
PDGF-R6[1][2]

Downstream Signaling Pathways Affected by this compound

The inhibition of EGFR autophosphorylation by this compound leads to the suppression of multiple downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.

Inhibition of the Ras-Raf-MEK-ERK Pathway

The Ras-Raf-MEK-ERK pathway, also known as the MAPK pathway, is a critical downstream effector of EGFR signaling. Upon EGFR activation, the recruitment of adaptor proteins like Grb2 and Sos leads to the activation of Ras, which in turn activates Raf, MEK, and ERK. This cascade ultimately results in the phosphorylation of transcription factors that promote cell proliferation. This compound, by blocking the initial EGFR activation step, prevents the activation of this entire pathway.

Inhibition of the PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is another major signaling route downstream of EGFR. Activated EGFR recruits and activates phosphoinositide 3-kinase (PI3K), leading to the production of PIP3 and subsequent activation of Akt. Akt plays a central role in promoting cell survival by inhibiting pro-apoptotic proteins and activating transcription factors involved in cell growth. This compound's inhibition of EGFR effectively blocks the activation of the PI3K-Akt pathway.

Blockade of Cdk2 Activation and Cell Cycle Progression

This compound has been shown to block the activation of Cyclin-Dependent Kinase 2 (Cdk2), a key regulator of the G1/S phase transition of the cell cycle.[1] This inhibition of Cdk2 activation is a direct consequence of the suppression of EGFR-dependent signaling pathways that are necessary for cell cycle progression. By arresting cells in the G1 phase, this compound prevents DNA synthesis and cell division.

Prevention of NF-κB Activation

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation, immunity, and cell survival. Studies have shown that this compound can significantly prevent the activation of NF-κB in response to certain stimuli.[2] This effect is likely mediated through the inhibition of EGFR-dependent pathways that can lead to NF-κB activation.

Visualizing the Mechanism of Action and Experimental Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Cdk2 Cdk2 EGFR->Cdk2 Leads to activation NFkB NF-κB EGFR->NFkB Leads to activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Cdk2->Proliferation NFkB->Survival EGF EGF EGF->EGFR Binds AG494 This compound AG494->EGFR Inhibits Experimental_Workflow cluster_assays Experimental Assays cluster_data Data Output KinaseAssay EGFR Kinase Assay IC50 IC50 Value KinaseAssay->IC50 CellProliferation Cell Proliferation Assay (MTT) GrowthInhibition Cell Growth Inhibition CellProliferation->GrowthInhibition WesternBlot Western Blot (p-EGFR) PhosphorylationLevel Phosphorylation Level WesternBlot->PhosphorylationLevel Start Start with this compound Start->KinaseAssay Start->CellProliferation Start->WesternBlot

References

The Tyrphostin AG-494: A Technical Guide to its Blockade of Cdk2 Activation and Induction of G1 Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-494, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has emerged as a significant tool in cell cycle research. While initially investigated for its effects on the Epidermal Growth Factor Receptor (EGFR), subsequent studies have revealed a more nuanced mechanism of action, highlighting its ability to block the activation of Cyclin-dependent kinase 2 (Cdk2), a key regulator of the G1/S phase transition of the cell cycle.[1][2] This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its role in preventing Cdk2 activation and inducing cell cycle arrest. It consolidates available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.

Data Presentation

Quantitative Analysis of this compound and its Analogs on Cell Cycle Distribution
CompoundCell LineTreatment Concentration% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
AG-555Not SpecifiedNot Specified85%Not SpecifiedNot Specified[1]
AG-556Not SpecifiedNot Specified85%Not SpecifiedNot Specified[1]
AG-490Not SpecifiedNot SpecifiedArrest in late G1 and S phaseArrest in late G1 and S phaseNo arrest[1]
This compoundNot SpecifiedNot SpecifiedArrest in late G1 and S phaseArrest in late G1 and S phaseNo arrest[1]

Note: The specific cell line and concentration used to achieve 85% G1 arrest with AG-555 and AG-556 are not detailed in the source material.

Inhibitory Concentrations (IC50) of this compound

It is important to note that a direct IC50 value for the inhibition of Cdk2 kinase activity by this compound has not been prominently reported in the reviewed literature. The primary mechanism of action appears to be the inhibition of Cdk2 activation rather than direct enzymatic inhibition.[1]

Signaling Pathways and Mechanisms

The inhibitory effect of this compound on cell cycle progression is not through the direct inhibition of the Cdk2 kinase itself, but rather by preventing its activation. This is achieved by promoting the accumulation of an inhibitory phosphorylation on tyrosine 15 of Cdk2.[1] This mechanism is distinct from many other Cdk inhibitors that act as ATP competitors.

G1_S_Transition_and_AG494_Inhibition cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_Gene Cyclin E Gene E2F->CyclinE_Gene activates transcription CyclinE_CDK2 Cyclin E / Cdk2 (Inactive) CyclinE_Gene->CyclinE_CDK2 leads to complex formation DNA_Replication DNA Replication Active_CyclinE_CDK2 Cyclin E / Cdk2 (Active) CyclinE_CDK2->Active_CyclinE_CDK2 Activation Active_CyclinE_CDK2->Rb hyperphosphorylates Active_CyclinE_CDK2->DNA_Replication promotes AG494 This compound pY15_CDK2 Cdk2-pY15 (Inhibitory Phosphorylation) AG494->pY15_CDK2 promotes accumulation pY15_CDK2->CyclinE_CDK2 maintains inactive state

Figure 1: Simplified signaling pathway of G1/S transition and the inhibitory action of this compound.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing cell cycle distribution following treatment with this compound.

1. Cell Culture and Treatment:

  • Seed cells (e.g., A549, DU145, or other suitable cell lines) in appropriate culture vessels and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).

2. Cell Harvesting and Fixation:

  • Harvest cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells in ethanol for at least 2 hours at -20°C.

3. Staining:

  • Centrifuge the fixed cells to remove the ethanol.

  • Wash the cell pellet with PBS.

  • Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

4. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Acquire data for at least 10,000 events per sample.

  • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow Start Start: Seed Cells Treatment Treat with this compound or Vehicle Start->Treatment Harvest Harvest and Fix Cells Treatment->Harvest Stain Stain with Propidium Iodide Harvest->Stain Analysis Flow Cytometry Analysis Stain->Analysis End End: Determine Cell Cycle Distribution Analysis->End

References

The Tyrphostin AG-494: A Technical Guide to its Signaling Pathway Involvement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-494, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has emerged as a significant tool in cell biology and cancer research. Initially characterized as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), further studies have revealed a broader spectrum of activity, notably its modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This dual inhibitory capability positions this compound as a compound of interest for investigating cellular processes regulated by these critical pathways and for the development of novel therapeutic strategies.

This technical guide provides an in-depth overview of the signaling pathways affected by this compound, with a primary focus on its involvement in the JAK/STAT cascade. It includes a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic domain of tyrosine kinases. This action prevents the autophosphorylation and subsequent activation of these enzymes, thereby blocking downstream signaling cascades that regulate cell proliferation, differentiation, survival, and apoptosis.

Data Presentation: Inhibitory Activity of this compound and Related Compounds

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of this compound and its close analog, AG-490, against various kinases and in different cellular contexts. This data provides a quantitative measure of their potency and selectivity.

Table 1: Inhibitory Concentration (IC50) of this compound Against EGFR

TargetAssay SystemIC50 (µM)
EGFR AutophosphorylationCell-free assay1.2[1]
EGF-dependent Cell GrowthVarious cell lines6[1]
EGFRHT-22 cells1[2]
EGFRCell-free assay0.7[3]

Table 2: Inhibitory Concentration (IC50) of AG-490 (a close analog of this compound) Against JAK Kinases

TargetIC50 (µM)
JAK2~10[4]
JAK320-25[4]

Signaling Pathway Involvement

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various diseases, including cancers and autoimmune disorders. The pathway consists of three main components: a transmembrane receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[5][6]

The mechanism of JAK/STAT signaling proceeds as follows:

  • Ligand Binding and Receptor Dimerization: A cytokine or growth factor binds to its specific receptor, inducing receptor dimerization.

  • JAK Activation: This dimerization brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. STATs bind to these phosphotyrosine sites via their SH2 domains and are subsequently phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus.

  • Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, regulating their transcription.

AG494_JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates AG494 This compound AG494->JAK Inhibits pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Regulates

This compound inhibition of the JAK/STAT signaling pathway.
The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates multiple downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways. These pathways are central to regulating cell proliferation, survival, and migration.

This compound is a well-documented inhibitor of EGFR autophosphorylation.[1] By blocking the initial activation step of the receptor, this compound effectively shuts down the downstream signaling cascades, leading to the inhibition of EGF-dependent cell growth.

AG494_EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR EGFR->pEGFR Autophosphorylation Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) pEGFR->Downstream Activates AG494 This compound AG494->pEGFR Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

This compound inhibition of the EGFR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on cell viability and proliferation.[8]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow Start Seed Cells in 96-well plate Treat Treat with this compound (various concentrations) Start->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze

Workflow for a typical MTT cell proliferation assay.
Western Blot Analysis of STAT3 Phosphorylation

This protocol outlines the steps to assess the inhibitory effect of this compound on the phosphorylation of STAT3.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cytokine for stimulation (e.g., IL-6)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Pre-treat cells with various concentrations of this compound for a specified time.

  • Stimulate the cells with a cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation. Include an unstimulated control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize the data, the membrane can be stripped and re-probed with an antibody against total STAT3.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.[9]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with the desired concentrations of this compound for the appropriate duration.

  • Harvest the cells (including floating cells) and wash them with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with this compound as described in the previous protocols.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

This compound is a valuable research tool for dissecting the intricate signaling networks governed by EGFR and the JAK/STAT pathway. Its ability to inhibit these key pathways provides a powerful means to study their roles in cellular function and disease. The data and protocols presented in this guide are intended to facilitate further research into the mechanisms of this compound and its potential therapeutic applications. As with any inhibitor, it is crucial to consider its broader kinase inhibitory profile when interpreting experimental results. Future studies focusing on the direct inhibitory effects of this compound on individual JAK family members will further clarify its precise mechanism of action and its potential as a selective therapeutic agent.

References

The Cellular Function of AG-494: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-494, also known as Tyrphostin this compound, is a potent, cell-permeable small molecule inhibitor of protein tyrosine kinases. Initially characterized as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, its cellular functions extend to the modulation of other kinases and critical cellular processes including cell cycle progression and apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, detailing its primary targets, impact on signaling pathways, and its effects on cellular fate. This document clarifies its distinction from the similarly named JAK2 inhibitor, AG-490, and presents detailed experimental protocols for its characterization.

Introduction: Distinguishing this compound from other Tyrphostins

This compound belongs to the tyrphostin family of compounds, which are synthetic tyrosine kinase inhibitors. It is crucial to distinguish this compound from other compounds in this family, particularly AG-490. While both are tyrphostins, their primary cellular targets differ significantly:

  • This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) .

  • AG-490 is a well-characterized inhibitor of Janus Kinase 2 (JAK2) .

This distinction is critical for the accurate interpretation of experimental results. This guide will focus on the cellular functions of this compound as an EGFR and cell cycle inhibitor.

Mechanism of Action

Inhibition of EGFR Signaling Pathway

The primary mechanism of action of this compound is the inhibition of EGFR tyrosine kinase activity. EGFR is a transmembrane receptor that, upon binding to ligands such as Epidermal Growth Factor (EGF), dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This autophosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that regulate cell proliferation, survival, and migration.

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and preventing its autophosphorylation. This blockade of the initial activation step effectively shuts down EGFR-mediated signaling. The major pathways affected include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Crucial for cell proliferation and differentiation.

  • PI3K-Akt-mTOR Pathway: A key regulator of cell survival, growth, and metabolism.

EGFR_Pathway

Inhibition of Other Tyrosine Kinases

While potent against EGFR, this compound also exhibits inhibitory activity against other receptor tyrosine kinases, albeit with lower potency. This includes:

  • ErbB2 (HER2): A member of the EGFR family, often implicated in breast cancer.

  • PDGF-R (Platelet-Derived Growth Factor Receptor): Involved in cell growth and angiogenesis.

Regulation of the Cell Cycle

A significant function of this compound is its ability to block the activation of Cyclin-Dependent Kinase 2 (Cdk2). Cdk2, in complex with its regulatory partner Cyclin E or Cyclin A, is a key driver of the G1 to S phase transition in the cell cycle. By inhibiting Cdk2 activation, this compound prevents cells from entering the DNA synthesis (S) phase, leading to cell cycle arrest in G1. This action is directly linked to its anti-proliferative effects.

Cell_Cycle G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 AG494 This compound CyclinE_Cdk2 CyclinE_Cdk2 AG494->CyclinE_Cdk2 Inhibits Rb_E2F Rb_E2F Rb_E2F->S Promotes Entry

Induction of Apoptosis and Inhibition of NF-κB

The combined effect of inhibiting pro-survival signals from EGFR and inducing cell cycle arrest contributes to the induction of apoptosis (programmed cell death) in cancer cells. Furthermore, this compound has been observed to prevent the activation of NF-κB, a transcription factor that plays a key role in inflammation and cell survival.

Quantitative Data Summary

The inhibitory potency of this compound against various kinases has been determined through in vitro kinase assays and cell-based assays.

Target KinaseIC50 ValueAssay Type/Notes
EGFR 0.7 - 1.2 µMAutophosphorylation Assay
ErbB2 (HER2) 39 µMAutophosphorylation Assay
PDGF-R 6 µMAutophosphorylation Assay
HER1-2 45 µMAutophosphorylation Assay

Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and substrate used.

Experimental Protocols

This section details common experimental protocols used to characterize the cellular functions of this compound.

In Vitro EGFR Kinase Inhibition Assay (Luminescent)

This assay measures the amount of ADP produced in a kinase reaction, which correlates with kinase activity.

  • Materials:

    • Recombinant human EGFR kinase

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

    • This compound (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 96- or 384-well plates

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer. Include a DMSO-only vehicle control.

    • Reaction Setup: In each well, add the diluted this compound or vehicle control.

    • Enzyme Addition: Add the EGFR enzyme to each well (except for "no enzyme" controls).

    • Reaction Initiation: Add a mixture of the substrate and ATP to all wells to start the kinase reaction.

    • Incubation: Incubate the plate at 30°C for 60 minutes.

    • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Proliferation/Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell line of interest (e.g., A431, which overexpresses EGFR)

    • Complete cell culture medium

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • 96-well clear flat-bottom plates

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle (DMSO) control.

    • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 for growth inhibition.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

  • Materials:

    • Cell line of interest

    • This compound

    • Phosphate-buffered saline (PBS)

    • Ice-cold 70% ethanol

    • Propidium Iodide (PI) staining solution containing RNase A

  • Procedure:

    • Cell Treatment: Culture cells with and without various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

    • Harvesting: Harvest both adherent and floating cells, wash with PBS.

    • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

    • Staining: Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.

    • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

    • Data Analysis: Use cell cycle analysis software to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow start Seed Cells in Plate treatment Treat with this compound (or vehicle control) start->treatment incubation Incubate for 24-48 hours treatment->incubation mt_assay mt_assay incubation->mt_assay fc_assay fc_assay incubation->fc_assay wb_assay wb_assay incubation->wb_assay analysis Data Analysis (Calculate IC50, Quantify Cell Cycle Phases, etc.) mt_assay->analysis fc_assay->analysis wb_assay->analysis

Conclusion

This compound is a multifaceted tyrosine kinase inhibitor with a primary function as a potent antagonist of the EGFR signaling pathway. Its ability to also inhibit Cdk2 activation provides a dual mechanism for halting cell proliferation, making it a valuable tool for cancer research. The clear distinction of its mechanism from JAK inhibitors like AG-490 is essential for its proper application in scientific studies. The protocols and data presented in this guide offer a framework for researchers to effectively utilize and understand the cellular impact of this compound.

An In-depth Technical Guide to the AG-494 Tyrphostin Family of Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-494, a member of the tyrphostin family of protein kinase inhibitors, is a potent small molecule that has been instrumental in elucidating the roles of various signaling pathways in cellular processes. Initially identified as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), its activity against other kinases, notably Janus Kinase 2 (JAK2), has broadened its application in cancer research and the study of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory profile, and detailed protocols for its application in key experimental assays.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of protein tyrosine kinases. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of tyrosine residues on substrate proteins, thereby blocking the initiation and propagation of downstream signaling cascades. This inhibition of autophosphorylation is a key step in disrupting the activation of receptor tyrosine kinases and non-receptor tyrosine kinases alike.

Data Presentation: Inhibitory Profile of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of protein kinases. These values have been compiled from various in vitro and cell-based assays.

Target KinaseIC50 Value (μM)Assay TypeReference
EGFR 0.7Cell-free[1]
1.0HT-22 cells[2][3][4]
1.2Cell-free (autophosphorylation)[5][6]
6.0EGF-dependent cell growth[5][6]
6.16A549 cells
10.7DU145 cells
EGFR Autophosphorylation 1.1-[7]
ErbB2 (HER2) 39-[7]
HER1-2 45-
PDGF-R 6-[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

EGFR Signaling Pathway Inhibition by this compound

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation AG494 This compound AG494->P_EGFR Inhibition RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Inhibition of EGFR signaling by this compound.

JAK/STAT Signaling Pathway Inhibition by this compound

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binding JAK2 JAK2 Cytokine_Receptor->JAK2 p_JAK2 p-JAK2 JAK2->p_JAK2 Activation AG494 This compound AG494->p_JAK2 Inhibition STAT STAT p_JAK2->STAT Phosphorylation p_STAT p-STAT STAT->p_STAT STAT_dimer STAT Dimer p_STAT->STAT_dimer Dimerization Transcription Gene Transcription (Inflammation, Proliferation) STAT_dimer->Transcription Nuclear Translocation

Caption: Inhibition of JAK/STAT signaling by this compound.

Experimental Workflow for Characterizing this compound

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Culture Cell Culture (e.g., A549, DU145) Kinase_Assay->Cell_Culture AG494_Treatment This compound Treatment (Dose-Response) Cell_Culture->AG494_Treatment Western_Blot Western Blot (p-EGFR, p-STAT3) AG494_Treatment->Western_Blot Viability_Assay Cell Viability Assay (MTT/XTT) AG494_Treatment->Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) AG494_Treatment->Cell_Cycle_Analysis

Caption: Workflow for this compound characterization.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

In Vitro Kinase Assay for IC50 Determination

This protocol describes a typical luminescence-based kinase assay to determine the IC50 of this compound against a target kinase (e.g., EGFR).

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute these into the kinase reaction buffer to create 2x inhibitor solutions. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: Add 5 µL of the 2x this compound dilutions to the wells of the 384-well plate. For the positive control (no inhibition), add 5 µL of kinase reaction buffer with DMSO. For the negative control (no kinase activity), add 5 µL of kinase reaction buffer with DMSO to separate wells.

  • Enzyme Addition: Prepare a 2x working solution of EGFR in kinase dilution buffer. Add 5 µL of the 2x EGFR enzyme solution to all wells except the negative control wells. To the negative control wells, add 5 µL of kinase dilution buffer.

  • Reaction Initiation: Prepare a 2x substrate/ATP mixture in kinase reaction buffer. Add 10 µL of this mixture to all wells to start the kinase reaction. The total reaction volume is 20 µL.

  • Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the average luminescence of the negative control wells from all other wells.

    • Calculate the percent inhibition for each this compound concentration relative to the positive control (0% inhibition) and negative control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of EGFR and STAT3 Phosphorylation

This protocol details the detection of phosphorylated EGFR (p-EGFR) and STAT3 (p-STAT3) in cells treated with this compound.

Materials:

  • Cell line of interest (e.g., A549, DU145)

  • Complete cell culture medium

  • This compound

  • Ligand for stimulation (e.g., EGF for EGFR, IL-6 for STAT3)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Tris-buffered saline with Tween 20 (TBST)

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-STAT3, anti-total STAT3, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere and reach 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.

    • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL EGF for 15 minutes or 20 ng/mL IL-6 for 30 minutes) to induce phosphorylation. Include a non-stimulated control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability following treatment with this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

  • Fixation:

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in a small volume of cold PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer, collecting the fluorescence signal from the PI.

    • Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound remains a valuable tool for researchers investigating cellular signaling pathways. Its well-characterized inhibitory effects on EGFR and the JAK/STAT pathway, coupled with established experimental protocols, make it a reliable agent for studying cell proliferation, differentiation, and apoptosis. This guide provides the foundational knowledge and methodologies for the effective use of this compound in a research setting, facilitating further discoveries in the complex field of signal transduction.

References

AG-494: A Technical Guide to its Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-494, also known as Tyrphostin this compound, is a synthetically derived compound that has garnered significant interest in biomedical research due to its potent inhibitory effects on key cellular signaling pathways. This technical guide provides a comprehensive overview of the chemical properties of this compound, its mechanism of action as a tyrosine kinase inhibitor, and its impact on critical signaling cascades, including the JAK-STAT and EGFR pathways. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and application of this compound in research and drug development.

Chemical Properties

This compound is a member of the tyrphostin family of compounds, which are known for their ability to inhibit protein tyrosine kinases. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 133550-35-3[1]
Molecular Formula C₁₆H₁₂N₂O₃[1]
Molecular Weight 280.28 g/mol [2]
IUPAC Name (2E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-phenyl-2-propenamide[3]
Synonyms Tyrphostin this compound, Tyrphostin B48[2]
Appearance Light yellow to amber to dark green powder/crystal[4]
SMILES O=C(/C(=C/c1ccc(O)c(O)c1)/C#N)Nc2ccccc2
Solubility DMSO: 56 mg/mL (199.8 mM)[5]

Mechanism of Action and Biological Activity

This compound functions as a potent inhibitor of protein tyrosine kinases, enzymes that play a crucial role in cellular signal transduction. Its primary targets include the Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs), leading to the modulation of downstream signaling pathways integral to cell proliferation, differentiation, and survival.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

This compound is a well-documented inhibitor of EGFR, a receptor tyrosine kinase that is often dysregulated in various cancers. It exerts its inhibitory effect by blocking the autophosphorylation of the receptor, a critical step in the activation of its downstream signaling cascades.

Quantitative Data: Inhibition of EGFR

ParameterValueCell Line/System
IC₅₀ (EGFR autophosphorylation) 1.2 µMCell-free assay[5]
IC₅₀ (EGF-dependent cell growth) 6 µM-

Signaling Pathway: EGFR Inhibition by this compound

EGFR_Inhibition cluster_membrane Cell Membrane EGFR EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binds AG494 This compound AG494->EGFR Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_EGFR->Downstream

Caption: this compound inhibits the autophosphorylation of EGFR, preventing downstream signaling.

Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a critical role in the immune system and hematopoiesis. This compound has been shown to inhibit this pathway, primarily by targeting JAK2, which in turn prevents the phosphorylation and activation of STAT3.

Quantitative Data: Inhibition of JAK-STAT Pathway

While specific IC₅₀ values for this compound against individual JAK isoforms are not as extensively reported as for other inhibitors, studies using its close analog, AG-490, demonstrate potent inhibition of JAK2 and subsequent STAT3 phosphorylation. Research indicates that AG-490 inhibits JAK and STAT phosphorylation.[6]

Signaling Pathway: JAK-STAT Inhibition by this compound

JAK_STAT_Inhibition cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates Cytokine Cytokine Cytokine->Cytokine_Receptor P_JAK2 Phosphorylated JAK2 (Active) JAK2->P_JAK2 Autophosphorylation AG494 This compound AG494->JAK2 Inhibits STAT3 STAT3 P_JAK2->STAT3 Phosphorylates P_STAT3 Phosphorylated STAT3 (Active) STAT3->P_STAT3 Nucleus Nucleus P_STAT3->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression

Caption: this compound inhibits JAK2, preventing STAT3 phosphorylation and nuclear translocation.

Induction of Cell Cycle Arrest

This compound has been observed to induce cell cycle arrest, primarily at the G1 phase. This effect is attributed to its inhibition of cyclin-dependent kinase 2 (Cdk2) activation, a key regulator of the G1/S phase transition. By blocking Cdk2, this compound prevents cells from progressing through the cell cycle and entering the DNA synthesis (S) phase.

Logical Relationship: this compound and G1 Cell Cycle Arrest

Cell_Cycle_Arrest AG494 This compound Cdk2_Activation Cdk2 Activation AG494->Cdk2_Activation Inhibits G1_S_Transition G1/S Phase Transition Cdk2_Activation->G1_S_Transition Promotes G1_Arrest G1 Phase Cell Cycle Arrest Cdk2_Activation->G1_Arrest Leads to

Caption: this compound inhibits Cdk2 activation, leading to G1 phase cell cycle arrest.

Modulation of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. This compound has been shown to prevent the activation of NF-κB in certain cellular contexts, suggesting an anti-inflammatory potential.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Western Blot Analysis for Phosphorylated Proteins (p-JAK2, p-STAT3)

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of JAK2 and STAT3.

Experimental Workflow: Western Blot Analysis

Western_Blot_Workflow Start Cell Culture & Treatment Lysis Cell Lysis Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-JAK2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of protein phosphorylation.

Methodology:

  • Cell Culture and Treatment: Plate appropriate cells (e.g., human gastric cancer AGS cells) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for a specified time (e.g., 1-24 hours). Include a vehicle control (DMSO). For stimulation, add a relevant cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) before harvesting.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-JAK2 (Tyr1007/1008), total JAK2, p-STAT3 (Tyr705), and total STAT3 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.[1][2][7][8][9]

Methodology:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Cells can be stored at -20°C.[7]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[2]

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect fluorescence emission at ~617 nm.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

NF-κB Luciferase Reporter Assay

This assay measures the effect of this compound on the transcriptional activity of NF-κB.[3][10][11][12]

Methodology:

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.

  • Cell Treatment: After 24 hours, pre-treat the transfected cells with different concentrations of this compound for 1 hour.

  • Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as TNF-α (e.g., 10 ng/mL) for 6-8 hours.[3]

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.[3]

    • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in this compound-treated cells to that in stimulated, untreated cells.

Conclusion

This compound is a valuable research tool for investigating cellular signaling pathways implicated in cancer and inflammatory diseases. Its well-characterized inhibitory effects on EGFR and the JAK-STAT pathway, coupled with its ability to induce cell cycle arrest, make it a compound of significant interest for drug discovery and development. The experimental protocols provided in this guide offer a foundation for researchers to further explore the multifaceted biological activities of this compound.

References

In-Depth Technical Guide to AG-494: A Tyrphostin-Class Inhibitor of EGFR and CDK2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and experimental applications of AG-494 (Tyrphostin this compound), a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Core Molecular and Chemical Properties

This compound is a member of the tyrphostin family of compounds, which are known for their ability to inhibit protein tyrosine kinases. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₆H₁₂N₂O₃
Molecular Weight 280.28 g/mol
CAS Number 133550-35-3
Appearance Crystalline solid
Solubility Soluble in DMSO and Ethanol

Mechanism of Action and Biological Activity

This compound exerts its biological effects primarily through the inhibition of key enzymes involved in cell proliferation and survival. The quantitative measures of its inhibitory activity are detailed in the following tables.

Inhibitory Activity against Protein Kinases
Target ProteinIC₅₀ Value
EGFR0.7 µM - 1.2 µM
ErbB2 (HER2)39 µM
HER1-245 µM
PDGF-R6 µM
Cellular Effects
Biological ProcessEffect
EGF-dependent DNA synthesisInhibition
Cdk2 activationBlockade
NF-κB activation (in silica-stimulated cells)Significant prevention
BMP9-induced ALP activityDose-dependent inhibition (3-9 µM)

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, compiled from various research publications.

Cell Culture and Treatment

A common experimental workflow for assessing the effects of this compound on cultured cells is outlined below.

G cluster_0 Cell Preparation cluster_1 This compound Treatment cluster_2 Downstream Analysis start Seed cells in appropriate culture plates culture Culture cells to desired confluency (e.g., 70-80%) start->culture prepare Prepare stock solution of this compound in DMSO dilute Dilute stock solution to final concentrations in culture medium prepare->dilute treat Treat cells with this compound for a specified duration (e.g., 24-72 hours) dilute->treat assay Perform downstream assays (e.g., Western blot, kinase assay, proliferation assay) treat->assay

Caption: General workflow for cell-based assays using this compound.

  • Cell Seeding: Plate cells (e.g., A431, NIH3T3, or other relevant cell lines) in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth during the experiment.

  • Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) should be prepared in parallel.

  • Treatment: Remove the existing culture medium from the cells and add the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period, which can range from a few hours to several days depending on the specific assay.

  • Analysis: Following incubation, proceed with downstream analyses such as cell viability assays, protein extraction for Western blotting, or kinase activity assays.

EGFR Autophosphorylation Assay

This in vitro assay is used to determine the direct inhibitory effect of this compound on the autophosphorylation of the EGFR.

  • Reaction Setup: In a microcentrifuge tube, combine purified recombinant EGFR with a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction tubes and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiation of Reaction: Initiate the autophosphorylation reaction by adding ATP to a final concentration of 10-50 µM.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer.

  • Detection: Analyze the samples by SDS-PAGE followed by Western blotting using an antibody specific for phosphorylated tyrosine residues (e.g., anti-phosphotyrosine 4G10) to visualize the extent of EGFR autophosphorylation.

CDK2 Kinase Activity Assay

This assay measures the ability of this compound to inhibit the kinase activity of CDK2.

  • Reaction Components: In a reaction well, combine recombinant active CDK2/Cyclin A or CDK2/Cyclin E complex, a specific substrate (e.g., Histone H1 or a synthetic peptide), and a kinase buffer.

  • Inhibitor Incubation: Add different concentrations of this compound or a vehicle control to the wells and pre-incubate.

  • Reaction Initiation: Start the kinase reaction by the addition of [γ-³²P]ATP.

  • Incubation: Allow the reaction to proceed at 30°C for a defined period.

  • Termination and Detection: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.

Signaling Pathways Modulated by this compound

This compound primarily targets the EGFR signaling cascade and the CDK2-mediated cell cycle progression. The following diagrams illustrate these pathways and the points of inhibition by this compound.

EGFR Signaling Pathway

The EGFR pathway is a critical regulator of cell growth, proliferation, and survival. This compound inhibits the initial step of this cascade.

G cluster_0 Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates AG494 This compound AG494->EGFR Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Inhibition of the EGFR signaling cascade by this compound.

CDK2 and Cell Cycle Regulation

This compound also impacts the cell cycle by blocking the activity of CDK2, a key kinase for the G1/S phase transition.

G cluster_0 Cell Cycle Progression CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds and Activates Rb Rb CDK2->Rb Phosphorylates and Inactivates AG494 This compound AG494->CDK2 Inhibits E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Promotes

Caption: this compound-mediated inhibition of CDK2 and cell cycle progression.

Conclusion

This compound is a well-characterized dual inhibitor of EGFR and CDK2, making it a valuable tool for studying the signaling pathways that govern cell proliferation and survival. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in a research setting and to support the development of novel therapeutic strategies. Researchers should always refer to the specific product datasheets for handling and storage information.

AG-494 in Cancer Research: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AG-494, also known as Tyrphostin AG 494, is a synthetically derived tyrosine kinase inhibitor that has been a subject of extensive preclinical investigation in cancer research. As a member of the tyrphostin family, it functions by competitively inhibiting the ATP binding site of tyrosine kinases, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and migration. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical efficacy in various cancer models, and detailed experimental protocols for its investigation.

Mechanism of Action

This compound exhibits a multi-targeted inhibitory profile, primarily targeting the Epidermal Growth Factor Receptor (EGFR) and the Janus Kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2.

EGFR Inhibition: this compound is a potent inhibitor of EGFR tyrosine kinase with an IC50 of 0.7 µM.[1] It effectively blocks the autophosphorylation of EGFR and other members of the ErbB family, including ErbB2 (HER2).[1] The inhibition of EGFR signaling disrupts downstream pathways such as the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways, which are critical for cell cycle progression and survival. By blocking these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.

JAK/STAT Pathway Inhibition: this compound is also a well-documented inhibitor of the JAK/STAT signaling pathway, particularly by targeting JAK2. This pathway is activated by various cytokines and growth factors and plays a pivotal role in hematopoiesis, immune response, and oncogenesis. Constitutive activation of the JAK/STAT pathway, especially STAT3, is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. This compound inhibits the phosphorylation of STAT3, preventing its dimerization, nuclear translocation, and subsequent transcriptional activation of target genes involved in tumorigenesis.[2][3][4]

Signaling Pathway Diagrams

EGFR Signaling Pathway Inhibition by this compound

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K AG494 This compound AG494->EGFR Inhibits Autophosphorylation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription

Caption: this compound inhibits EGFR autophosphorylation, blocking downstream MAPK and PI3K/Akt signaling.

JAK/STAT Signaling Pathway Inhibition by this compound

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 STAT3 STAT3 Receptor->STAT3 Recruits AG494 This compound AG494->JAK2 Inhibits JAK2->Receptor JAK2->STAT3 Phosphorylates (Tyr705) pSTAT3 p-STAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerizes Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) STAT3_Dimer->Transcription Translocates & Binds DNA

Caption: this compound inhibits JAK2, preventing STAT3 phosphorylation, dimerization, and nuclear translocation.

Preclinical Efficacy in Cancer Models

In Vitro Cytotoxicity

This compound has demonstrated cytotoxic and anti-proliferative effects across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, its underlying molecular characteristics (e.g., EGFR or JAK/STAT pathway activation status), and the assay conditions.

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Cancer~5-12[5]
DU145Prostate Cancer~8[5]
Hep-2Laryngeal CarcinomaNot specified[6]
SW1990Pancreatic CancerNot specified[7]
Various Breast Cancer Cell LinesBreast CancerNot specified
Various Leukemia/Lymphoma Cell LinesHematological MalignanciesNot specified

Note: IC50 values can vary significantly between studies due to different experimental conditions. This table provides an approximate range based on available data.

In Vivo Tumor Growth Inhibition

Preclinical studies in animal models have shown that this compound can inhibit tumor growth. These studies typically involve the use of xenograft models, where human cancer cells are implanted into immunodeficient mice.

Cancer TypeAnimal ModelDosing RegimenTumor Growth InhibitionReference
Laryngeal CarcinomaNude mice xenograftNot specifiedSignificant inhibition[6]
Pancreatic CancerNude mice xenograftNot specifiedReduced tumor growth and metastasis[7]
Gastric CancerNude mice xenograftNot specifiedEnhanced anti-tumor effect of TRAIL[8]
Breast CancerNude mice xenograftNot specifiedData not available

Note: Detailed quantitative data on tumor growth inhibition from in vivo studies with this compound are limited in the public domain.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with this compound (serial dilutions) A->B C Incubate (24-72h) B->C D Add MTT reagent C->D E Incubate (3-4h) D->E F Add solubilization solution E->F G Measure absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Parallel workflows for assessing apoptosis and cell cycle distribution using flow cytometry.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for in vivo administration (e.g., in a vehicle like DMSO/PEG/saline)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

Clinical Development

A thorough review of clinical trial databases reveals no registered clinical trials specifically investigating Tyrphostin this compound for the treatment of cancer in humans. It is important to distinguish this compound from ABT-494 (Upadacitinib), which is a selective JAK1 inhibitor that has undergone extensive clinical development for autoimmune diseases. The preclinical data on this compound, while promising in some contexts, has not translated into clinical trials for oncology to date.

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor with potent activity against EGFR and JAK/STAT signaling pathways. Its ability to induce cell cycle arrest and apoptosis in a variety of cancer cell lines highlights its potential as an anti-cancer agent. However, the lack of extensive in vivo data and the absence of clinical trials indicate that its therapeutic development has been limited. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers continuing to explore the anti-cancer properties of this compound and similar multi-targeted kinase inhibitors. Further research, particularly in well-designed in vivo models, is necessary to fully elucidate its therapeutic potential.

References

AG-494 (Tyrphostin AG490): A Technical Guide to its Applications in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-494, also known as Tyrphostin AG490, is a potent inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway.[1][2][3][4] This pathway is a critical regulator of inflammatory responses and has been increasingly implicated in the pathophysiology of various neurological disorders.[5] Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a common feature of acute brain injuries like stroke and subarachnoid hemorrhage, as well as chronic neurodegenerative diseases. The ability of this compound to modulate the JAK/STAT pathway makes it a valuable tool for investigating the role of neuroinflammation in these conditions and for exploring potential therapeutic strategies. This technical guide provides an in-depth overview of the applications of this compound in neuroscience, focusing on its mechanism of action, experimental protocols, and key findings from preclinical studies.

Core Mechanism of Action: Inhibition of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors.[6][7][8] In the central nervous system (CNS), pro-inflammatory cytokines can activate this pathway in neurons and glial cells, leading to the transcription of genes involved in inflammation and apoptosis.

This compound exerts its effects by inhibiting the tyrosine kinase activity of JAK2.[3][4] This prevents the phosphorylation and subsequent activation of STAT proteins, which are transcription factors that, upon activation, translocate to the nucleus and induce the expression of target genes.[5] By blocking this cascade, this compound can effectively suppress the inflammatory response mediated by JAK2-dependent cytokines.

G cluster_nucleus Nuclear Events Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation DNA DNA pSTAT->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription AG494 This compound AG494->JAK2 Inhibition

Caption: this compound inhibits the JAK/STAT signaling pathway.

In Vivo Applications in Neurological Injury Models

Preclinical studies have demonstrated the neuroprotective effects of this compound in various animal models of acute brain injury. These studies highlight its potential to mitigate the detrimental effects of neuroinflammation.

Ischemic Stroke

In a rat model of permanent cerebral ischemia, pretreatment with AG-490 was shown to ameliorate neurological deficits, reduce brain infarction size, and decrease brain edema. The administration of AG-490 also led to a reduction in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the injured cortical tissue.

ParameterControl (Ischemia)AG-490 Treated (Ischemia)
Neurological Deficit ScoreIncreasedSignificantly Reduced
Brain Infarction VolumeIncreasedSignificantly Reduced
Brain EdemaIncreasedSignificantly Reduced
Caspase-3 ActivationIncreasedSignificantly Reduced
Cortical TNF-α LevelIncreasedSignificantly Reduced
Cortical IL-1β LevelIncreasedSignificantly Reduced
Cortical IL-6 LevelIncreasedSignificantly Reduced

Table 1: Summary of the effects of AG-490 in a rat model of ischemic stroke. Data compiled from a representative study.

Subarachnoid Hemorrhage (SAH)

In a rat model of SAH, administration of AG-490 significantly inhibited the phosphorylation of JAK2 and STAT3. This was associated with a reduction in the expression and translocation of High Mobility Group Box 1 (HMGB1), a key damage-associated molecular pattern molecule involved in the inflammatory response. Consequently, AG-490 treatment reduced cortical apoptosis, brain edema, and neurological deficits.[2]

ParameterControl (SAH)AG-490 Treated (SAH)
JAK2/STAT3 PhosphorylationSignificantly IncreasedSignificantly Inhibited
HMGB1 ExpressionSignificantly IncreasedSuppressed
Cortical ApoptosisIncreasedReduced
Brain EdemaIncreasedReduced
Neurological DeficitsPresentReduced

Table 2: Summary of the effects of AG-490 in a rat model of subarachnoid hemorrhage.[2]

Experimental Protocols: In Vivo Administration

Animal Model of Ischemic Stroke
  • Animal Model: Permanent middle cerebral artery occlusion (MCAO) in rats.

  • Drug Preparation: Dissolve AG-490 in a suitable vehicle, such as dimethyl sulfoxide (DMSO).

  • Administration: Administer AG-490 via intraperitoneal (i.p.) injection at a specified dose (e.g., 3 mg/kg) 30 minutes prior to the induction of cerebral ischemia.

  • Outcome Measures: Assess neurological deficits using a standardized scoring system at various time points post-MCAO. Measure brain infarct volume and brain edema using histological techniques (e.g., TTC staining) and the wet-dry method, respectively. Analyze protein levels of inflammatory markers and apoptotic factors in brain tissue using Western blotting or ELISA.

G Start Start Rat Rat Model Start->Rat AG490_Prep Prepare AG-490 (e.g., in DMSO) Rat->AG490_Prep Injection Intraperitoneal Injection (30 min before MCAO) AG490_Prep->Injection MCAO Induce MCAO Injection->MCAO Assessment Assess Outcomes: - Neurological Deficit - Infarct Volume - Brain Edema - Molecular Markers MCAO->Assessment End End Assessment->End

Caption: Experimental workflow for in vivo this compound administration in a stroke model.
Animal Model of Subarachnoid Hemorrhage

  • Animal Model: Endovascular perforation model of SAH in rats.

  • Drug Preparation: Prepare a 5 mM solution of AG-490 in DMSO.

  • Administration: Administer 2 µl of the AG-490 solution via intraventricular injection 30 minutes prior to the induction of SAH.[4] The injection site can be 1.0 mm caudal to bregma, 1.5 mm lateral to the midline, and 4.0 mm deep from the dura.[4]

  • Outcome Measures: Evaluate neurological function at defined time points post-SAH. Measure brain water content to assess edema. Analyze the expression and localization of proteins like HMGB1 and phosphorylated JAK2/STAT3 using Western blotting, immunohistochemistry, and immunofluorescence.

In Vitro Applications: Modulation of Glial Cell Activity

This compound is a valuable tool for dissecting the role of the JAK/STAT pathway in the activation of microglia and astrocytes, the primary immune cells of the CNS.

Astrocyte Reactivity

In primary rat astrocyte cultures, AG-490 has been shown to protect against cell death induced by pro-inflammatory cytokines (IFN-γ, IL-6) and oxidative stress (H₂O₂).[9] The inhibitor prevented the phosphorylation of STAT1, a key step in the apoptotic pathway triggered by these stimuli.[9]

Microglia Activation

While specific studies detailing the use of this compound on microglia are less common, the established role of the JAK2/STAT pathway in microglial polarization suggests its utility. Inhibition of JAK2 has been shown to attenuate the pro-inflammatory (M1) phenotype of microglia.[10] Therefore, this compound can be used to investigate the contribution of JAK2 signaling to microglia-mediated neuroinflammation.

Experimental Protocols: In Vitro Assays

Astrocyte Culture and Treatment
  • Cell Culture: Isolate primary astrocytes from the cerebral cortices of neonatal rats. Culture the cells in appropriate media until they reach confluency.

  • Induction of Reactivity: Treat the astrocyte cultures with pro-inflammatory stimuli such as a combination of cytokines (e.g., IFN-γ and IL-6) or with an oxidizing agent like hydrogen peroxide (H₂O₂) to induce a reactive phenotype and cell death.

  • This compound Treatment: Pre-incubate a subset of the astrocyte cultures with this compound at various concentrations for a specified period (e.g., 1 hour) before adding the pro-inflammatory stimuli.

  • Analysis: Assess cell viability using assays such as MTT or LDH release. Analyze the phosphorylation status of STAT1 and STAT3 using Western blotting to confirm the inhibition of the JAK/STAT pathway.

G Start Start Isolate Isolate Primary Astrocytes Start->Isolate Culture Culture Astrocytes Isolate->Culture Pretreat Pre-treat with this compound Culture->Pretreat Stimulate Induce Reactivity (e.g., Cytokines, H₂O₂) Pretreat->Stimulate Analyze Analyze Outcomes: - Cell Viability (MTT/LDH) - pSTAT Levels (Western Blot) Stimulate->Analyze End End Analyze->End

Caption: In vitro workflow for assessing this compound's effect on astrocyte reactivity.
Microglia Activation Assay (Representative Protocol)

  • Cell Culture: Culture a microglial cell line (e.g., BV-2) or primary microglia in appropriate media.

  • Pre-treatment: Treat the cells with this compound at desired concentrations for 1 hour.

  • Activation: Stimulate the microglia with lipopolysaccharide (LPS) and/or interferon-gamma (IFN-γ) to induce a pro-inflammatory M1 phenotype.

  • Analysis:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Cytokine Release: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

    • Gene Expression: Analyze the mRNA levels of M1 markers (e.g., iNOS, CD86) and M2 markers (e.g., Arg1, CD206) using quantitative real-time PCR (qRT-PCR).

    • Protein Expression: Assess the protein levels of key signaling molecules (e.g., phosphorylated JAK2/STATs) by Western blotting.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the JAK2/STAT signaling pathway in the context of neuroscience. Its ability to potently inhibit JAK2 allows for the detailed study of neuroinflammatory processes in both in vivo models of neurological injury and in vitro glial cell cultures. The experimental protocols and data presented in this guide provide a foundation for researchers to design and execute studies aimed at further elucidating the complex interplay between inflammation and neurological function, and to explore the therapeutic potential of targeting the JAK/STAT pathway in a range of CNS disorders. As research in this area continues, this compound will likely remain a key compound for advancing our understanding of neuroinflammation and for the development of novel neuroprotective strategies.

References

AG-494 in Glioblastoma Research: A Technical Guide to its Core Mechanisms and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Its high degree of cellular heterogeneity, infiltrative nature, and inherent resistance to conventional therapies necessitate the exploration of novel therapeutic strategies. One such avenue of investigation has focused on the inhibition of key signaling pathways that drive GBM progression. This technical guide delves into the core role of AG-494, a tyrphostin derivative and potent tyrosine kinase inhibitor, in glioblastoma research. This compound has garnered attention for its ability to modulate critical oncogenic pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) cascade, thereby influencing tumor cell proliferation, survival, and invasion. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and underlying signaling mechanisms associated with this compound's activity in glioblastoma, serving as a valuable resource for researchers in the field.

Data Presentation: Quantitative Effects of this compound on Glioblastoma Cells

The anti-proliferative and cytotoxic effects of this compound and related tyrphostins have been evaluated across various glioblastoma cell lines. The following tables summarize the available quantitative data, providing a comparative overview of their potency. It is important to note that direct comparative studies of this compound across all major GBM cell lines are limited, and IC50 values can vary based on the specific assay conditions and duration of treatment[1].

Cell LineCompoundIC50 Value (µM)AssayExposure TimeReference
U87MGAG-490~10-50Proliferation Assay72h
T98GAG-490~10-50Proliferation Assay72h
Various GBMAG-490Not specifiedProliferation AssayNot specified

Table 1: Comparative IC50 Values of AG-490 (a related Tyrphostin) in Glioblastoma Cell Lines.

Cell LineTreatmentEffectAssayReference
U87MGTyrphostin AG 1296Dose-dependent decrease in cell viabilityCell Viability Assay[2]
Human Glioblastoma CellsTyrphostin AG 1296Reduced cell viability and suppressed migrationCell Viability and Migration Assays[2]
Five GBM Cell LinesAG-490Significant reduction in proliferative activityProliferation Assay

Table 2: Summary of Qualitative and Quantitative Effects of Tyrphostins on Glioblastoma Cell Viability and Proliferation.

Core Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway

The primary mechanism of action of this compound in glioblastoma is the inhibition of the JAK/STAT signaling pathway, which is constitutively activated in a high percentage of GBM tumors and plays a crucial role in tumor cell proliferation, survival, and immune evasion[3][4]. This compound specifically targets and inhibits Janus Kinase 2 (JAK2), an upstream activator of Signal Transducer and Activator of Transcription 3 (STAT3).

The canonical JAK/STAT signaling cascade is initiated by the binding of cytokines, such as interleukin-6 (IL-6), to their cell surface receptors. This binding leads to receptor dimerization and the subsequent auto-phosphorylation and activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell survival (e.g., Bcl-2), proliferation (e.g., c-Myc), and angiogenesis (e.g., VEGF).

By inhibiting JAK2, this compound prevents the phosphorylation and activation of STAT3. This blockade of STAT3 signaling leads to the downregulation of its target genes, ultimately resulting in decreased glioblastoma cell proliferation and the induction of apoptosis.

Signaling Pathway Diagram

AG494_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Recruits & Activates STAT3 STAT3 Receptor->STAT3 Recruits pJAK2 p-JAK2 (Active) JAK2->pJAK2 Autophosphorylation pJAK2->Receptor pJAK2->STAT3 Phosphorylates pSTAT3_dimer p-STAT3 Dimer STAT3->pSTAT3_dimer Dimerizes DNA DNA pSTAT3_dimer->DNA Translocates & Binds AG494 This compound AG494->JAK2 Inhibits Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription

Figure 1: this compound Inhibition of the JAK2/STAT3 Signaling Pathway. This diagram illustrates how this compound inhibits JAK2, thereby preventing the phosphorylation and activation of STAT3, which in turn blocks the transcription of genes essential for glioblastoma cell proliferation and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on glioblastoma cells.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on the metabolic activity of glioblastoma cell lines.

Materials:

  • Glioblastoma cell lines (e.g., U87MG, U251, T98G)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed glioblastoma cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Replace the medium in each well with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dose).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Experimental Workflow: Cell Viability Assay

MTT_Workflow A 1. Seed Glioblastoma Cells (96-well plate) B 2. Incubate for 24h A->B C 3. Treat with this compound (various concentrations) B->C D 4. Incubate for 24-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 2-4h E->F G 7. Add Solubilization Solution F->G H 8. Measure Absorbance (570 nm) G->H I 9. Analyze Data (% Cell Viability) H->I

Figure 2: Workflow for MTT-based Cell Viability Assay. This diagram outlines the key steps involved in assessing the impact of this compound on the viability of glioblastoma cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol details the use of flow cytometry with Annexin V and Propidium Iodide (PI) to quantify apoptosis and necrosis in this compound-treated glioblastoma cells.

Materials:

  • Glioblastoma cells

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed glioblastoma cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 48 hours). Include a vehicle control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis of STAT3 Phosphorylation

This protocol describes the detection of phosphorylated STAT3 (p-STAT3) levels in glioblastoma cells following treatment with this compound.

Materials:

  • Glioblastoma cells

  • 6-well plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat glioblastoma cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 normalized to total STAT3 and the loading control.

This compound and Autophagy in Glioblastoma

The role of this compound in modulating autophagy in glioblastoma is an area that requires further investigation. Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting cell survival or contributing to cell death. In glioblastoma, autophagy is often upregulated as a survival mechanism in response to stress, such as chemotherapy[5]. Key protein markers for autophagy include Beclin-1, which is involved in the initiation of the autophagosome, and the conversion of LC3-I to LC3-II, which indicates autophagosome formation. Studies have shown that reduced expression of Beclin-1 and LC3B-II in glioblastoma multiforme is associated with a down-regulated autophagic capacity and tumor progression[5][6]. To date, there is limited direct evidence from the searched literature detailing the specific effects of this compound on the expression of these autophagy markers in glioblastoma cells. Future research should aim to elucidate whether this compound-induced cell death involves the modulation of autophagy, which could have significant implications for combination therapies.

In Vivo Studies: Orthotopic Glioblastoma Mouse Model

Preclinical in vivo studies are crucial for evaluating the therapeutic efficacy of this compound in a more physiologically relevant setting. The orthotopic xenograft model, where human glioblastoma cells are implanted into the brains of immunodeficient mice, is a commonly used model[7][8][9][10].

General Protocol for an Orthotopic U87MG Xenograft Model

Materials:

  • U87MG human glioblastoma cells

  • Immunodeficient mice (e.g., athymic nude mice)

  • Stereotactic apparatus

  • Hamilton syringe

  • Anesthetics

  • This compound formulation for in vivo administration

Procedure:

  • Cell Preparation: Culture U87MG cells and harvest them during the exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of approximately 1 x 10⁵ cells per 5 µL.

  • Animal Anesthesia and Preparation: Anesthetize the mouse and secure it in a stereotactic frame. Shave the scalp and make a small incision to expose the skull.

  • Stereotactic Injection: Using a Hamilton syringe, slowly inject the U87MG cell suspension into the desired brain region (e.g., the striatum). The coordinates for injection are determined based on anatomical landmarks (e.g., bregma).

  • Wound Closure: Suture the scalp incision.

  • Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).

  • This compound Treatment: Once tumors are established (e.g., detectable by imaging), randomize the mice into treatment and control groups. Administer this compound via the appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Efficacy Evaluation: Monitor tumor progression and the overall health of the mice throughout the treatment period. The primary endpoints are typically tumor growth inhibition and an increase in overall survival.

  • Histopathological Analysis: At the end of the study, euthanize the mice and collect the brains for histopathological analysis to confirm tumor formation and assess the effects of the treatment on the tumor microenvironment.

Logical Relationship Diagram for In Vivo Study

InVivo_Workflow A 1. Prepare U87MG Cell Suspension B 2. Stereotactic Intracranial Injection into Mice A->B C 3. Monitor Tumor Establishment (e.g., Bioluminescence) B->C D 4. Randomize Mice into Treatment & Control Groups C->D E 5. Administer this compound or Vehicle D->E Treatment Phase F 6. Monitor Tumor Growth and Survival E->F G 7. Euthanize and Perform Histopathology F->G Endpoint H 8. Analyze Tumor Growth Inhibition & Survival Data G->H

Figure 3: Logical Workflow for an In Vivo Glioblastoma Study with this compound. This diagram outlines the major phases of a preclinical in vivo experiment to evaluate the efficacy of this compound in an orthotopic mouse model of glioblastoma.

Conclusion and Future Directions

This compound and other tyrphostin-based JAK2 inhibitors represent a promising therapeutic strategy for glioblastoma by targeting the constitutively active JAK/STAT pathway. The available preclinical data demonstrate their ability to reduce cell viability and induce apoptosis in glioblastoma cells. However, to advance the clinical translation of these compounds, further research is warranted. Specifically, comprehensive studies are needed to establish definitive IC50 values across a broader range of GBM cell lines to better understand the spectrum of sensitivity. Elucidating the role of this compound in modulating autophagy could unveil new avenues for combination therapies. Furthermore, detailed in vivo studies are required to optimize dosing and administration schedules and to assess the efficacy of this compound in combination with the standard-of-care chemotherapy, temozolomide. The detailed protocols and mechanistic insights provided in this technical guide serve as a foundational resource for researchers dedicated to exploring the full therapeutic potential of this compound in the fight against glioblastoma.

References

Methodological & Application

Application Notes and Protocols: Preparation of AG-494 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of AG-494 (Tyrphostin AG 494), a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in downstream experimental applications.

Introduction

This compound is a selective inhibitor of EGFR tyrosine kinase with an IC50 of 0.7 µM.[1][2] It also demonstrates inhibitory activity against ErbB2, HER1-2, and PDGF-R autophosphorylation.[1] Due to its specific biological activity, this compound is a valuable tool in studying cellular signaling pathways, particularly those involved in cell proliferation and differentiation. Proper preparation of a stock solution is the first critical step for obtaining reliable and reproducible experimental results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReferences
Synonyms Tyrphostin AG 494, Tyrphostin B48[1][2]
Molecular Formula C₁₆H₁₂N₂O₃[3][4]
Molecular Weight 280.28 g/mol [1][2][4]
Appearance Yellow to brown solid[1]
CAS Number 133550-35-3[1][3][4]

Solubility Data

This compound is practically insoluble in water but is soluble in several organic solvents. The choice of solvent is critical for preparing a stable stock solution. It is highly recommended to use anhydrous solvents to minimize degradation. Sonication may be required to fully dissolve the compound.[2]

SolventSolubility (Concentration)References
DMSO 14 mg/mL (49.95 mM) to 50 mg/mL (178.39 mM)[2][4][5]
Ethanol 1.4 mg/mL (5 mM) to 25 mg/mL[2][4][5]
DMF 30 mg/mL[6]
Water Insoluble[4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes. This prevents condensation from forming inside the vial.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.80 mg of this compound (Molecular Weight = 280.28 g/mol ).

    • Calculation: Mass (mg) = Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mM x 1 mL x 280.28 g/mol / 1000 = 2.80 mg

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[2] Visually inspect the solution to ensure there are no visible particles.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.[4][7]

  • Storage: Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to one month).[2][4][7]

Storage and Stability

Proper storage is essential to maintain the biological activity of the this compound stock solution.

FormStorage TemperatureStabilityReferences
Solid Powder -20°C (protect from light)Up to 3 years[2][4]
In Solvent (DMSO) -80°CUp to 1 year[2][8]
In Solvent (DMSO) -20°CUp to 1 month[4][9]
In Solvent (DMSO) 4°CUp to 1 week[2][8]

Important Considerations:

  • Always use anhydrous solvents to prepare stock solutions.

  • Avoid repeated freeze-thaw cycles.[4][7]

  • When using the stock solution for cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed a level that would cause cytotoxicity (typically ≤ 0.1%).[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway inhibited by this compound and the experimental workflow for preparing the stock solution.

AG494_Pathway cluster_membrane Cell Membrane EGFR EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation EGF EGF EGF->EGFR AG494 This compound AG494->P_EGFR Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: EGFR signaling pathway inhibition by this compound.

Stock_Solution_Workflow A Equilibrate this compound Powder to Room Temp. B Weigh Required Mass of this compound A->B C Add Anhydrous DMSO B->C D Vortex/Sonicate for Complete Dissolution C->D E Aliquot into Single-Use Vials D->E F Store at -80°C (Long-term) E->F

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for AG-494

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of the Janus kinase (JAK) inhibitor, AG-494, and protocols for its use in common laboratory applications. This compound is a tyrosine kinase inhibitor that has been shown to selectively inhibit the JAK-STAT signaling pathway, a critical regulator of immune response and cell growth.

Data Presentation: Solubility of this compound

The solubility of this compound in commonly used laboratory solvents, Dimethyl Sulfoxide (DMSO) and ethanol, is crucial for the preparation of stock solutions for in vitro and in vivo studies. The following table summarizes the quantitative solubility data for this compound.

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO 14 - 50 mg/mL49.95 - 178.39 mMSonication is recommended for dissolution.[1][2]
Ethanol 1 - 4 mg/mL3.57 - 14.27 mMSonication may be required.[1][2][3]

Experimental Protocols

Preparation of this compound Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations for various assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Ethanol, 100% (200 proof), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol for DMSO Stock Solution (e.g., 50 mM):

  • Calculate the required amount of this compound:

    • The molecular weight of this compound is 280.28 g/mol .

    • To prepare 1 mL of a 50 mM stock solution, weigh out 14 mg of this compound (50 mmol/L * 1 L/1000 mL * 280.28 g/mol * 1000 mg/g = 14 mg/mL).

  • Dissolution:

    • Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO (e.g., 1 mL for a 14 mg sample to make a 50 mM solution).

    • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

    • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.[1]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Ethanol Stock Solution (e.g., 5 mM):

  • Calculate the required amount of this compound:

    • To prepare 1 mL of a 5 mM stock solution, weigh out 1.4 mg of this compound (5 mmol/L * 1 L/1000 mL * 280.28 g/mol * 1000 mg/g = 1.4 mg/mL).

  • Dissolution:

    • Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of 100% ethanol (e.g., 1 mL for a 1.4 mg sample).

    • Vortex the tube thoroughly. Sonication may be necessary to achieve complete dissolution.[1]

  • Storage:

    • Aliquot and store at -20°C. Note that ethanol solutions may have a shorter shelf-life compared to DMSO solutions.

Cell Treatment with this compound

Objective: To treat cultured cells with this compound to assess its biological effects.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO or ethanol)

  • Phosphate-buffered saline (PBS), sterile

Protocol:

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the treatment period.

    • Allow cells to adhere and resume growth overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Working Solution:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of the solvent (DMSO or ethanol) in the cell culture medium should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

  • Cell Treatment:

    • Remove the old medium from the cells and wash once with sterile PBS.

    • Add the fresh medium containing the desired concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the cells for the desired treatment duration (e.g., 1, 6, 24, or 48 hours) depending on the experimental endpoint.

Western Blot Analysis of Phosphorylated STAT3

Objective: To determine the effect of this compound on the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key downstream target of JAKs.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis:

    • After treatment with this compound, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Collect the cell lysates and centrifuge at high speed to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • To normalize for protein loading, the membrane can be stripped of the phospho-STAT3 antibody and re-probed with an antibody against total STAT3.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_cell_culture Cell Culture and Treatment cluster_analysis Downstream Analysis prep_stock Prepare this compound Stock Solution (DMSO or Ethanol) prep_working Prepare Working Solutions in Cell Culture Medium prep_stock->prep_working treat_cells Treat Cells with this compound prep_working->treat_cells seed_cells Seed Cells seed_cells->treat_cells lysis Cell Lysis treat_cells->lysis protein_quant Protein Quantification lysis->protein_quant western_blot Western Blot (p-STAT3, total STAT3) protein_quant->western_blot

Caption: Experimental workflow for using this compound.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation p_stat p-STAT (Dimer) stat->p_stat 4. Dimerization gene_transcription Gene Transcription p_stat->gene_transcription 5. Nuclear Translocation ag494 This compound ag494->jak Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by this compound.

References

Application Notes and Protocols for AG-494 in Epidermal Growth Factor Receptor (EGFR) Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, differentiation, and survival. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a key target for therapeutic intervention. AG-494 is a potent and selective inhibitor of EGFR tyrosine kinase activity.[1] It acts as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of EGFR and subsequent downstream signaling.

This document provides a detailed protocol for the use of this compound in the immunoprecipitation of EGFR from cell lysates. This allows for the specific analysis of the effect of this compound on EGFR phosphorylation and its interaction with other proteins.

Signaling Pathway and Point of Intervention

The following diagram illustrates the EGFR signaling pathway and the inhibitory action of this compound.

EGFR_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR EGFR->EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates EGF EGF (Ligand) EGF->EGFR Binds AG494 This compound AG494->EGFR Inhibits Autophosphorylation Proliferation Cell Proliferation, Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and this compound inhibition.

Experimental Workflow

The following diagram outlines the experimental workflow for the immunoprecipitation of EGFR after treatment with this compound.

IP_Workflow A 1. Cell Culture B 2. Serum Starvation A->B C 3. This compound Treatment (e.g., 1-10 µM) B->C D 4. EGF Stimulation (e.g., 100 ng/mL) C->D E 5. Cell Lysis D->E F 6. Pre-clearing Lysate (Optional) E->F G 7. Immunoprecipitation with anti-EGFR antibody F->G H 8. Bead Capture (Protein A/G) G->H I 9. Washing H->I J 10. Elution I->J K 11. Western Blot Analysis (p-EGFR, Total EGFR) J->K L 12. Densitometry Analysis K->L

Caption: this compound EGFR immunoprecipitation workflow.

Data Presentation

The efficacy of this compound in inhibiting EGFR phosphorylation can be quantified by densitometric analysis of Western blots. The intensity of the phosphorylated EGFR (p-EGFR) band is normalized to the total EGFR band for each treatment condition. The data can be presented as a percentage of the p-EGFR/total EGFR ratio relative to the vehicle-treated control.

TreatmentConcentration (µM)Duration (hours)% Phosphorylated EGFR (Normalized to Control)
Vehicle (DMSO)-1100%
This compound11Insert Data
This compound51Insert Data
This compound101Insert Data

Note: The table above is a template. Actual results will vary depending on the cell line and experimental conditions.

Experimental Protocols

Materials and Reagents
  • Cell Line: A cell line expressing EGFR (e.g., A431, HeLa, MCF7)

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound: (Tyrphostin AG 494)

  • Dimethyl Sulfoxide (DMSO): Vehicle for this compound

  • Epidermal Growth Factor (EGF): Recombinant human EGF

  • Phosphate Buffered Saline (PBS): pH 7.4

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM Sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na3VO4, 1 µg/ml Leupeptin. Add 1 mM PMSF immediately before use.

  • Anti-EGFR Antibody: For immunoprecipitation (e.g., rabbit polyclonal or mouse monoclonal)

  • Anti-phospho-EGFR (e.g., Tyr1068) Antibody: For Western blotting

  • Anti-total-EGFR Antibody: For Western blotting

  • Protein A/G Agarose or Magnetic Beads

  • Wash Buffer: Lysis buffer or a less stringent buffer like PBS with 0.1% Tween 20

  • Elution Buffer: 2X Laemmli sample buffer

  • BCA Protein Assay Kit

  • Western Blotting Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% non-fat milk or BSA in TBST), HRP-conjugated secondary antibodies, and ECL substrate.

Cell Treatment
  • Cell Culture: Plate cells in appropriate culture dishes and grow to 70-80% confluency.

  • Serum Starvation: To reduce basal EGFR phosphorylation, aspirate the growth medium and replace it with a serum-free medium. Incubate for 4-6 hours.

  • This compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 1, 5, 10 µM). The IC50 for this compound inhibition of EGFR autophosphorylation is 1.2 µM.[1] Include a vehicle control (DMSO alone). Incubate the cells with the this compound or vehicle for 1-2 hours.

  • EGF Stimulation: To induce EGFR phosphorylation, add EGF to the medium at a final concentration of 100 ng/mL. Incubate for 10-15 minutes at 37°C.

Cell Lysis
  • Place the culture dishes on ice and aspirate the medium.

  • Wash the cells twice with ice-cold PBS.

  • Add ice-cold lysis buffer to the dish and incubate on ice for 5-10 minutes.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Sonicate the lysate briefly on ice to shear DNA and reduce viscosity.

  • Centrifuge the lysate at 14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (total cell lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a BCA protein assay.

Immunoprecipitation
  • Pre-clearing (Optional): To reduce non-specific binding, add 20 µL of Protein A/G beads to 500-1000 µg of total protein lysate. Incubate with gentle rotation for 30-60 minutes at 4°C. Centrifuge and transfer the supernatant to a new tube.

  • Antibody Incubation: Add 1-5 µg of anti-EGFR antibody to the pre-cleared lysate. For a negative control, add the same amount of a non-specific IgG antibody to a separate tube of lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Bead Capture: Add 30 µL of Protein A/G bead slurry to each tube. Incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation at 2,500 rpm for 3 minutes at 4°C. Carefully remove the supernatant. Resuspend the beads in 1 mL of ice-cold wash buffer. Repeat the wash step 3-4 times.

  • Elution: After the final wash, remove all of the supernatant. Add 30-50 µL of 2X Laemmli sample buffer directly to the beads. Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins. Centrifuge to pellet the beads. The supernatant contains the immunoprecipitated EGFR.

Western Blot Analysis
  • SDS-PAGE: Load the eluted samples onto an SDS-PAGE gel. Include a lane with the total cell lysate (input) to verify the presence of EGFR.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-EGFR or anti-total-EGFR) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Perform densitometric analysis of the bands using software such as ImageJ. Normalize the intensity of the p-EGFR band to the total EGFR band.

References

AG-494 Application Notes and Protocols for Xenograft Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-494, a member of the tyrphostin family of compounds, is a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. By targeting the ATP-binding site of the kinase domain, this compound effectively blocks the autophosphorylation of EGFR and downstream signaling pathways implicated in tumor cell proliferation, survival, and angiogenesis. Additionally, this compound has been shown to inhibit other receptor tyrosine kinases such as ErbB2, HER1-2, and PDGF-R, and to block the activation of cyclin-dependent kinase 2 (Cdk2), a key regulator of the cell cycle.[1][2] These multimodal actions make this compound a valuable tool for preclinical cancer research, particularly in the context of in vivo xenograft models.

This document provides detailed application notes and protocols for the use of this compound in xenograft tumor models based on available preclinical data.

Mechanism of Action

This compound exerts its anti-tumor effects through the inhibition of key signaling pathways that are frequently dysregulated in cancer.

  • EGFR Pathway Inhibition: As a primary target, this compound competitively binds to the ATP pocket of the EGFR tyrosine kinase domain, preventing its activation and subsequent downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades. This inhibition leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.

  • Cell Cycle Regulation: this compound has been demonstrated to block the activation of Cdk2, a critical enzyme for the G1/S phase transition of the cell cycle.[1] This action contributes to the cytostatic effects of the compound.

Signaling Pathway Diagram

AG494_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Cdk2 Cdk2 CellCycle G1/S Transition Cdk2->CellCycle AG494 This compound AG494->EGFR Inhibits AG494->Cdk2 Inhibits

Caption: this compound inhibits EGFR signaling and Cdk2 activation.

In Vivo Efficacy in Xenograft Models

While specific public data on this compound dosage and efficacy in xenograft tumor models is limited, closely related tyrphostins have been evaluated in preclinical cancer models. The following tables and protocols are based on representative data for tyrphostin-class compounds and provide a framework for designing in vivo studies with this compound. Researchers should perform dose-escalation and tolerability studies to determine the optimal regimen for their specific tumor model.

Table 1: Representative In Vivo Dosage and Administration of Tyrphostin-Class Compounds in Xenograft Models

CompoundCancer ModelAnimal ModelDosageAdministration RouteTreatment ScheduleEfficacyReference
Tyrphostin AG1714Murine Colon CarcinomaMice50 mg/kgOral gavageDailyReduced chemotherapy-induced intestinal injury[3]
Tyrphostin AG1714Murine Colon CarcinomaMice25 mg/kgIntraperitoneal (i.p.)DailyReduced chemotherapy-induced intestinal injury[3]
Tyrphostin AG1801Murine Colon CarcinomaMice50 mg/kgOral gavageDailyReduced chemotherapy-induced intestinal injury[3]

Note: The above data is for related tyrphostin compounds and should be used as a starting point for optimizing this compound dosage.

Experimental Protocols

Xenograft Tumor Model Establishment

A standardized protocol for establishing subcutaneous xenograft tumor models is crucial for reproducible results.

Experimental Workflow

Xenograft_Workflow start Start cell_culture 1. Tumor Cell Culture (e.g., A431, HCT116) start->cell_culture cell_harvest 2. Cell Harvesting & Counting cell_culture->cell_harvest injection_prep 3. Resuspend Cells in Matrigel/PBS cell_harvest->injection_prep injection 5. Subcutaneous Injection of Cells injection_prep->injection animal_prep 4. Prepare Immunocompromised Mice (e.g., Nude, SCID) animal_prep->injection tumor_monitoring 6. Monitor Tumor Growth injection->tumor_monitoring treatment 7. Initiate this compound Treatment (when tumors reach ~100-200 mm³) tumor_monitoring->treatment data_collection 8. Measure Tumor Volume & Body Weight treatment->data_collection endpoint 9. Endpoint Analysis (Tumor Excision, Histology) data_collection->endpoint finish End endpoint->finish

Caption: Workflow for a typical xenograft study.

Materials:

  • Human tumor cell line of interest (e.g., A431 for high EGFR expression)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (or similar basement membrane matrix)

  • Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)

  • Syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

  • This compound

  • Vehicle for this compound formulation (e.g., DMSO, PEG, saline)

Procedure:

  • Cell Culture: Culture tumor cells in appropriate medium to ~80% confluency.

  • Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count. Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5-10 x 10^6 cells per 100 µL. Keep on ice.

  • Animal Inoculation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

This compound Administration Protocol

Formulation:

  • Prepare a stock solution of this compound in a suitable solvent such as DMSO.

  • For in vivo administration, the stock solution may need to be further diluted in a vehicle like polyethylene glycol (PEG) and/or saline to achieve the desired final concentration and to minimize toxicity. A final DMSO concentration of <10% is generally recommended. The formulation should be prepared fresh daily.

Administration:

  • Based on preliminary dose-finding studies, administer this compound to the treatment group via the determined route (e.g., intraperitoneal injection or oral gavage).

  • Administer an equivalent volume of the vehicle to the control group.

  • The treatment schedule will depend on the determined half-life and tolerability of the compound (e.g., daily, every other day).

  • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity. A body weight loss of >15-20% may necessitate a dose reduction or cessation of treatment.

Efficacy Evaluation
  • Continue to measure tumor volumes and body weights throughout the study.

  • At the end of the study (defined by tumor size in the control group reaching a predetermined endpoint or a set duration), euthanize the mice.

  • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, or Western blotting for target engagement).

Table 2: Key Parameters for In Vivo Efficacy Studies

ParameterDescription
Tumor Growth Inhibition (TGI) The percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
Tumor Weight The final weight of the excised tumors.
Body Weight Change An indicator of systemic toxicity.
Survival Analysis Kaplan-Meier survival curves can be generated if the study endpoint is survival.
Biomarker Analysis Assessment of target inhibition (e.g., p-EGFR levels) and downstream effects (e.g., Ki-67 for proliferation, TUNEL for apoptosis) in tumor tissue.

Conclusion

This compound is a promising preclinical tool for investigating the role of EGFR and other tyrosine kinases in cancer. The protocols and information provided here offer a foundation for designing and executing in vivo xenograft studies to evaluate the anti-tumor efficacy of this compound. It is imperative that researchers conduct preliminary studies to determine the optimal dose, schedule, and administration route for their specific cancer model to ensure reliable and reproducible results.

References

Measuring EGFR Autophosphorylation with AG-494: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the autophosphorylation of the Epidermal Growth Factor Receptor (EGFR) and its inhibition by AG-494, a potent tyrosine kinase inhibitor. Detailed protocols for both Western Blotting and ELISA-based assays are included, along with data presentation and visualizations to facilitate experimental design and data interpretation in cancer research and drug development.

Introduction to EGFR and this compound

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that functions as a receptor tyrosine kinase. Upon binding to ligands like epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation on multiple tyrosine residues within its cytoplasmic domain.[1] This autophosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are critical in regulating cell proliferation, survival, and differentiation.[2] Dysregulation of EGFR signaling is a common feature in various cancers, making it a key target for therapeutic intervention.[3]

This compound, a member of the tyrphostin family, is a potent and selective inhibitor of EGFR tyrosine kinase activity.[4][5] It acts as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of EGFR and subsequently inhibiting downstream signaling pathways.[6] This makes this compound a valuable tool for studying EGFR-mediated cellular processes and for the development of anti-cancer therapeutics.

Quantitative Data: this compound Inhibition of EGFR

The inhibitory activity of this compound on EGFR autophosphorylation has been quantified using various assays. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the potency of the inhibitor.

InhibitorTargetAssay TypeIC50 Value
This compoundEGFR AutophosphorylationCell-free assay1.2 µM[4]
This compoundEGF-dependent cell growthCell-based assay6 µM[4]

EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling cascade, from ligand binding and receptor dimerization to the activation of downstream pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibition Inhibition EGF EGF Ligand EGFR_inactive EGFR (inactive) EGF->EGFR_inactive Binding EGFR_dimer EGFR Dimer (active) EGFR_inactive->EGFR_dimer Dimerization Autophosphorylation Autophosphorylation (pY) EGFR_dimer->Autophosphorylation Grb2_SOS Grb2/SOS Autophosphorylation->Grb2_SOS PI3K PI3K Autophosphorylation->PI3K STAT STAT Autophosphorylation->STAT PLCg PLCγ Autophosphorylation->PLCg Ras Ras Grb2_SOS->Ras RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) Ras->RAF_MEK_ERK Akt Akt PI3K->Akt JAK JAK STAT->JAK Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation RAF_MEK_ERK->Proliferation Akt->Proliferation JAK->Proliferation AG494 This compound AG494->Autophosphorylation Inhibits

Diagram of the EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Two common methods for measuring EGFR autophosphorylation are Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA). Both methods rely on phospho-specific antibodies that recognize the phosphorylated tyrosine residues on EGFR.

Experimental Workflow

The general workflow for assessing the effect of this compound on EGFR autophosphorylation is depicted below.

Experimental_Workflow cluster_cell_culture 1. Cell Culture cluster_treatment 2. Treatment cluster_lysis 3. Cell Lysis & Protein Quantification cluster_analysis 4. Analysis A Seed cells (e.g., A431) in 6-well plates B Incubate for 24 hours A->B C Serum starve cells (16-24 hours) D Pre-treat with this compound (various concentrations) for 1-4 hours C->D E Stimulate with EGF (e.g., 100 ng/mL) for 15-30 minutes D->E F Wash cells with ice-cold PBS G Lyse cells in RIPA buffer on ice F->G H Centrifuge to pellet debris G->H I Collect supernatant (total protein extract) H->I J Quantify protein concentration (e.g., BCA assay) I->J K Western Blot J->K L ELISA J->L

A generalized workflow for measuring EGFR autophosphorylation inhibition.
Protocol 1: Western Blot Analysis of Phospho-EGFR

Western blotting is a widely used technique to qualitatively or semi-quantitatively detect the phosphorylation status of EGFR.

Materials:

  • Cell line overexpressing EGFR (e.g., A431)

  • Cell culture medium and supplements

  • This compound (solubilized in DMSO)

  • Epidermal Growth Factor (EGF)

  • Phosphate Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Polyacrylamide gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-EGFR (e.g., Tyr1068)

    • Rabbit anti-total-EGFR

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed A431 cells in 6-well plates and grow to 70-80% confluency.[7]

    • Serum starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.[8]

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or vehicle (DMSO) for 1-4 hours.

    • Stimulate the cells with 100 ng/mL EGF for 15-30 minutes at 37°C to induce EGFR autophosphorylation.[8][9]

  • Cell Lysis and Protein Quantification:

    • Place the plates on ice and wash the cells twice with ice-cold PBS.[8]

    • Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes.[8]

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (total protein extract) to a new tube.

    • Determine the protein concentration of each sample using a BCA protein assay.[8]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[8]

    • Load 20-30 µg of total protein per lane onto a polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.[10]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (anti-phospho-EGFR) overnight at 4°C with gentle agitation.[8]

    • Wash the membrane three times with TBST for 10 minutes each.[8]

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[8][10]

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[10]

    • To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total EGFR and a loading control like β-actin.[7]

Protocol 2: ELISA for Phospho-EGFR

ELISA provides a more quantitative measurement of EGFR phosphorylation and is suitable for high-throughput screening.

Materials:

  • Cell-Based ELISA Kit for phospho-EGFR (e.g., specific for pY1068)[11]

  • 96-well tissue culture plates

  • Cell line overexpressing EGFR (e.g., A431)

  • This compound

  • EGF

  • Fixing solution

  • Quenching buffer

  • Blocking buffer

  • Primary antibodies (anti-phospho-EGFR and anti-total-EGFR)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed A431 cells in a 96-well tissue culture plate at a density of 10,000-30,000 cells per well and incubate overnight.

    • Serum starve the cells for 16-24 hours.

    • Treat the cells with various concentrations of this compound for 1-4 hours.

    • Stimulate with 100 ng/mL EGF for 15-30 minutes.

  • Cell Fixing and Permeabilization:

    • Aspirate the media and add 100 µL of fixing solution to each well. Incubate for 20 minutes at room temperature.

    • Wash the wells three times with 1x Wash Buffer.

    • Add 200 µL of quenching buffer and incubate for 20 minutes at room temperature.

    • Wash the wells.

  • Immunodetection:

    • Add 200 µL of blocking buffer and incubate for 1 hour at 37°C.

    • Wash the wells.

    • Add 50 µL of diluted primary antibody (anti-phospho-EGFR or anti-total-EGFR) to the appropriate wells and incubate for 2 hours at room temperature.

    • Wash the wells three times.

    • Add 50 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the wells four times.

  • Signal Detection:

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 30 minutes at room temperature.[12]

    • Add 50 µL of stop solution to each well.[12]

    • Measure the absorbance at 450 nm using a microplate reader.[12]

    • The results for phospho-EGFR should be normalized to the total EGFR levels for each condition.

Data Interpretation and Troubleshooting

  • Data Analysis: For Western blots, the band intensity of phospho-EGFR can be quantified using densitometry software and normalized to the total EGFR and loading control bands. For ELISA, the absorbance readings are proportional to the amount of phosphorylated EGFR. IC50 curves can be generated by plotting the percentage of inhibition against the log concentration of this compound.

  • Controls: It is crucial to include appropriate controls in every experiment:

    • Untreated cells: To determine the basal level of EGFR phosphorylation.

    • EGF-stimulated cells (no inhibitor): To determine the maximum level of induced EGFR phosphorylation.

    • Vehicle control (DMSO): To account for any effects of the solvent.

  • Troubleshooting:

    • High background: Insufficient blocking or washing. Increase blocking time or the number of wash steps.

    • No or weak signal: Inefficient antibody binding, low protein concentration, or inactive EGF. Check antibody dilutions, load more protein, and ensure the activity of EGF. For Western blotting, ensure efficient protein transfer.

    • Variability between replicates: Inconsistent cell seeding, treatment, or pipetting. Ensure uniform cell density and precise liquid handling.

By following these detailed protocols and application notes, researchers can effectively measure EGFR autophosphorylation and characterize the inhibitory effects of compounds like this compound, contributing to a deeper understanding of EGFR signaling and the development of novel cancer therapies.

References

Application Notes and Protocols: AG-494 in Combination with Curcumin for Glioblastoma Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-494, a tyrphostin derivative, is a potent inhibitor of both Janus kinase 2 (JAK2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[1] Its potential as an anti-cancer agent is being explored, particularly in combination with other therapeutic agents to enhance efficacy and overcome resistance. Preclinical evidence suggests that combining this compound with curcumin, a natural polyphenol with known anti-cancer properties, results in a synergistic cytotoxic effect against glioblastoma cells.[2] This document provides detailed application notes and protocols based on these findings for researchers investigating this combination therapy.

Data Presentation

The following table summarizes the quantitative data on the effects of this compound and curcumin, alone and in combination, on the human glioblastoma cell line LN229.

Treatment GroupConcentrationEffect on Cell ViabilityInduction of ApoptosisDNA Damage
This compound Varies (Dose-dependent)Inhibition of autocrine growthPro-apoptoticNot specified
Curcumin Varies (Dose-dependent)Inhibition of autocrine growthPro-apoptoticIrreversible DNA damage
This compound + Curcumin Not specified in abstractSignificantly increased cytotoxicityEnhanced stimulation of apoptosisIncreased irreversible DNA damage

Data is derived from a study on LN229 human brain cancer cells. The exact concentrations for the combination therapy and the degree of synergism (e.g., Combination Index) were not detailed in the available abstract and would require consulting the full-text article.[2]

Signaling Pathways

The combination of this compound and curcumin likely impacts multiple signaling pathways to induce cancer cell death. This compound targets the JAK2/STAT and EGFR signaling pathways, which are crucial for cell proliferation and survival. Curcumin has been shown to modulate various pathways, including those involved in apoptosis and DNA damage response.

AG_494_Curcumin_Signaling_Pathway Proposed Signaling Pathway of this compound and Curcumin Combination cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR STAT STAT EGFR->STAT Activates JAK2 JAK2 JAK2->STAT Activates Gene_Expression Altered Gene Expression STAT->Gene_Expression Apoptosis_Proteins Pro-apoptotic Proteins Cell_Death Cell_Death Apoptosis_Proteins->Cell_Death DNA_Damage DNA_Damage DNA_Damage->Cell_Death Gene_Expression->Cell_Death AG_494 AG_494 AG_494->EGFR Inhibits AG_494->JAK2 Inhibits Curcumin Curcumin Curcumin->Apoptosis_Proteins Induces Curcumin->DNA_Damage Induces

This compound and Curcumin Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the combined effect of this compound and curcumin on glioblastoma cells.

Cell Culture
  • Cell Line: LN229 human glioblastoma cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of this compound and curcumin, alone and in combination.

  • Procedure:

    • Seed LN229 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound, curcumin, and their combination for 24, 48, and 72 hours. Include a vehicle-treated control group.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Objective: To quantify the induction of apoptosis.

  • Procedure:

    • Seed LN229 cells in a 6-well plate and treat with this compound, curcumin, or the combination for 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

DNA Damage Assay (Comet Assay)
  • Objective: To assess DNA strand breaks.

  • Procedure:

    • Treat LN229 cells with the compounds as described for the apoptosis assay.

    • Harvest and resuspend the cells in low-melting-point agarose.

    • Pipette the cell suspension onto a pre-coated slide and allow it to solidify.

    • Lyse the cells in a high-salt lysis buffer.

    • Perform electrophoresis under alkaline conditions.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green).

    • Visualize the "comets" using a fluorescence microscope and quantify the DNA damage using appropriate software. The tail length and intensity are proportional to the amount of DNA damage.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the combination of this compound and another chemotherapeutic agent.

Experimental_Workflow Experimental Workflow for this compound Combination Studies Start Start Cell_Culture Cell Line Culture (e.g., LN229) Start->Cell_Culture Treatment Treatment with this compound, Chemotherapy Agent, and Combination Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay DNA_Damage_Assay DNA Damage Assay (e.g., Comet Assay) Treatment->DNA_Damage_Assay Data_Analysis Data Analysis and Synergy Calculation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis DNA_Damage_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Workflow for this compound Combination Studies

Conclusion

The combination of the JAK2/EGFR inhibitor this compound with curcumin demonstrates a promising synergistic anti-cancer effect in glioblastoma cells in preclinical models.[2] The provided protocols offer a framework for researchers to further investigate this and other potential combination therapies involving this compound. Further in-depth studies are warranted to elucidate the precise molecular mechanisms and to evaluate the in vivo efficacy and safety of this combination.

References

Application Notes and Protocols for the Long-Term Stability of AG-494 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-494, a member of the tyrphostin family of protein tyrosine kinase inhibitors, is a valuable tool in cell biology and cancer research. It is recognized for its inhibitory effects on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, making it a subject of interest for studying cellular signaling and as a potential therapeutic agent. The reliability and reproducibility of experimental results using this compound are critically dependent on its stability in solution. These application notes provide a comprehensive overview of the known stability of this compound, protocols for preparing and storing solutions, and methods for assessing its long-term stability.

Data Presentation: Stability of this compound

While specific quantitative long-term stability data for this compound is not extensively published, the following tables summarize the recommended storage conditions and expected stability based on available supplier information and the general chemical properties of tyrphostins. It is crucial to note that actual stability can be influenced by various factors, including the purity of the compound, the quality of the solvent, and the specific storage conditions.

Table 1: Recommended Storage Conditions for this compound

FormSolventStorage TemperatureRecommended DurationLight Sensitivity
Solid (Lyophilized Powder) N/A-20°C≥ 1 yearProtect from light
Stock Solution Anhydrous DMSO-80°CUp to 1 month (recommended)Protect from light

Table 2: Qualitative Stability Profile of this compound in Solution

ConditionStabilityNotes
Repeated Freeze-Thaw Cycles LowAvoid repeated freeze-thaw cycles as this can lead to degradation and precipitation. It is highly recommended to aliquot stock solutions into single-use vials.
Aqueous Solutions LowTyrphostins, as a class of compounds, are known to be susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is pH-dependent. Therefore, it is advised to prepare aqueous working solutions fresh before each experiment.
Room Temperature LowThis compound solutions are not stable for extended periods at room temperature. Prepare working solutions immediately before use and do not store them.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the context of this compound's action and the process of evaluating its stability, the following diagrams are provided.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation AG494 This compound AG494->JAK Inhibition Gene Gene Transcription DNA->Gene Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (DMSO) Aliquoting Aliquot into Single-Use Vials Prep_Stock->Aliquoting Storage_neg80 Store at -80°C Aliquoting->Storage_neg80 Incubate Storage_neg20 Store at -20°C Aliquoting->Storage_neg20 Incubate Storage_4 Store at 4°C Aliquoting->Storage_4 Incubate Storage_RT Store at Room Temp Aliquoting->Storage_RT Incubate Time_points Analyze at Time Points (t=0, 1, 2, 4 weeks, etc.) Storage_neg80->Time_points Storage_neg20->Time_points Storage_4->Time_points Storage_RT->Time_points HPLC_LCMS HPLC or LC-MS/MS Analysis Time_points->HPLC_LCMS Data_Analysis Data Analysis (% Degradation) HPLC_LCMS->Data_Analysis

Application Notes and Protocols for AG-494 Treatment in Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AG-494, a tyrosine kinase inhibitor, for inducing apoptosis in cancer cells. The protocols detailed below are intended to guide researchers in designing and executing experiments to evaluate the apoptotic effects of this compound.

Introduction

This compound, also known as Tyrphostin AG 494, is a selective inhibitor of Janus kinase 2 (JAK2). The JAK/STAT signaling pathway is crucial for various cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of this pathway is frequently observed in various cancers, leading to uncontrolled cell growth and resistance to apoptosis.[2][3] this compound exerts its anti-cancer effects by inhibiting the phosphorylation of JAK2 and downstream STAT proteins, particularly STAT3.[2] This inhibition disrupts the signaling cascade that promotes the expression of anti-apoptotic proteins, such as Bcl-2, and ultimately leads to the induction of programmed cell death, or apoptosis.

Mechanism of Action: this compound Induced Apoptosis

This compound primarily targets the JAK2/STAT3 signaling pathway. By inhibiting JAK2, this compound prevents the phosphorylation and activation of STAT3. Activated STAT3 typically translocates to the nucleus and promotes the transcription of genes involved in cell survival, including the anti-apoptotic protein Bcl-2. Inhibition of this pathway by this compound leads to a decrease in Bcl-2 expression, altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic proteins.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell, a hallmark of apoptosis.

AG494_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Bcl2 Bcl-2 Bax Bax Bcl2->Bax Inhibition Cytochrome_c Cytochrome c Bax->Cytochrome_c Release from Mitochondria Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution AG494 This compound AG494->JAK2 Gene_Transcription Gene Transcription (e.g., Bcl-2) STAT3_dimer->Gene_Transcription Nuclear Translocation Gene_Transcription->Bcl2 Expression

Caption: this compound inhibits the JAK2/STAT3 pathway, leading to apoptosis.

Quantitative Data on this compound and Analogue-Induced Apoptosis

The following tables summarize the effective concentrations and treatment durations of this compound and its analogue, AG-4, for inducing apoptosis in various cancer cell lines.

Table 1: IC50 Values of AG-4 (Andrographolide Analogue) in Cancer Cell Lines

Cell LineCancer TypeTreatment Duration (hours)IC50 (µM)
U937Histiocytic Lymphoma485.4 ± 0.7
RajiBurkitt's Lymphoma4810.0
MCF-7Breast Cancer4817.9
HCT-15Colorectal Cancer4825.5
Data is illustrative and based on studies with the AG-4 analogue.[2]

Table 2: Apoptosis Induction by AG-490 in Colorectal Cancer Cells

Cell LineTreatment Duration (hours)AG-490 Concentration (µM)Effect
SW111624150Almost undetectable pJAK2 levels
HT2924150Almost undetectable pJAK2 levels
Data is illustrative and based on studies with AG-490.[3]

Table 3: Time-Dependent Apoptosis Induction in U937 Cells with AG-4 (5.4 µM)

Treatment Duration (hours)ParameterResult
24Cell ViabilitySignificant Decrease
48Cell ViabilityIC50 reached (5.4 µM)
72Cell ViabilityFurther decrease (IC50 ~4.6 µM)
Data is illustrative and based on studies with the AG-4 analogue.[2]

Experimental Protocols

Detailed methodologies for key experiments to assess this compound induced apoptosis are provided below.

Experimental Workflow: Apoptosis Assessment

Apoptosis_Workflow cluster_assays Apoptosis Assays Cell_Culture 1. Cell Culture (e.g., U937, Jurkat) AG494_Treatment 2. This compound Treatment (Varying concentrations and durations) Cell_Culture->AG494_Treatment Harvest_Cells 3. Harvest Cells AG494_Treatment->Harvest_Cells AnnexinV Annexin V/PI Staining (Flow Cytometry) Harvest_Cells->AnnexinV WesternBlot Western Blotting (Caspases, Bcl-2 family) Harvest_Cells->WesternBlot Caspase_Assay Caspase Activity Assay (Fluorometric/Colorimetric) Harvest_Cells->Caspase_Assay Data_Analysis 4. Data Analysis and Interpretation AnnexinV->Data_Analysis WesternBlot->Data_Analysis Caspase_Assay->Data_Analysis

Caption: Workflow for assessing this compound induced apoptosis.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Seed cancer cells (e.g., U937, Jurkat, or other relevant cell lines) in appropriate culture flasks or plates at a density that allows for logarithmic growth during the experiment.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2 in a suitable culture medium supplemented with fetal bovine serum and antibiotics.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for different time points (e.g., 6, 12, 24, 48, 72 hours). Include a vehicle control (DMSO) in all experiments.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: After treatment, harvest the cells by centrifugation. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression of key apoptotic proteins.

  • Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins such as:

    • Cleaved Caspase-3

    • Cleaved PARP

    • Bcl-2

    • Bax

    • Phospho-JAK2

    • Phospho-STAT3

    • β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Protocol 4: Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a caspase-3/7 substrate with a buffer.

  • Cell Plating: Plate cells in a 96-well plate and treat with this compound as described in Protocol 1.

  • Assay:

    • Add an equal volume of the caspase-3/7 reagent to each well.

    • Mix by gentle shaking.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of caspase-3/7 activity.

Conclusion

This compound is a potent inducer of apoptosis in various cancer cell lines, primarily through the inhibition of the JAK2/STAT3 signaling pathway. The provided application notes and protocols offer a framework for researchers to investigate the apoptotic effects of this compound in their specific models. The optimal treatment duration and concentration of this compound will vary depending on the cell type and experimental conditions, necessitating empirical determination. By utilizing the described assays, researchers can effectively quantify apoptosis and elucidate the molecular mechanisms underlying the anti-cancer activity of this compound.

References

Application Notes and Protocols for Flow Cytometry Analysis Following AG-494 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AG-494, also known as Tyrphostin B48, is a tyrosine kinase inhibitor recognized for its role in modulating critical cellular signaling pathways. Primarily known as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, further studies have revealed its potent inhibitory effects on the Janus kinase (JAK) family, particularly JAK2 and JAK3, and its ability to block Cyclin-dependent kinase 2 (Cdk2) activation.[1][2][3] These actions disrupt downstream signaling cascades, such as the STAT pathway, which are crucial for cell proliferation, differentiation, and survival.[3][4] Consequently, this compound treatment can induce apoptosis and cause cell cycle arrest in various cell lines, making it a compound of interest in cancer research and drug development.[1][5]

Flow cytometry is an indispensable tool for quantifying the cellular responses to this compound treatment. This document provides detailed protocols for analyzing two key cellular events modulated by this compound: apoptosis and cell cycle progression.

Mechanism of Action: JAK/STAT Pathway Inhibition

This compound exerts significant effects by inhibiting the JAK/STAT signaling pathway. This pathway is activated by cytokines and growth factors, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene expression related to cell growth and survival. By inhibiting JAKs, this compound effectively blocks this cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak stat STAT (inactive) jak->stat cytokine Cytokine cytokine->receptor Binding & Activation stat_p p-STAT (active) stat->stat_p Phosphorylation ag494 This compound ag494->jak stat_dimer p-STAT Dimer stat_p->stat_dimer Dimerization dna DNA stat_dimer->dna Nuclear Translocation transcription Gene Transcription (Proliferation, Survival) dna->transcription

Caption: this compound inhibits the JAK/STAT signaling pathway.

Application 1: Analysis of Apoptosis Induction

A hallmark of effective anti-cancer agents is the ability to induce programmed cell death, or apoptosis. This compound has been shown to have a pro-apoptotic effect on various cancer cell lines.[5] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow: Apoptosis Assay

Caption: Workflow for apoptosis analysis via flow cytometry.
Protocol: Apoptosis Detection with Annexin V/PI Staining

  • Cell Seeding and Treatment:

    • Seed cells (e.g., A549, DU145) in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound (e.g., 0, 5, 10, 20 µM) dissolved in an appropriate solvent like DMSO.[5] Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium, which contains floating apoptotic cells.

    • Wash the adherent cells with PBS, and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).

    • Combine the detached cells with the collected supernatant from the previous step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI, 1 mg/mL stock).

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.

    • Healthy cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[6]

Data Presentation: Apoptosis Analysis

The following table presents representative data on the effects of this compound on the viability of A549 and DU145 cell lines.

Cell LineTreatmentConcentrationViable Cells (%)Apoptotic Cells (%)Necrotic Cells (%)
A549 Control (DMSO)-~95%~3%~2%
This compound15 µM55.35 ± 1.8539.68 ± 1.544.97 ± 4.94
DU145 Control (DMSO)-~94%~4%~2%
This compound20 µM~75%~23%~2%
(Data adapted from literature values for illustrative purposes)[5]

Application 2: Analysis of Cell Cycle Arrest

This compound can inhibit cell proliferation by arresting the cell cycle, often in the G1 phase, by blocking the activation of Cdk2.[1][5] Flow cytometry analysis of cellular DNA content using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[7][8]

Experimental Workflow: Cell Cycle Analysis

Caption: Workflow for cell cycle analysis via flow cytometry.
Protocol: Cell Cycle Analysis with Propidium Iodide

  • Cell Seeding and Treatment:

    • Seed and treat cells with this compound as described in the apoptosis protocol (Section 1.1).

  • Cell Harvesting and Fixation:

    • Harvest adherent cells using trypsin.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at 4°C for at least 1 hour (or overnight for convenience).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

    • Incubate for 30 minutes at 37°C in the dark. RNase A is crucial to prevent staining of double-stranded RNA.[7]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel.

    • Acquire at least 10,000 events per sample.

    • The resulting DNA content histogram will show distinct peaks for G0/G1 (2n DNA content) and G2/M (4n DNA content) phases, with the S phase population distributed between them.[9]

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in each phase.

Data Presentation: Cell Cycle Analysis

The following table shows representative data illustrating a G1 phase arrest in a hypothetical cell line treated with this compound.

TreatmentConcentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
Control (DMSO) 055.228.516.3
This compound 1068.919.112.0
This compound 2076.412.311.3
(Data are for illustrative purposes and demonstrate the expected trend of G1 arrest)[5]

References

Troubleshooting & Optimization

Technical Support Center: AG-494 Off-Target Effects on Other Kinases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the tyrphostin AG-494. This resource aims to address specific issues that may be encountered during experiments and provides detailed information on the known off-target activities of this compound.

Troubleshooting and FAQs

Q1: We are using this compound as a specific EGFR inhibitor, but we are observing unexpected effects on the cell cycle. What could be the cause?

A1: While this compound was initially identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, studies have shown that it fails to inhibit EGFR kinase in intact cells[1]. A significant off-target effect of this compound is the inhibition of Cyclin-Dependent Kinase 2 (Cdk2) activation[1]. This inhibition of Cdk2, a key regulator of the G1/S phase transition, is likely the cause of the observed effects on the cell cycle. Therefore, attributing cell cycle arrest solely to EGFR inhibition when using this compound would be a misinterpretation of its activity.

Q2: Our results with this compound are inconsistent. What are some potential sources of variability?

A2: Inconsistencies in experimental results with this compound can arise from several factors:

  • Cell Line Specificity: The off-target effects of this compound can vary between different cell lines. It is crucial to characterize the effects of this compound in your specific cell model.

  • Compound Purity and Stability: Ensure the purity of your this compound compound. Impurities could lead to unexpected biological activities. This compound, like many small molecules, should be stored properly to prevent degradation.

  • Assay Conditions: The inhibitory activity of this compound can be influenced by the specific conditions of your assay, such as ATP concentration in kinase assays.

Q3: We are seeing inhibition of a kinase that is not a known target of this compound. How can we confirm if this is a direct off-target effect?

A3: To confirm a suspected direct off-target effect, you can perform a series of validation experiments:

  • In Vitro Kinase Assay: The most direct method is to perform an in vitro kinase assay using the purified kinase of interest and varying concentrations of this compound to determine a dose-response curve and calculate the IC50 value.

  • Competition Binding Assay: A competition binding assay, such as a KinomeScan™, can determine the binding affinity (Kd) of this compound to a large panel of kinases, providing a broader view of its selectivity.

  • Cellular Target Engagement Assays: Techniques like cellular thermal shift assay (CETSA) can be used to confirm that this compound is engaging with the suspected target kinase within a cellular context.

Q4: What are the known off-target kinases of this compound?

Quantitative Data: this compound Kinase Inhibition Profile

The following table summarizes the known inhibitory concentrations (IC50) of this compound against various kinases. It is important to note that a comprehensive kinase selectivity profile for this compound across the entire kinome is not publicly available. The data presented here is based on specific studies.

Target KinaseAssay TypeIC50 (µM)Reference
EGFRAutophosphorylation1.1[2][3]
EGFRTyrosine Kinase Inhibition0.7[2][3]
ErbB2 (HER2)Autophosphorylation39[2][3]
HER1-2Autophosphorylation45[2][3]
PDGF-RAutophosphorylation6[2][3]
Cdk2Activation InhibitionNot specified in IC50[1]

Experimental Protocols

Protocol 1: In Vitro Cdk2 Kinase Inhibition Assay

This protocol provides a detailed methodology to determine the inhibitory effect of this compound on the activity of Cdk2/Cyclin A2.

Materials:

  • Recombinant active Cdk2/Cyclin A2 enzyme

  • Histone H1 (as substrate)

  • This compound (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a serial dilution of this compound in DMSO. A typical concentration range to test would be from 0.01 µM to 100 µM.

  • In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase assay buffer, recombinant Cdk2/Cyclin A2 enzyme, and Histone H1 substrate.

  • Add the diluted this compound or DMSO (as a vehicle control) to the kinase reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km of Cdk2 for ATP.

  • Incubate the reaction for 20 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Rinse the papers with acetone and let them air dry.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

AG494_Off_Target_Signaling cluster_EGFR EGFR Signaling (Intended Target) cluster_CellCycle Cell Cycle Regulation (Off-Target Effect) EGFR EGFR PI3K PI3K/Akt Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS G1_S G1/S Transition Cdk2_CyclinE Cdk2/Cyclin E Cdk2_CyclinE->G1_S Cdk2_CyclinA Cdk2/Cyclin A Cdk2_CyclinA->G1_S AG494 This compound AG494->EGFR Inhibition (in vitro) AG494->Cdk2_CyclinE Inhibition of Activation AG494->Cdk2_CyclinA Inhibition of Activation

Caption: this compound's intended and off-target signaling pathways.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Compound_Prep Prepare this compound Serial Dilutions Pre_incubation Pre-incubate Kinase Mix with this compound/DMSO Compound_Prep->Pre_incubation Reaction_Mix_Prep Prepare Kinase Reaction Mix (Enzyme + Substrate) Reaction_Mix_Prep->Pre_incubation Reaction_Start Initiate Reaction with [γ-³²P]ATP Pre_incubation->Reaction_Start Reaction_Incubation Incubate at 30°C Reaction_Start->Reaction_Incubation Stop_Reaction Spot Reaction on P81 Paper Reaction_Incubation->Stop_Reaction Wash Wash to Remove Unincorporated ATP Stop_Reaction->Wash Measure Measure Radioactivity Wash->Measure Analysis Calculate % Inhibition and IC50 Measure->Analysis

References

Technical Support Center: AG-494 Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the cytotoxicity of AG-494 in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Tyrphostin B48, is a tyrosine kinase inhibitor. While it was initially investigated as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, subsequent studies have shown that in intact cells, its primary effect is the inhibition of Cyclin-Dependent Kinase 2 (Cdk2) activation.[1] This inhibition of Cdk2 activation is closely linked to its ability to block DNA synthesis and cell proliferation.[1] this compound and its analogs are considered potential lead compounds for developing drugs that target the cell cycle machinery.[1]

Q2: Does this compound have off-target effects?

Yes, researchers should be aware of potential off-target effects. While it is known to inhibit Cdk2 activation, it has also been reported to affect the JAK/STAT signaling pathway. Therefore, it is crucial to include appropriate controls in your experiments to distinguish between on-target and potential off-target effects.

Q3: What are the common challenges when working with this compound in primary cell cultures?

Primary cells can be more sensitive and less robust than immortalized cell lines.[2] Common challenges include:

  • Variability in cell sensitivity: Primary cells from different donors or even different preparations from the same donor can exhibit variability in their response to this compound.

  • Solubility issues: this compound is a hydrophobic molecule and may precipitate in aqueous culture media, especially at high concentrations.[3]

  • Determining the optimal concentration and incubation time: These parameters need to be carefully optimized for each primary cell type.

Q4: How should I prepare and store this compound?

It is recommended to dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[3] This stock solution should be stored at -20°C or -80°C and protected from light. When preparing working solutions, dilute the stock in your cell culture medium. It is critical to ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound in primary cell cultures.

Troubleshooting this compound Cytotoxicity Assays (e.g., MTT Assay)
Problem Possible Cause(s) Recommended Solution(s)
High background in MTT assay - Contamination of media or reagents.[4] - Phenol red in the medium can interfere with absorbance readings. - this compound precipitation at high concentrations.- Use sterile techniques and fresh reagents. - Use phenol red-free medium for the assay. - Visually inspect wells for precipitation. If observed, consider lowering the this compound concentration or using a different solvent.
Low signal or no dose-dependent effect - Sub-optimal cell seeding density. - Insufficient incubation time with this compound. - this compound degradation.- Perform a cell titration experiment to determine the optimal seeding density for your primary cells. - Extend the incubation time. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. - Prepare fresh this compound working solutions for each experiment.
Inconsistent results between replicates - Uneven cell seeding. - Edge effects in the multi-well plate. - Incomplete formazan solubilization.- Ensure a homogenous cell suspension before seeding. - Avoid using the outer wells of the plate or fill them with sterile PBS. - Ensure complete dissolution of formazan crystals by thorough mixing.
Troubleshooting Apoptosis Assays (e.g., Annexin V/PI Staining)
Problem Possible Cause(s) Recommended Solution(s)
High percentage of necrotic cells (Annexin V+/PI+) in control group - Harsh cell handling during harvesting (e.g., over-trypsinization).[5] - Mechanical stress during centrifugation or resuspension.[6]- Use a gentle detachment method for adherent cells (e.g., Accutase or cell scraper). - Centrifuge at low speed (e.g., 300-400 x g) and resuspend cells gently.
No significant increase in apoptotic cells after this compound treatment - this compound concentration is too low to induce apoptosis. - Incubation time is too short. - Cells are resistant to this compound-induced apoptosis.- Increase the concentration of this compound. - Perform a time-course experiment. - Consider using a positive control for apoptosis induction (e.g., staurosporine) to ensure the assay is working.
High background fluorescence - Inadequate washing of cells. - Autofluorescence of the primary cells. - Spectral overlap between fluorochromes.- Wash cells thoroughly with binding buffer. - Include an unstained control to assess autofluorescence. - Use appropriate compensation controls for multi-color flow cytometry.[5]

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the primary cell type and experimental conditions. The following table provides a summary of reported IC50 values for illustrative purposes. Researchers should determine the IC50 for their specific primary cell culture system.

Primary Cell Type Assay Incubation Time Reported IC50 (µM) Reference
Human Umbilical Vein Endothelial Cells (HUVEC)Proliferation Assay72 hours~10Hypothetical value for illustrative purposes
Primary Human T-LymphocytesProliferation Assay48 hours~5-15Hypothetical value for illustrative purposes
Primary Rat Cortical NeuronsViability Assay (MTT)24 hours~20-50Hypothetical value for illustrative purposes

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted for assessing the cytotoxicity of this compound in adherent primary cell cultures.

Materials:

  • Primary cells in culture

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Annexin V-FITC/PI Apoptosis Assay

This protocol is for the detection of apoptosis in primary cells treated with this compound using flow cytometry.

Materials:

  • Primary cells treated with this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300-400 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway Inhibition

AG494_Pathway Ligand Cytokine/ Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes AG494 This compound AG494->JAK Inhibits

Caption: this compound inhibits the JAK/STAT signaling pathway.

Experimental Workflow for Assessing this compound Cytotoxicity

Cytotoxicity_Workflow start Start: Primary Cell Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis analysis Data Analysis (IC50 Calculation, Statistical Analysis) viability->analysis apoptosis->analysis conclusion Conclusion on Cytotoxicity and Apoptosis Induction analysis->conclusion

Caption: Workflow for evaluating this compound cytotoxicity.

Logical Relationship for Troubleshooting Inconsistent Results

Troubleshooting_Logic Inconsistent_Results Inconsistent Results Cell_Handling Check Cell Handling (Seeding, Passaging) Inconsistent_Results->Cell_Handling Reagent_Prep Verify Reagent Preparation (this compound, Dyes) Inconsistent_Results->Reagent_Prep Assay_Protocol Review Assay Protocol (Incubation times, Washing) Inconsistent_Results->Assay_Protocol Instrument_Cal Confirm Instrument Calibration Inconsistent_Results->Instrument_Cal

Caption: Troubleshooting logic for inconsistent results.

References

Optimizing AG-494 Concentration for Different Cell Lines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the tyrphostin AG-494, a potent inhibitor of JAK2 and EGFR signaling pathways. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing this compound concentration for various cell lines in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a tyrosine kinase inhibitor that primarily targets the Janus kinase 2 (JAK2) and the Epidermal Growth Factor Receptor (EGFR) kinase. By inhibiting these kinases, this compound effectively blocks the downstream JAK/STAT signaling pathway, particularly the phosphorylation of STAT3, which is crucial for cell proliferation, differentiation, and apoptosis.[1][2] It has been shown to inhibit EGF- or serum-induced cell proliferation.

Q2: How do I determine the optimal concentration of this compound for my specific cell line?

A2: The optimal concentration of this compound is highly cell-line dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest. This typically involves treating the cells with a range of this compound concentrations and assessing cell viability after a specific incubation period (e.g., 24, 48, or 72 hours).

Q3: What is a typical starting concentration range for this compound in cell culture experiments?

A3: Based on published data, a common starting concentration range for this compound is between 1 µM and 50 µM. However, as seen in the data table below, the IC50 values can vary significantly. Therefore, a broader range might be necessary for initial screening experiments.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your cells (typically ≤ 0.1%).

Data Presentation: this compound IC50 Values in Various Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different human cancer cell lines. This data can serve as a starting point for determining the optimal concentration in your experiments.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
A549Lung Carcinoma6.16[3]Not Specified
DU145Prostate Carcinoma10.7[3]Not Specified
U937Histiocytic Lymphoma5.4[4]48
RajiBurkitt's Lymphoma>50[4]48
HCT-15Colorectal Adenocarcinoma>50[4]48
MCF-7Breast Adenocarcinoma>50[4]48

Note: IC50 values can be influenced by various experimental factors, including cell density, serum concentration, and the specific viability assay used. Therefore, it is essential to determine the IC50 under your specific experimental conditions.

Experimental Protocols

Determining Cell Viability using MTT Assay

This protocol outlines the steps to determine the effect of this compound on the viability of adherent cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • DMSO

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from your DMSO stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Western Blot Analysis of STAT3 Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of STAT3.

Materials:

  • This compound

  • DMSO

  • Complete cell culture medium

  • PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to reach 70-80% confluency. Treat the cells with the desired concentrations of this compound for the appropriate time. It may be necessary to stimulate the cells with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Then, incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe it with an antibody against total STAT3.

Mandatory Visualizations

Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 STAT3 STAT3 Receptor->STAT3 3. Recruitment JAK2->Receptor JAK2->JAK2 JAK2->STAT3 4. Phosphorylation pSTAT3 pSTAT3 pSTAT3->pSTAT3 DNA DNA pSTAT3->DNA 6. Translocation AG494 This compound AG494->JAK2 Inhibition Gene Gene Transcription (Proliferation, Survival) DNA->Gene 7. Gene Regulation

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_viability Cell Viability Assay (e.g., MTT) cluster_western Western Blot for pSTAT3 Cell_Culture 1. Cell Culture (Select and culture cell line) Seed_Viability 3. Seed Cells (96-well plate) Cell_Culture->Seed_Viability Seed_Western 8. Seed Cells (6-well plate) Cell_Culture->Seed_Western AG494_Prep 2. This compound Preparation (Dissolve in DMSO, prepare dilutions) Treat_Viability 4. Treat with this compound (Dose-response) AG494_Prep->Treat_Viability Treat_Western 9. Treat with this compound (Selected concentrations) AG494_Prep->Treat_Western Seed_Viability->Treat_Viability Incubate_Viability 5. Incubate (24-72 hours) Treat_Viability->Incubate_Viability Assay_Viability 6. Perform Viability Assay Incubate_Viability->Assay_Viability Analyze_Viability 7. Analyze Data (Determine IC50) Assay_Viability->Analyze_Viability Seed_Western->Treat_Western Stimulate 10. Stimulate (optional) (e.g., with IL-6) Treat_Western->Stimulate Lyse 11. Cell Lysis Stimulate->Lyse Quantify 12. Protein Quantification Lyse->Quantify WB 13. Western Blot Quantify->WB Analyze_Western 14. Analyze Results (Assess pSTAT3 inhibition) WB->Analyze_Western

Caption: General experimental workflow for optimizing this compound concentration.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered No_Effect No or low inhibition of cell viability/pSTAT3 Start->No_Effect High_Toxicity High cell death even at low concentrations Start->High_Toxicity Precipitate Precipitate observed in media Start->Precipitate Check_Conc Verify this compound concentration and preparation No_Effect->Check_Conc Is concentration correct? Check_DMSO Verify final DMSO concentration is not toxic High_Toxicity->Check_DMSO Is DMSO concentration high? Check_Solubility Ensure this compound is fully dissolved in DMSO stock Precipitate->Check_Solubility Is stock clear? Check_Conc->No_Effect No, remake Check_Activity Test this compound activity on a sensitive positive control cell line Check_Conc->Check_Activity Yes Check_Activity->No_Effect No, new vial Check_Pathway Confirm JAK/STAT pathway is active in your cell line Check_Activity->Check_Pathway Yes Check_Pathway->No_Effect No, select new model Optimize_Time Increase incubation time Check_Pathway->Optimize_Time Yes Check_DMSO->High_Toxicity Yes, reduce Check_Cells Assess overall cell health and passage number Check_DMSO->Check_Cells No Lower_Conc Use a lower concentration range Check_Cells->Lower_Conc Yes Check_Solubility->Precipitate No, re-dissolve Warm_Media Warm media before adding This compound working solution Check_Solubility->Warm_Media Yes Fresh_Dilution Prepare fresh dilutions immediately before use Warm_Media->Fresh_Dilution Yes

Caption: A decision tree for troubleshooting common this compound experimental issues.

Issue 1: No or low inhibitory effect on cell viability or STAT3 phosphorylation.

  • Possible Cause: Incorrect concentration of this compound.

    • Solution: Double-check all calculations for dilutions of your stock solution. Prepare fresh dilutions for each experiment.

  • Possible Cause: Inactive this compound.

    • Solution: Ensure that the this compound stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Test the compound on a positive control cell line known to be sensitive to this compound.

  • Possible Cause: The JAK/STAT pathway is not the primary driver of proliferation in your cell line.

    • Solution: Confirm the activation of the JAK/STAT pathway in your cell line at baseline or upon stimulation using Western blotting for phosphorylated STAT3.

  • Possible Cause: Insufficient incubation time.

    • Solution: Increase the incubation time with this compound. A time-course experiment (e.g., 24, 48, and 72 hours) can help determine the optimal duration.

Issue 2: High levels of cell death observed even at low concentrations of this compound.

  • Possible Cause: High sensitivity of the cell line.

    • Solution: Perform a dose-response experiment with a much lower concentration range of this compound.

  • Possible Cause: Toxicity from the solvent (DMSO).

    • Solution: Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your specific cell line (typically ≤ 0.1%). Run a vehicle control with the highest concentration of DMSO used in your experiment.

  • Possible Cause: Poor cell health.

    • Solution: Ensure that your cells are healthy, within a low passage number, and are not overly confluent when treated.

Issue 3: this compound precipitates in the cell culture medium.

  • Possible Cause: Poor solubility of this compound in the aqueous medium.

    • Solution: Ensure the this compound is completely dissolved in the DMSO stock solution before diluting it in the culture medium. Briefly vortex the stock solution before making dilutions. When adding the this compound working solution to the wells, mix gently by pipetting up and down. Preparing fresh dilutions immediately before use can also help. Warming the cell culture medium to 37°C before adding the this compound solution may improve solubility.

References

AG-494 Technical Support Center: Navigating Stability Challenges in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of AG-494, a tyrosine kinase inhibitor targeting the Janus kinase (JAK) family, particularly JAK2. Addressing common challenges encountered during long-term experiments, this resource offers troubleshooting advice and detailed protocols to ensure the reliability and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound in long-term experiments?

A1: The primary stability concerns with this compound in long-term cell culture experiments are its susceptibility to degradation in aqueous solutions and potential metabolism by cells. This can lead to a decrease in the effective concentration of the inhibitor over time, resulting in diminished or inconsistent biological effects.

Q2: How should this compound be stored to ensure maximum stability?

A2: For optimal stability, this compound should be stored as a solid at -20°C, protected from light. Stock solutions are typically prepared in DMSO and should be stored at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. It is recommended to use these stock solutions within one to two years.[1]

Q3: What is the stability of this compound in cell culture medium?

A3: The stability of this compound in cell culture media at 37°C can be variable and is influenced by the specific media composition and cell type. It is recommended to assess the stability of this compound under your specific experimental conditions. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.

Q4: What are the visible signs of this compound degradation?

A4: Visual signs of degradation in solid this compound may include a change in color or clumping. In solution, precipitation or a change in color can indicate degradation. However, the absence of these signs does not guarantee stability. Analytical methods such as HPLC are recommended for accurate assessment.

Troubleshooting Guides

Issue 1: Diminished or Inconsistent Inhibitory Effect Over Time
Potential Cause Troubleshooting Steps
Degradation of this compound in culture medium - Prepare fresh working solutions of this compound for each experiment.- Replenish the cell culture medium with fresh this compound every 24-48 hours.- Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium using an analytical method like HPLC.
Cellular metabolism of this compound - Increase the frequency of media changes with fresh compound.- Consider using a higher initial concentration of this compound, after performing a dose-response curve to assess toxicity.
Development of cellular resistance - Perform a dose-response experiment at different time points during the long-term experiment to check for a shift in the IC50 value.- Analyze downstream signaling pathways to confirm target engagement.
Issue 2: High Variability Between Experimental Replicates
Potential Cause Troubleshooting Steps
Inconsistent preparation of this compound solutions - Ensure accurate weighing of the compound and precise measurement of the solvent.- Vortex thoroughly to ensure complete dissolution of the solid compound.- Use calibrated pipettes for all dilutions.
Precipitation of this compound in culture medium - Visually inspect the medium for any signs of precipitation after adding this compound.- Prepare the working solution in pre-warmed medium and mix thoroughly before adding to the cells.- Ensure the final DMSO concentration is non-toxic and does not exceed 0.5%.
Inconsistent cell culture conditions - Maintain a consistent cell passage number and seeding density for all experiments.- Ensure uniform incubation conditions (temperature, CO2, humidity) across all plates.

Data on this compound Stability

Currently, specific quantitative data on the long-term stability of this compound in various cell culture media is limited in publicly available literature. Researchers are strongly encouraged to perform their own stability assessments under their specific experimental conditions.

Table 1: General Stability and Storage Recommendations for this compound

Form Storage Temperature Storage Duration Notes
Solid -20°C≥ 2 years[1]Protect from light.
DMSO Stock Solution -80°CUp to 2 years[1]Aliquot to avoid freeze-thaw cycles. Protect from light.
Aqueous/Culture Medium 37°CVariable (hours to days)Stability is medium and cell-type dependent. Fresh preparation or frequent replenishment is recommended.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over a defined period at 37°C.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cell culture medium of interest

  • Sterile microcentrifuge tubes or 96-well plate

  • 37°C incubator

  • -80°C freezer

  • HPLC or LC-MS system

Methodology:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare a working solution of this compound in the cell culture medium at the final desired concentration.

  • Aliquot the working solution into sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Incubate the samples at 37°C.

  • At each time point, collect one aliquot and immediately store it at -80°C to stop further degradation. The 0-hour time point should be frozen immediately after preparation.

  • After collecting all time points, analyze the samples by HPLC or LC-MS to quantify the remaining concentration of intact this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.

Visualizations

JAK/STAT Signaling Pathway

The following diagram illustrates the canonical JAK/STAT signaling pathway, which is inhibited by this compound. Cytokine binding to its receptor leads to the activation of Janus kinases (JAKs), which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus DNA DNA Dimer->DNA Binds to Transcription Gene Transcription DNA->Transcription AG494 This compound AG494->JAK Inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Long-Term this compound Treatment and Stability Assessment

This workflow outlines the key steps for conducting a long-term cell culture experiment with this compound, incorporating stability assessment.

Experimental_Workflow start Start prep_cells Prepare and Seed Cells start->prep_cells prep_ag494 Prepare Fresh this compound Working Solution prep_cells->prep_ag494 treat_cells Treat Cells with this compound prep_ag494->treat_cells incubate Incubate (24-48h) treat_cells->incubate collect_samples Collect Supernatant for Stability Analysis (Optional) incubate->collect_samples media_change Replenish Medium with Fresh this compound collect_samples->media_change stability_analysis Analyze Supernatant for this compound Concentration (HPLC/LC-MS) collect_samples->stability_analysis long_term_culture Continue Long-Term Culture media_change->long_term_culture long_term_culture->incubate Yes endpoint_assay Perform Endpoint Assays (e.g., Viability, Apoptosis) long_term_culture->endpoint_assay No data_analysis Data Analysis and Interpretation endpoint_assay->data_analysis stability_analysis->data_analysis end End data_analysis->end

Caption: Workflow for long-term cell culture experiments with this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results with AG-494 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AG-494. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and may be encountering inconsistent results. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address common issues.

Understanding this compound: A Critical Clarification

A primary source of inconsistent results with this compound stems from a common misconception about its primary target. While studied in the context of the JAK/STAT pathway, this compound is foremost an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase .[1][2] Inconsistent results often arise when expecting specific inhibition of JAK2, as this compound's effects on the JAK/STAT pathway are generally considered off-target.

Frequently Asked Questions (FAQs)

Q1: Why are my results with this compound inconsistent across different experiments?

A1: Inconsistent results with this compound can be attributed to several factors:

  • Primary Target Misconception: As an EGFR inhibitor, its effects will be most pronounced in cells where the EGFR pathway is active and crucial for the measured outcome. Expecting a primary effect on JAK2 will lead to variability.

  • Off-Target Effects: Like many kinase inhibitors, this compound can have off-target effects, including some influence on the JAK/STAT pathway, which can vary between cell lines and experimental conditions.[3][4][5][6]

  • Compound Stability and Solubility: this compound, like other tyrphostins, can be unstable in solution, and its degradation products may have different activities.[7] Solubility issues can also lead to inaccurate concentrations.

  • Cell Line Variability: The expression levels of EGFR, JAKs, and STATs, as well as the activation state of these pathways, differ significantly among cell lines, leading to varied responses to this compound.[8]

  • Experimental Conditions: Factors such as cell density, serum concentration in the media, and the duration of treatment can all impact the observed effects of this compound.

Q2: What is the optimal concentration of this compound to use in my experiments?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific biological question. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific system. Below is a table of reported IC50 values for this compound in various contexts.

Q3: How should I prepare and store this compound solutions?

A3: For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. To prepare a stock solution, dissolve the compound in an organic solvent such as DMSO.[9] It is recommended to prepare fresh dilutions in cell culture medium for each experiment and to minimize freeze-thaw cycles of the stock solution. The final concentration of DMSO in the cell culture medium should typically be kept below 0.1% to avoid solvent-induced toxicity.[9]

Q4: Can this compound inhibit the JAK/STAT pathway?

A4: While this compound's primary target is EGFR, some studies suggest it can have inhibitory effects on the JAK/STAT pathway, likely as an off-target effect. The extent of this inhibition can be variable and is not as potent as its effect on EGFR. If specific JAK/STAT inhibition is desired, the use of a more selective inhibitor is recommended.

Quantitative Data Summary

For easy comparison, the following tables summarize key quantitative data for this compound.

Table 1: IC50 Values of this compound

Target/ProcessCell Line/SystemIC50 ValueReference
EGFR AutophosphorylationIn vitro1.2 µM[2]
EGF-dependent Cell GrowthVarious6 µM[2]
Anti-proliferative effectU9375.4 µM[10]
Anti-proliferative effectRaji10.0 µM[10]
Anti-proliferative effectMCF-717.9 µM[10]
Anti-proliferative effectHCT-1525.5 µM[10]

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO56 mg/mL (199.8 mM)[2]

Signaling Pathway Diagram

AG494_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK/STAT Pathway (Off-target) cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P JAK JAK EGFR->JAK Potential crosstalk RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT P STAT->Proliferation AG494 This compound AG494->EGFR Primary Inhibition AG494->JAK Off-target Inhibition

This compound primary inhibition of EGFR and potential off-target effects.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the effects of this compound.

Protocol 1: Cell Viability/Anti-Proliferative Assay (MTT Assay)

This protocol outlines the steps to determine the effect of this compound on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete growth medium from a concentrated stock solution in DMSO.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Western Blot for EGFR and STAT3 Phosphorylation

This protocol is for assessing the inhibitory effect of this compound on EGFR and potential off-target effects on STAT3 phosphorylation.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Serum-starve the cells for 12-24 hours if investigating growth factor-induced phosphorylation.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF for p-EGFR) or a cytokine (e.g., IL-6 for p-STAT3) for 15-30 minutes. Include an unstimulated control.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-STAT3, and total STAT3 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH).

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Troubleshooting Guide

Use the following decision tree to troubleshoot inconsistent results with this compound treatment.

Troubleshooting_AG494 Start Inconsistent Results with this compound CheckTarget Are you expecting a primary effect on JAK2? Start->CheckTarget PrimaryTarget Clarification: this compound is an EGFR inhibitor. Re-evaluate experiment based on EGFR signaling. CheckTarget->PrimaryTarget Yes OffTarget Investigating off-target effects on JAK/STAT? CheckTarget->OffTarget No CheckCompound Is the this compound solution freshly prepared and properly stored? PrimaryTarget->CheckCompound OffTarget->CheckCompound CompoundIssue Prepare fresh stock solution from powder. Minimize freeze-thaw cycles. Ensure final DMSO concentration is <0.1%. CheckCompound->CompoundIssue No CheckCells Is your cell line responsive to EGFR inhibition? CheckCompound->CheckCells Yes CompoundIssue->CheckCells CellLineIssue Confirm EGFR expression and pathway activity in your cell line. Perform a dose-response curve to determine IC50. CheckCells->CellLineIssue No CheckProtocol Are your experimental conditions consistent? CheckCells->CheckProtocol Yes FurtherHelp Contact Technical Support CellLineIssue->FurtherHelp ProtocolIssue Standardize cell density, serum concentration, and treatment duration. Include appropriate positive and negative controls. CheckProtocol->ProtocolIssue No DataAnalysis Are you observing high variability in replicates? CheckProtocol->DataAnalysis Yes ProtocolIssue->FurtherHelp AnalysisIssue Review pipetting technique. Ensure even cell distribution. Check for potential assay interference. DataAnalysis->AnalysisIssue Yes AnalysisIssue->FurtherHelp

A troubleshooting decision tree for this compound experiments.

By carefully considering the primary target of this compound and systematically troubleshooting experimental variables, researchers can achieve more consistent and reliable results. For further assistance, please do not hesitate to contact our technical support team.

References

AG-494 Technical Support Center: Troubleshooting Degradation and Ensuring Experimental Success

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of AG-494, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to this compound degradation, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: Proper storage is crucial to maintain the stability and potency of this compound. For long-term storage, the lyophilized powder should be kept at -20°C in a desiccated environment, where it can remain stable for up to 36 months. Once in solution, it is recommended to store it at -20°C and use it within one month to avoid degradation. To prevent repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.

Q2: In which solvents is this compound soluble?

A2: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is, however, insoluble in water. For cell culture experiments, a concentrated stock solution in DMSO is typically prepared and then diluted to the final working concentration in the culture medium.

Q3: What are the primary causes of this compound degradation?

A3: The primary cause of degradation for tyrphostins, the class of compounds to which this compound belongs, is exposure to light. This photodegradation can occur both in solution and in the solid state. While specific data on hydrolysis and oxidation for this compound is limited, these are common degradation pathways for many small molecules and should be considered potential factors.

Q4: How can I detect if my this compound has degraded?

A4: Degradation of this compound may not always be visually apparent. The most reliable method to assess the purity and integrity of your compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the area of the parent peak and the appearance of new peaks can indicate degradation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or weaker than expected inhibitory effect on EGFR signaling. Degradation of this compound due to improper storage or handling.1. Confirm that the lyophilized powder and stock solutions have been stored at -20°C and protected from light. 2. Prepare fresh stock solutions if the current stock is older than one month. 3. Avoid multiple freeze-thaw cycles by using aliquots. 4. Verify the purity of your this compound using HPLC if possible.
Variability in experimental results between different batches or experiments. Exposure of this compound to light during experimental procedures.1. Minimize the exposure of this compound solutions to ambient and direct light at all times. 2. Use amber-colored vials or wrap tubes containing this compound in aluminum foil. 3. Perform experimental manipulations in a darkened room or under low-light conditions when possible.
Precipitation of this compound in aqueous cell culture medium. Low aqueous solubility of this compound.1. Ensure the final concentration of DMSO in the cell culture medium is kept low (typically <0.5%) to maintain cell health and compound solubility. 2. Prepare the final working solution by adding the this compound stock solution to the medium with gentle vortexing to ensure proper mixing. 3. Visually inspect the medium for any signs of precipitation before adding it to the cells.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex the vial until the compound is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected (e.g., amber) microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol for Treating Cells with this compound
  • Thaw a single-use aliquot of the this compound stock solution at room temperature, protected from light.

  • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.

  • Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubate the cells for the desired period, ensuring the culture vessel is protected from direct light exposure.

Visualizing Key Processes

To aid in understanding the context of this compound's application and potential issues, the following diagrams illustrate the targeted signaling pathway, a typical experimental workflow, and a troubleshooting decision tree.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR Phosphorylated EGFR EGFR->P_EGFR Autophosphorylation This compound This compound This compound->P_EGFR Inhibits Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS Recruits Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation_Survival Cell Proliferation and Survival ERK->Proliferation_Survival Promotes

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution in DMSO Start->Prepare_Stock Aliquot_Store Aliquot and Store at -20°C (Protect from Light) Prepare_Stock->Aliquot_Store Prepare_Working Prepare Working Solution in Culture Medium Aliquot_Store->Prepare_Working Cell_Culture Culture Cells to Desired Confluency Cell_Culture->Prepare_Working Treat_Cells Treat Cells with this compound Prepare_Working->Treat_Cells Incubate Incubate for Desired Time (Protect from Light) Treat_Cells->Incubate Analyze Analyze Experimental Endpoint (e.g., Western Blot, Cell Viability) Incubate->Analyze End End Analyze->End

Caption: A typical experimental workflow for using this compound in cell culture.

Troubleshooting_Tree Start Inconsistent Results? Check_Storage Was this compound stored correctly (-20°C, desiccated, protected from light)? Start->Check_Storage Check_Age Is the stock solution older than 1 month? Check_Storage->Check_Age Yes Solution_Storage Solution: Prepare fresh this compound from lyophilized powder. Check_Storage->Solution_Storage No Check_Light Was the experiment performed with minimal light exposure? Check_Age->Check_Light No Solution_Age Solution: Prepare a fresh stock solution. Check_Age->Solution_Age Yes Check_Solubility Was precipitation observed in the culture medium? Check_Light->Check_Solubility Yes Solution_Light Solution: Repeat the experiment protecting all this compound solutions from light. Check_Light->Solution_Light No Solution_Solubility Solution: Optimize the final DMSO concentration and ensure thorough mixing. Check_Solubility->Solution_Solubility Yes Contact_Support If issues persist, contact technical support. Check_Solubility->Contact_Support No

Caption: A decision tree for troubleshooting inconsistent experimental results with this compound.

Technical Support Center: Troubleshooting Western Blots with AG-494

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high background issues in Western blots when using the JAK2 inhibitor, AG-494.

Troubleshooting Guide: High Background in Western Blots with this compound

High background on a Western blot can obscure results and make data interpretation difficult. When using small molecule inhibitors like this compound, which often target signaling pathways involving phosphorylated proteins, several factors can contribute to this issue. This guide provides a systematic approach to troubleshooting and resolving high background.

FAQ 1: Why am I seeing high, uniform background across my entire Western blot membrane when using this compound?

High, uniform background is often a result of issues with blocking, antibody concentrations, or washing steps. While this compound itself is not typically a direct cause of background, the experimental context of its use—detecting phosphorylated proteins in the JAK-STAT pathway—requires special attention to these steps.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Blocking Increase blocking time to 2 hours at room temperature or overnight at 4°C. Optimize the concentration of the blocking agent (e.g., 5-7% BSA). Consider trying a different blocking agent, such as casein or a commercial protein-free blocker.[1][2][3][4] For phospho-protein detection, Bovine Serum Albumin (BSA) is generally recommended over non-fat milk, as milk contains casein, a phosphoprotein that can cause high background.[1][5][6][7][8][9]
Antibody Concentration Too High Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal without high background. Start with the manufacturer's recommended dilution and perform a dilution series.[4][9][10][11]
Insufficient Washing Increase the number and duration of wash steps after primary and secondary antibody incubations. For example, perform 3-5 washes of 5-10 minutes each with an appropriate wash buffer like TBST.[9][11][12] Ensure adequate volume of wash buffer is used to fully submerge the membrane.
Contaminated Buffers Prepare fresh buffers for each experiment, especially the wash buffer (e.g., TBST). Contaminants or precipitates in old buffers can contribute to background.[13]
Membrane Drying Ensure the membrane does not dry out at any stage of the blotting process, as this can lead to irreversible, high background.[9][13]
Overexposure Reduce the exposure time during signal detection. If using a chemiluminescent substrate, consider using one with a less sensitive formulation if your protein of interest is highly abundant.[2][4]
FAQ 2: I'm observing many non-specific bands in addition to my target protein when probing for phosphorylated STAT proteins after this compound treatment. What could be the cause?

Non-specific bands can arise from several factors, including antibody cross-reactivity, sample degradation, or issues with the gel electrophoresis.

Possible Causes and Solutions:

CauseRecommended Solution
Primary Antibody Cross-Reactivity Ensure your primary antibody is specific for the phosphorylated target. Run a control lane with a non-phosphorylated lysate to confirm specificity. Consider using a different antibody from a reputable supplier if issues persist.
Secondary Antibody Non-Specific Binding Run a control blot with only the secondary antibody to check for non-specific binding. If bands appear, consider using a pre-adsorbed secondary antibody to minimize cross-reactivity with proteins from your sample's species.[2]
Sample Degradation Always add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation and dephosphorylation.[1][2][5][6][7] Keep samples on ice at all times during preparation.
Inefficient Gel Separation Optimize the acrylamide percentage of your gel to achieve better separation of your target protein from other proteins of similar molecular weights.[2]
Too Much Protein Loaded Loading an excessive amount of protein can lead to "bleed-over" between lanes and increase the likelihood of non-specific antibody binding. Try loading less protein per well (e.g., 10-30 µg of total protein).[9]

Experimental Protocols

Protocol: Western Blot for Detecting Phospho-STAT3 Inhibition by this compound

This protocol provides a detailed methodology for assessing the inhibitory effect of this compound on the phosphorylation of STAT3 in a cell-based assay.

1. Cell Culture and Treatment:

  • Culture your cells of choice (e.g., a cell line with a constitutively active JAK-STAT pathway or one that can be stimulated) to approximately 80-90% confluency.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) for a predetermined amount of time (e.g., 1-2 hours).

  • If required, stimulate the cells with an appropriate cytokine (e.g., IL-6 or IFN-γ) for a short period (e.g., 15-30 minutes) to induce JAK-STAT signaling. Include an unstimulated control.

2. Cell Lysis:

  • After treatment, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection:

  • Prepare a chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • To ensure equal protein loading, you can strip the membrane and re-probe with an antibody for total STAT3 or a housekeeping protein like β-actin or GAPDH.

Visualizations

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK P-JAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT P-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription AG494 This compound AG494->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Western_Blot_Workflow A Cell Culture & this compound Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (Blotting) C->D E Blocking (e.g., 5% BSA) D->E F Primary Antibody Incubation (e.g., anti-pSTAT3) E->F H Washing Steps F->H G Secondary Antibody Incubation G->H Repeat Washes H->G I Signal Detection (Chemiluminescence) H->I J Data Analysis I->J

Caption: Experimental workflow for Western blot analysis of JAK-STAT signaling.

References

Technical Support Center: Cell Recovery After AG-494 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving cell recovery after treatment with AG-494.

Troubleshooting Guide

This guide addresses specific issues that may arise during cell recovery experiments following this compound treatment.

Issue Possible Cause Suggested Solution
Low Cell Viability After Washout 1. Incomplete Washout: Residual this compound continues to exert cytotoxic effects. 2. Extended Treatment Duration or High Concentration: The treatment may have induced irreversible apoptosis or necrosis. 3. Cell Line Sensitivity: The specific cell line may be highly sensitive to this compound. 4. Harsh Washout Procedure: The physical process of washing may be causing cell detachment and death.1. Optimize Washout Protocol: Increase the number of washes (at least 3-4 times) with pre-warmed, serum-free media or PBS. Ensure complete aspiration of the washing solution after each step. 2. Titrate Treatment Conditions: Perform a dose-response and time-course experiment to determine the optimal this compound concentration and treatment duration that induces the desired effect without causing excessive cell death. 3. Consult Literature for IC50 Values: Research the reported IC50 values for your specific cell line to ensure you are using an appropriate concentration. 4. Gentle Handling: Use gentle pipetting techniques and avoid harsh centrifugation. Consider using a plate washer for automated and gentle washing.
Cells Fail to Resume Proliferation After Washout 1. Prolonged Cell Cycle Arrest: this compound can induce G1/S phase arrest through Cdk2 inhibition. Cells may require more time to re-enter the cell cycle. 2. Persistent Inhibition: The inhibitory effect of this compound on its targets (e.g., JAK/STAT pathway) may be long-lasting in certain cell types. 3. Senescence: Prolonged cell cycle arrest can sometimes lead to cellular senescence.1. Extend Recovery Time: Monitor cell proliferation at multiple time points after washout (e.g., 24, 48, 72 hours) to allow sufficient time for recovery. 2. Confirm Target Reactivation: Perform Western blotting to check the phosphorylation status of key downstream targets of EGFR, JAK2 (e.g., STAT3), and markers of Cdk2 activity at different time points post-washout. 3. Assay for Senescence Markers: Use a senescence assay (e.g., β-galactosidase staining) to determine if cells have entered a senescent state.
Inconsistent Results Between Experiments 1. Variability in Washout Efficiency: Inconsistent removal of this compound can lead to variable recovery. 2. Cell Passage Number: Higher passage numbers can lead to altered cellular responses. 3. Inconsistent Cell Density: Initial cell seeding density can affect drug response and recovery.1. Standardize Washout Protocol: Ensure the washout procedure is performed identically for all experiments. 2. Use Low Passage Cells: Use cells within a consistent and low passage number range for all experiments. 3. Standardize Seeding Density: Seed the same number of cells for each experiment and ensure they are in the logarithmic growth phase at the time of treatment.
Unexpected Cell Morphology Changes 1. Cytoskeletal Effects: Inhibition of signaling pathways can sometimes lead to changes in cell shape and adhesion. 2. Off-Target Effects: this compound may have other, less-characterized effects on the cells.1. Document and Monitor: Carefully document any morphological changes with microscopy. These changes may be a part of the cellular response to the inhibitor. 2. Consult Literature: Review literature for any reported morphological changes associated with this compound or inhibitors of its target pathways in your cell model.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a tyrphostin that acts as an inhibitor of several protein tyrosine kinases. Its primary reported targets include the Epidermal Growth Factor Receptor (EGFR) kinase and Janus Kinase 2 (JAK2).[1][2] Additionally, it has been shown to block the activation of Cyclin-Dependent Kinase 2 (Cdk2), which plays a crucial role in cell cycle progression.[3] This multi-targeted inhibition leads to the suppression of cell proliferation and can induce cell cycle arrest.

Q2: How can I confirm that this compound has been effectively washed out from my cell culture?

A2: While direct measurement of intracellular this compound is complex, you can indirectly confirm its removal by assessing the reactivation of its downstream targets. After the washout procedure, you can perform a time-course experiment and use Western blotting to monitor the re-phosphorylation of proteins in the EGFR and JAK/STAT signaling pathways, such as STAT3. An increase in the phosphorylation of these targets over time post-washout indicates the removal of the inhibitor's effect.

Q3: What is a typical timeframe for cells to recover and resume proliferation after this compound treatment?

A3: The recovery time can vary significantly depending on the cell line, the concentration of this compound used, and the duration of the treatment. Generally, you should start observing signs of recovery, such as re-entry into the cell cycle and increased proliferation, within 24 to 72 hours after a thorough washout. It is recommended to perform a time-course experiment to determine the specific recovery kinetics for your experimental system.

Q4: Can the inhibition by this compound be considered reversible?

A4: The reversibility of this compound's inhibitory effects is an important experimental question.[4] For non-covalent inhibitors, a thorough washout should allow for the recovery of enzyme activity. To assess this, you can perform a washout experiment and monitor the recovery of signaling and cell proliferation as described above. If the cells fail to recover even after extensive washing and prolonged incubation, it might suggest that the treatment induced irreversible cellular damage or senescence.

Q5: What are some common off-target effects of this compound that I should be aware of?

A5: Like many kinase inhibitors, this compound may have off-target effects that can vary between cell types. It is important to consult the latest literature for any newly identified off-targets. To control for off-target effects in your experiments, consider using a structurally different inhibitor of the same target (e.g., another JAK2 inhibitor) to see if it phenocopies the effects of this compound. Additionally, performing rescue experiments by overexpressing a downstream effector can help confirm on-target effects.

Experimental Protocols

Protocol 1: this compound Washout and Cell Recovery Assay

Objective: To remove this compound from the cell culture medium and monitor the subsequent recovery of cell viability and proliferation.

Materials:

  • Cells treated with this compound

  • Pre-warmed (37°C) sterile phosphate-buffered saline (PBS) or serum-free culture medium

  • Pre-warmed (37°C) complete culture medium

  • Reagents for a cell viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Multi-well plate reader

Procedure:

  • After the desired this compound treatment period, carefully aspirate the medium containing this compound from each well.

  • Gently add pre-warmed PBS or serum-free medium to each well to wash the cells. For a 96-well plate, use 100-200 µL per well.

  • Carefully aspirate the wash solution.

  • Repeat the washing step (steps 2 and 3) at least three more times to ensure complete removal of the compound.

  • After the final wash, add pre-warmed complete culture medium to each well.

  • Return the plate to the incubator (37°C, 5% CO₂).

  • At various time points post-washout (e.g., 0, 24, 48, and 72 hours), assess cell viability using your chosen assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability at each time point relative to the untreated control cells.

Protocol 2: Monitoring Signaling Pathway Recovery by Western Blot

Objective: To assess the reactivation of signaling pathways inhibited by this compound after its removal.

Materials:

  • Cells treated with this compound and subjected to the washout protocol

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-EGFR, anti-EGFR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • At desired time points after this compound washout (e.g., 0, 1, 4, 8, 24 hours), place the culture plates on ice and wash the cells once with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to each well.

  • Incubate on ice for 15-30 minutes.

  • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein lysate) to new tubes and determine the protein concentration using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane and perform SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with the desired primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the results.

  • Quantify the band intensities to assess the ratio of phosphorylated to total protein at each time point.

Data Presentation

Table 1: Hypothetical Cell Viability Data After this compound Washout

This table provides an example of how to structure quantitative data on cell viability following the removal of this compound. Researchers should replace this with their own experimental data.

Time After Washout (hours)% Viability (Cell Line A)% Viability (Cell Line B)
045 ± 5%52 ± 6%
2462 ± 7%75 ± 8%
4885 ± 9%91 ± 5%
7298 ± 4%96 ± 7%

Visualizations

AG494_Signaling_Pathway cluster_Nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR JAK2 JAK2 EGFR->JAK2 Cytokine Cytokine Cytokine_R Cytokine Receptor Cytokine->Cytokine_R Cytokine_R->JAK2 STAT3 STAT3 JAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb pRb p-Rb Rb->pRb E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 S_Phase S Phase Entry CyclinE_CDK2->S_Phase AG494 This compound AG494->EGFR AG494->JAK2 AG494->CyclinE_CDK2

Caption: Signaling pathways inhibited by this compound.

Experimental_Workflow cluster_assays Post-Washout Analysis start Seed Cells treatment Treat with this compound start->treatment washout Washout this compound (3-4x with PBS/Serum-free media) treatment->washout recovery Add Complete Media & Incubate washout->recovery viability Cell Viability Assay (e.g., MTT) recovery->viability western Western Blot (p-STAT3, etc.) recovery->western proliferation Proliferation Assay (e.g., BrdU) recovery->proliferation

Caption: Experimental workflow for cell recovery after this compound treatment.

References

Navigating AG-494 IC50 Variability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Tackling inconsistent IC50 values for the tyrosine kinase inhibitor AG-494 is a common challenge in experimental settings. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand, troubleshoot, and mitigate this variability, ensuring more reliable and reproducible results.

This guide offers a structured approach to addressing the nuances of this compound experimentation, featuring frequently asked questions, a detailed troubleshooting workflow, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected IC50 value for this compound?

The half-maximal inhibitory concentration (IC50) of this compound is not a single, fixed value. It is highly dependent on the specific experimental conditions. Published values vary based on the target protein, cell line, and assay methodology. For instance, the IC50 for EGFR kinase inhibition is reported to be approximately 0.7 µM, while inhibition of autophosphorylation of EGFR in cells is around 1.1 µM. In cell viability or proliferation assays, the IC50 can differ significantly between cell lines.

Q2: Why do I observe different IC50 values for this compound between my experiments, even when using the same cell line?

Intra-experimental variability is a known issue and can stem from several factors:

  • Cell Passage Number and Health: Cells at different passage numbers can exhibit altered sensitivities to drugs. Cellular stress or suboptimal health can also impact results.

  • Seeding Density: The initial number of cells plated can influence the drug-to-cell ratio and affect the apparent IC50.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound or affect cell growth rates, thereby altering the IC50 value.

  • DMSO Concentration: The final concentration of the solvent (DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%) across all wells.

  • Incubation Time: The duration of drug exposure is a critical parameter. Shorter or longer incubation times will likely yield different IC50 values.

Q3: How does the choice of assay method affect the IC50 value?

Different assay methods measure different biological endpoints, which can lead to varied IC50 values. For example:

  • MTT/XTT Assays: These colorimetric assays measure metabolic activity, which is an indirect measure of cell viability.

  • Trypan Blue Exclusion: This method directly counts viable cells based on membrane integrity.

  • Kinase Activity Assays: These are cell-free assays that measure the direct inhibition of the target kinase and typically yield lower IC50 values.

It is crucial to choose an assay that is appropriate for the experimental question and to report the methodology in detail.

Quantitative Data Summary

The IC50 values for this compound can vary significantly depending on the experimental context. The following table summarizes reported IC50 values for different targets and cell lines.

Target/Cell LineIC50 Value (µM)Assay TypeReference
EGFR (in vitro kinase assay)0.7Kinase Assay[1]
EGFR (autophosphorylation)1.1In-cell Assay
ErbB2 (autophosphorylation)39In-cell Assay
HER1-2 (autophosphorylation)45In-cell Assay
PDGF-R (autophosphorylation)6In-cell Assay
DU145 (prostate cancer)~2.5Growth Inhibition[2]
A549 (lung cancer)Dose-dependent inhibitionGrowth Inhibition[3]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of this compound's mechanism and a logical approach to troubleshooting, the following diagrams illustrate the relevant signaling pathway and a recommended experimental workflow.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds P P EGFR->P Autophosphorylation This compound This compound This compound->P Inhibits RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway with this compound inhibition.

Troubleshooting_Workflow Start Start Inconsistent_IC50 Inconsistent IC50 Values Observed Start->Inconsistent_IC50 Check_Reagents Verify this compound Stock (Concentration, Storage, Fresh Dilutions) Inconsistent_IC50->Check_Reagents Standardize_Cell_Culture Standardize Cell Culture Conditions (Passage #, Seeding Density, Serum %) Check_Reagents->Standardize_Cell_Culture Optimize_Assay Optimize Assay Parameters (Incubation Time, DMSO Control) Standardize_Cell_Culture->Optimize_Assay Data_Analysis_Review Review Data Analysis (Normalization, Curve Fitting) Optimize_Assay->Data_Analysis_Review Consistent_Results Consistent Results Achieved Data_Analysis_Review->Consistent_Results Yes Further_Investigation Further Investigation Needed (e.g., Different Assay, Cell Line Authentication) Data_Analysis_Review->Further_Investigation No

Caption: Troubleshooting workflow for IC50 variability.

Experimental Protocol: IC50 Determination using MTT Assay

This protocol provides a standardized method for determining the IC50 of this compound in adherent cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Adherent cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test is 0.1 to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or controls.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Subtract the absorbance of the no-cell control from all other readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

By following these guidelines and protocols, researchers can better control for the variables that contribute to IC50 variability, leading to more robust and reliable data in their studies with this compound.

References

Unexpected phenotypic changes with AG-494

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AG-494

This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary intended mechanism of action?

A1: this compound, also known as Tyrphostin this compound, is a small molecule inhibitor belonging to the tyrphostin family of protein kinase inhibitors.[1] It is primarily characterized as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[2][3] In biochemical assays, it inhibits EGFR autophosphorylation and has been shown to block EGF-dependent cell proliferation.[1]

Q2: I've seen literature on ABT-494. Is this the same compound as this compound?

A2: No, they are different compounds with distinct targets. This compound is an EGFR kinase inhibitor. ABT-494 (Upadacitinib) is a selective Janus kinase 1 (JAK1) inhibitor. It is crucial to distinguish between these two inhibitors to ensure the correct interpretation of experimental results.

Q3: How should I prepare and store this compound?

A3: this compound is a crystalline solid that should be stored lyophilized at -20°C for long-term stability (up to 3 years).[3] For use, it should be dissolved in a suitable solvent like DMSO or Ethanol; sonication is recommended to aid dissolution.[3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year.[3]

Troubleshooting Unexpected Phenotypic Changes

Q4: I am observing a strong anti-proliferative effect in my cells treated with this compound, but my Western blot shows no significant decrease in EGFR phosphorylation. Is my experiment flawed?

A4: Not necessarily. This is a documented "unexpected" phenotype for this compound. Seminal research has shown that while this compound is a potent inhibitor of isolated EGFR kinase, it often fails to inhibit EGFR kinase activity within intact cells.[4] Despite this, it still effectively inhibits cell proliferation induced by EGF or serum.[4]

Q5: If not by inhibiting EGFR, how does this compound suppress cell proliferation in intact cells?

A5: The anti-proliferative effect of this compound in intact cells is attributed to an off-target activity. Studies have demonstrated that this compound and its close analogs block the activation of Cyclin-Dependent Kinase 2 (Cdk2).[4] Cdk2 is a critical regulator of the cell cycle, and its inhibition leads to a halt in cell proliferation. This effect on Cdk2 activation parallels the compound's inhibitory activity on DNA synthesis.[4]

Q6: How can I experimentally distinguish between on-target (EGFR) and off-target (Cdk2) effects in my model?

A6: To dissect the mechanism in your specific cell line, you can perform the following control experiments:

  • Use a more selective EGFR inhibitor: Compare the phenotype induced by this compound with that of a highly selective EGFR inhibitor known to be active in intact cells (e.g., AG-1478, as cited in the original study).[4] If the selective inhibitor does not replicate the phenotype, it suggests an off-target effect of this compound.

  • Assess Cdk2 activity: Perform a Cdk2 kinase assay or a Western blot for downstream targets of Cdk2 (e.g., phosphorylation of Rb at Cdk2-specific sites) in this compound-treated cells. A decrease in Cdk2 activity would support the off-target mechanism.

  • Rescue experiment: If your phenotype is cell cycle arrest, attempt to rescue it by overexpressing a constitutively active form of Cdk2.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations and solubility for this compound.

Table 1: Inhibitory Activity of this compound

Target Assay Type IC50 Value Reference
EGFR Kinase Assay 0.7 µM [3]
EGFR Autophosphorylation 1.2 µM [1]
EGFR EGF-dependent Cell Growth (HT-22 cells) 1 µM [5]
ErbB2 Autophosphorylation 39 µM [6]

| PDGF-R | Autophosphorylation | 6 µM |[6] |

Table 2: Solubility of this compound

Solvent Concentration Notes Reference
DMSO 14 mg/mL (49.95 mM) Sonication is recommended [3]
DMSO 56 mg/mL (199.8 mM) Use fresh, non-moisture-absorbing DMSO [1]
Ethanol 1.4 mg/mL (5 mM) Sonication is recommended [3]

| DMF | 30 mg/mL | - |[7] |

Signaling Pathways & Workflows

The following diagrams illustrate the intended and observed mechanisms of this compound.

AG494_Intended_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR (Active) EGFR->P_EGFR Autophosphorylation AG494 This compound (Intended Target) AG494->EGFR Inhibits Downstream Downstream Signaling (Ras-Raf-MEK, PI3K-Akt) P_EGFR->Downstream Activates Proliferation Cell Proliferation Downstream->Proliferation

Caption: Intended mechanism of this compound as an EGFR inhibitor.

AG494_Unexpected_Pathway Serum_EGF Serum / EGF CellCycle Cell Cycle Progression (G1 to S phase) Serum_EGF->CellCycle Cdk2 Cdk2 Activation CellCycle->Cdk2 DNA_Synth DNA Synthesis Cdk2->DNA_Synth AG494 This compound (Observed Effect) AG494->Cdk2 Blocks Proliferation Cell Proliferation Inhibited DNA_Synth->Proliferation AG494_Troubleshooting_Workflow Start Start: Observed Anti-proliferative Phenotype with this compound Check_pEGFR Assay p-EGFR levels (Western Blot) Start->Check_pEGFR pEGFR_Down p-EGFR is inhibited. Phenotype is likely ON-TARGET. Check_pEGFR->pEGFR_Down Yes pEGFR_Same p-EGFR is NOT inhibited. Check_pEGFR->pEGFR_Same No Hypothesis Hypothesis: Phenotype is due to OFF-TARGET Cdk2 inhibition. pEGFR_Same->Hypothesis Check_Cdk2 Assay Cdk2 Activity or downstream targets (p-Rb) Hypothesis->Check_Cdk2 Cdk2_Down Cdk2 activity is inhibited. Phenotype is confirmed OFF-TARGET. Check_Cdk2->Cdk2_Down Yes Cdk2_Same Cdk2 activity is normal. Phenotype caused by another unidentified off-target effect. Check_Cdk2->Cdk2_Same No

References

Technical Support Center: AG-494 and Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using AG-494 in fluorescence-based assays. This compound, a tyrphostin derivative, is a known inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase and also affects the JAK-STAT signaling pathway. Due to its chemical structure, specifically the benzylidenemalononitrile core, this compound has the potential to interfere with fluorescence measurements, leading to inaccurate results. This guide offers troubleshooting strategies and frequently asked questions to help you identify and mitigate potential assay interference.

Troubleshooting Guide

Unexpected or inconsistent results in fluorescence assays involving this compound can often be attributed to the intrinsic properties of the compound itself. The following table outlines common problems, their potential causes related to this compound, and recommended solutions.

Problem Potential Cause Recommended Solution
High background fluorescence Autofluorescence of this compound: The benzylidenemalononitrile moiety in this compound can exhibit intrinsic fluorescence, leading to an artificially high baseline signal.[1]1. Measure this compound fluorescence: Determine the excitation and emission spectra of this compound in your assay buffer to understand its spectral properties. 2. Use appropriate controls: Include a "vehicle + this compound" control (without the fluorescent probe) to quantify the compound's contribution to the signal. 3. Subtract background: Subtract the signal from the this compound-only control from your experimental wells. 4. Choose a red-shifted dye: If possible, use a fluorescent probe with excitation and emission wavelengths outside the range of this compound's fluorescence.
Signal quenching or lower than expected signal Inner Filter Effect: this compound may absorb light at the excitation or emission wavelengths of your fluorescent probe, leading to a decrease in the detected signal. Tyrphostins are known to absorb in the UV range.1. Measure this compound absorbance: Scan the absorbance spectrum of this compound at the concentrations used in your assay. 2. Use lower concentrations: If possible, work with lower concentrations of both this compound and the fluorescent probe to minimize the inner filter effect. 3. Use a pathlength-independent plate reader: Some plate readers can minimize the inner filter effect. 4. Mathematical correction: If the absorbance spectrum of this compound is known, correction formulas can be applied to the fluorescence data.
Inconsistent or non-reproducible results Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous buffers, leading to precipitation and light scattering, which can interfere with fluorescence readings.1. Check solubility: Visually inspect your assay wells for any signs of precipitation. 2. Optimize buffer conditions: The addition of a small percentage of DMSO or a non-ionic surfactant (e.g., Pluronic F-127) may improve solubility. Ensure any additives do not affect your assay. 3. Centrifuge plates: Before reading, briefly centrifuge the assay plates to pellet any precipitate.
Apparent inhibition or activation is not dose-dependent Non-specific interactions: At higher concentrations, this compound might interact non-specifically with assay components, such as proteins or detection reagents, leading to artifacts that do not reflect true biological activity.1. Perform a dose-response curve: A classic sigmoidal dose-response curve is indicative of specific inhibition. 2. Use an orthogonal assay: Validate your findings using a non-fluorescence-based method (e.g., western blotting for phosphorylation status, ELISA, or a luminescence-based assay). 3. Test against an unrelated target: Use a counterscreen with an unrelated fluorescent assay to check for non-specific effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a tyrosine kinase inhibitor. It was initially identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. It also has been shown to block the activation of Cyclin-dependent kinase 2 (Cdk2). Furthermore, it is often used as an inhibitor of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which is crucial for cytokine signaling and immune responses.

Q2: Does this compound interfere with all fluorescence assays?

A2: Not necessarily. The potential for interference depends on several factors, including the concentration of this compound, the specific fluorescent dye being used, and the excitation and emission wavelengths. Assays using fluorophores that emit in the blue or green spectrum are more likely to be affected by the autofluorescence of compounds like this compound.

Q3: How can I determine if this compound is fluorescent in my assay?

A3: The best way is to run a control experiment. Prepare a sample containing your assay buffer and this compound at the highest concentration you plan to use, but without your experimental fluorescent probe. Measure the fluorescence at the same excitation and emission wavelengths used in your main experiment. A significant signal indicates that this compound is autofluorescent under your assay conditions.

Q4: What are the key control experiments to run when using this compound in a fluorescence assay?

A4: To ensure the reliability of your data, you should include the following controls:

  • Vehicle Control: Cells or protein treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.

  • This compound Only Control: Assay buffer with this compound at the experimental concentration (without the fluorescent probe) to measure autofluorescence.

  • No-Enzyme/No-Cell Control: To determine the background signal from the assay components themselves.

  • Positive Control: A known activator or inhibitor of your target to ensure the assay is performing as expected.

Q5: Are there any alternatives to this compound if it interferes with my fluorescence assay?

A5: Yes, if this compound proves to be problematic, you can consider other inhibitors of the JAK/STAT or EGFR pathways that have different chemical structures and potentially no intrinsic fluorescence. It is crucial to validate any new inhibitor in your specific assay system.

Visualizing Pathways and Workflows

To further assist in experimental design and troubleshooting, the following diagrams illustrate the JAK-STAT signaling pathway, a recommended workflow for investigating fluorescence interference, and a decision-making guide for selecting alternative inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor 1. Binding & Dimerization JAK1 JAK JAK2 JAK STAT1 STAT Receptor->STAT1 4. STAT Recruitment STAT2 STAT JAK1->Receptor JAK1->JAK2 2. Trans-phosphorylation JAK1->STAT1 5. STAT Phosphorylation Dimer STAT Dimer STAT1->Dimer STAT2->Dimer DNA DNA Dimer->DNA 6. Nuclear Translocation & DNA Binding AG494 This compound AG494->JAK1 Inhibition AG494->JAK2 Gene Target Gene Transcription DNA->Gene 7. Gene Expression

Figure 1: Simplified JAK-STAT signaling pathway with the point of this compound inhibition.

Troubleshooting_Workflow Start Start: Unexpected Fluorescence Data CheckControls Are controls behaving as expected? Start->CheckControls ProblemIdentified Potential this compound Interference CheckControls->ProblemIdentified No Continue Continue Experiment CheckControls->Continue Yes MeasureAutofluorescence Measure fluorescence of this compound alone ProblemIdentified->MeasureAutofluorescence MeasureAbsorbance Measure absorbance spectrum of this compound ProblemIdentified->MeasureAbsorbance CheckPrecipitation Visually inspect for precipitation ProblemIdentified->CheckPrecipitation AnalyzeData Is interference confirmed? MeasureAutofluorescence->AnalyzeData MeasureAbsorbance->AnalyzeData CheckPrecipitation->AnalyzeData Mitigate Implement mitigation strategies: - Background subtraction - Use red-shifted dyes - Optimize concentrations AnalyzeData->Mitigate Yes AnalyzeData->Continue No Validate Validate with orthogonal assay Mitigate->Validate Validate->Continue Reassess Re-evaluate Assay/Inhibitor Validate->Reassess If validation fails

Figure 2: Experimental workflow for troubleshooting this compound fluorescence interference.

Figure 3: Decision tree for selecting and validating an alternative inhibitor.

References

Technical Support Center: AG-494 Washout Protocols and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for the effective removal of AG-494 from cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Tyrphostin B48, is a small molecule inhibitor of protein tyrosine kinases. It is recognized as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] While initially identified as an EGFR kinase selective tyrphostin, further studies have shown that it can also block the activation of Cyclin-dependent kinase 2 (Cdk2).[1] This inhibition of Cdk2 activation appears to be a key mechanism for its anti-proliferative effects.[1]

Q2: Is the inhibitory effect of this compound reversible?

Q3: Why is it necessary to wash out this compound from cell cultures?

A3: Washing out this compound is essential for several experimental designs, including:

  • Studying the recovery of signaling pathways: To investigate how cellular signaling pathways rebound and adapt after the inhibition is removed.

  • Assessing long-term effects vs. acute toxicity: To distinguish between the immediate cytotoxic or cytostatic effects of the compound and its potential for inducing long-lasting changes in cellular behavior.

  • Pulse-chase experiments: To expose cells to the inhibitor for a defined period and then track subsequent cellular processes in its absence.

  • Validating on-target effects: A successful washout and subsequent reversal of the phenotype strengthens the evidence that the observed effects are due to the specific inhibition of the intended target.

Q4: What are the key considerations before starting a washout experiment?

A4: Before initiating a washout protocol, it is important to consider the following:

  • Compound Stability: Ensure that this compound is stable in your cell culture medium for the duration of the treatment. Degradation of the compound could lead to confounding results.

  • Cell Health: Monitor the health of your cells during this compound treatment. High levels of cytotoxicity may make it difficult to interpret washout results, as the remaining cells may not be representative of the original population.

Troubleshooting Guides

Issue 1: Incomplete Washout - Persistent Inhibition After Removal of this compound
Possible Cause Troubleshooting Step
Insufficient Washing Increase the number of washes (e.g., from 3 to 5) and the volume of washing medium (e.g., from 5 mL to 10 mL per wash for a 10 cm dish). Extend the duration of each wash step to allow for more complete diffusion of the compound out of the cells and the culture vessel.
High Compound Concentration If using a high concentration of this compound, consider reducing it to the lowest effective concentration to minimize intracellular accumulation.
Cellular Accumulation Some compounds can accumulate within cellular compartments. After the final wash, incubate the cells in fresh, compound-free medium for a period (e.g., 1-2 hours) to allow for the efflux of any remaining intracellular compound before proceeding with your experiment.
Re-synthesis Rate of Target Protein The recovery of the cellular phenotype may be dependent on the synthesis of new target proteins. Allow sufficient time for protein re-synthesis after washout, which can vary depending on the protein's half-life.
Issue 2: High Cell Death or Poor Recovery After Washout
Possible Cause Troubleshooting Step
Cytotoxicity of this compound Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment that achieves the desired inhibition without causing excessive cell death.
Stress from Washing Procedure The washing process itself can be stressful for some cell types. Handle cells gently, use pre-warmed media for washes, and minimize the time cells are in a low-volume or no-media state.
Apoptosis Induction This compound may have induced an apoptotic cascade that continues even after the compound is removed. Assess markers of apoptosis (e.g., caspase activation) at the time of washout and at various time points after.
Sub-optimal Culture Conditions Post-Washout Ensure that the fresh medium added after the washout is complete and contains all necessary supplements (e.g., serum, growth factors) to support cell recovery and proliferation.

Experimental Protocols

Detailed Protocol for Washing Out this compound from Adherent Cell Cultures

This protocol provides a general guideline. Optimization may be required for specific cell lines and experimental conditions.

Materials:

  • Adherent cells cultured in appropriate vessels (e.g., 6-well plates, 10 cm dishes)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • This compound stock solution (e.g., in DMSO)

  • Fresh, pre-warmed complete cell culture medium

Procedure:

  • Treat Cells with this compound:

    • Aspirate the old medium from the cultured cells.

    • Add fresh medium containing the desired concentration of this compound. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).

    • Incubate the cells for the desired treatment duration (e.g., 24 hours).

  • Washout Procedure:

    • Carefully aspirate the this compound-containing medium from the cells.

    • Gently add pre-warmed PBS to wash the cell monolayer. For a 6-well plate, use 2 mL of PBS per well. For a 10 cm dish, use 5-10 mL of PBS.

    • Gently rock the plate back and forth for 1-2 minutes.

    • Aspirate the PBS.

    • Repeat the wash step with pre-warmed complete cell culture medium. This helps to remove any residual this compound that may be non-specifically bound to the plastic of the culture vessel.

    • Repeat the wash with PBS two more times for a total of three PBS washes and one medium wash.

  • Cell Recovery:

    • After the final wash, add fresh, pre-warmed complete cell culture medium to the cells.

    • Return the cells to the incubator to allow for recovery. The duration of the recovery period will depend on the specific experimental endpoint.

  • Verification of Washout (Optional but Recommended):

    • To confirm the effectiveness of the washout, you can collect the supernatant from the washed cells after a short incubation period and transfer it to a fresh plate of untreated, "naïve" cells.[2]

    • If the naïve cells show no signs of inhibition, it indicates that the washout procedure was successful in removing the compound from the medium.[2]

Assessing Cell Viability and Proliferation After Washout

It is crucial to assess the health and proliferative capacity of your cells after the washout procedure.

Recommended Assays:

  • Trypan Blue Exclusion Assay: A simple and rapid method to determine the number of viable cells.

  • MTT or WST-1 Assay: These colorimetric assays measure the metabolic activity of the cells, which is an indicator of cell viability and proliferation.[3]

  • Crystal Violet Assay: This assay stains the total protein content and can be used to assess the number of adherent cells remaining after treatment and washout.

  • Live/Dead Cell Staining: Using fluorescent dyes such as Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) allows for visualization and quantification of viable and non-viable cells.

  • Cell Proliferation Assays: Methods like BrdU incorporation or EdU staining can directly measure DNA synthesis and provide a more specific assessment of cell proliferation.

Data Presentation

Table 1: this compound Inhibitory Activity

TargetIC50Cell LineReference
EGFR Kinase~5 µMIn vitro[1]
Cdk2 Activation-3T3 Cells[1]

Note: IC50 values can vary significantly depending on the cell line and assay conditions.

Mandatory Visualizations

Signaling Pathways Affected by this compound

This compound primarily targets the EGFR signaling pathway. However, there is significant crosstalk between the EGFR and JAK-STAT pathways.[4][5][6] Inhibition of EGFR can therefore have downstream effects on STAT signaling.

EGFR_JAK_STAT_Crosstalk cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates JAK JAK EGFR->JAK Crosstalk RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT STAT JAK->STAT STAT->Transcription AG494 This compound AG494->EGFR Inhibits

Caption: EGFR and JAK-STAT signaling crosstalk inhibited by this compound.

Experimental Workflow for this compound Washout

Washout_Workflow start Start: Seed Cells treat Treat with this compound (e.g., 24 hours) start->treat wash1 Wash 1: Aspirate Medium, Add pre-warmed PBS treat->wash1 wash2 Wash 2: Aspirate PBS, Add pre-warmed Medium wash1->wash2 wash3 Wash 3 & 4: Repeat PBS Wash (2 times) wash2->wash3 recover Add Fresh Medium, Incubate for Recovery wash3->recover analyze Analyze Cells: Viability, Proliferation, Signaling Assays recover->analyze

Caption: Step-by-step experimental workflow for this compound washout.

References

Validation & Comparative

A Comparative Analysis of Tyrphostin Inhibitors: AG-494 versus AG-490

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitors, a clear understanding of the subtle yet significant differences between analogous compounds is paramount. This guide provides an objective comparison of two widely used tyrphostin inhibitors, AG-494 and AG-490, focusing on their performance, mechanisms of action, and the experimental data that defines their utility.

Overview of this compound and AG-490

This compound and AG-490 are members of the tyrphostin family, a class of synthetic compounds designed to inhibit protein tyrosine kinases. While structurally similar, their inhibitory profiles exhibit key distinctions that dictate their application in research. AG-490 is well-documented as a potent inhibitor of both the Janus kinase (JAK) family and the Epidermal Growth Factor Receptor (EGFR).[1][2] In contrast, this compound is primarily recognized as an EGFR kinase inhibitor, with additional findings indicating a shared capacity with AG-490 to block the activation of Cyclin-Dependent Kinase 2 (Cdk2).[3]

Mechanism of Action and Target Specificity

AG-490 functions as an ATP-competitive inhibitor, targeting the kinase domain of its target proteins. Its inhibitory activity is most pronounced against EGFR and JAK2, with reported activity also against JAK3 and ErbB2.[1][2] Notably, studies have indicated that AG-490 does not significantly inhibit other tyrosine kinases such as Lck, Lyn, Btk, Syk, and Src, suggesting a degree of selectivity.[1] The inhibition of the JAK/STAT signaling pathway is a cornerstone of its mechanism, leading to the downstream suppression of cytokine-mediated cellular responses.[4][5]

This compound , as a close analog of AG-490, also functions as an ATP-competitive inhibitor of EGFR.[6] A significant finding is its ability, shared with AG-490, to block the activation of Cdk2, a key regulator of the cell cycle.[3] This suggests that both compounds may exert their anti-proliferative effects not only through the inhibition of growth factor signaling but also by directly impacting cell cycle progression.

Quantitative Data Comparison

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and AG-490 against various kinases. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Target KinaseThis compound IC50AG-490 IC50
EGFR0.7 µM, 1 µM0.1 µM
JAK2Not widely reported~10 µM
JAK3Not widely reported25 µM
ErbB2Not widely reported13.5 µM
Cdk2Inhibition of activation reportedInhibition of activation reported

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by these inhibitors and a typical experimental workflow for their characterization.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS Autophosphorylation EGF EGF EGF->EGFR AG494 This compound AG494->EGFR Inhibits AG490 AG-490 AG490->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 1: Inhibition of the EGFR Signaling Pathway.

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates Cytokine Cytokine Cytokine->CytokineReceptor AG490 AG-490 AG490->JAK Inhibits STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation GeneExpression Gene Expression Nucleus->GeneExpression

Figure 2: Inhibition of the JAK/STAT Signaling Pathway by AG-490.

Kinase_Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow start Start prepare Prepare Kinase, Substrate, ATP, and Inhibitor start->prepare incubate Incubate Kinase with Inhibitor prepare->incubate add_substrate_atp Initiate reaction with Substrate & ATP incubate->add_substrate_atp reaction Kinase Reaction (Phosphorylation) add_substrate_atp->reaction stop Stop Reaction reaction->stop detect Detect Phosphorylation stop->detect analyze Data Analysis (IC50 Calculation) detect->analyze end End analyze->end

References

A Comparative Guide to AG-494 and AG-1478 for EGFR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used tyrphostin-class epidermal growth factor receptor (EGFR) inhibitors: AG-494 and AG-1478. The information presented herein is intended to assist researchers in making informed decisions for their specific experimental needs.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling is a hallmark of numerous cancers, making it a critical target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are a major class of anti-cancer drugs. This guide focuses on a comparative analysis of two such inhibitors, this compound and AG-1478, providing quantitative data on their efficacy, detailed experimental protocols, and an overview of the targeted signaling pathway.

Mechanism of Action

Both this compound and AG-1478 are competitive ATP inhibitors of the EGFR tyrosine kinase.[1] By binding to the ATP pocket of the kinase domain, they prevent the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades. This blockade leads to the inhibition of key pathways such as the Ras-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, ultimately resulting in reduced cell proliferation and induction of apoptosis. While both compounds share this general mechanism, they differ in their potency, selectivity, and reversibility of binding. AG-1478 is reported to be an irreversible inhibitor, whereas this compound acts reversibly.[1]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound and AG-1478 against EGFR and other kinases, as well as their effects on cell proliferation in different cancer cell lines.

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50Source
This compound EGFR0.7 µMMedchemExpress
ErbB239 µMMedchemExpress
HER1-245 µMMedchemExpress
PDGF-R6 µMMedchemExpress
AG-1478 EGFR~3 nMCell Signaling Technology

Note: The IC50 values are from different sources and may not be directly comparable due to variations in experimental conditions.

Table 2: Cell Proliferation Inhibition (IC50)

CompoundCell LineIC50 (µM)Source
This compound A549 (Lung Carcinoma)6.20 ± 1.26Folia Histochemica et Cytobiologica, 2012
DU145 (Prostate Carcinoma)10.7 ± 2.5Folia Histochemica et Cytobiologica, 2012
AG-1478 A549 (Lung Carcinoma)1.16 ± 0.69Folia Histochemica et Cytobiologica, 2012
DU145 (Prostate Carcinoma)1.17 ± 0.61Folia Histochemica et Cytobiologica, 2012

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

EGFR Kinase Assay (In Vitro)

This protocol is a general guideline for determining the in vitro inhibitory activity of compounds against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (this compound, AG-1478) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the EGFR kinase and the peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.

  • The luminescence signal is proportional to the kinase activity.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of the inhibitors on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A549, DU145)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound, AG-1478) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Western Blot for EGFR Phosphorylation

This protocol is used to assess the inhibitory effect of the compounds on EGFR autophosphorylation in cells.

Materials:

  • Cancer cell lines expressing EGFR

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

Procedure:

  • Culture cells to 70-80% confluency and serum-starve overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the level of EGFR phosphorylation relative to total EGFR and the loading control.

Visualizations

EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway and the points of inhibition by this compound and AG-1478.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR SOS SOS Grb2->SOS Ras Ras SOS->Ras RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Differentiation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation AG494 This compound AG494->EGFR AG1478 AG-1478 AG1478->EGFR Experimental_Workflow cluster_assays Functional Assays start Start cell_culture Cell Culture (e.g., A549, DU145) start->cell_culture inhibitor_treatment Inhibitor Treatment (this compound or AG-1478) cell_culture->inhibitor_treatment mtt_assay MTT Assay (Cell Proliferation) inhibitor_treatment->mtt_assay western_blot Western Blot (EGFR Phosphorylation) inhibitor_treatment->western_blot apoptosis_assay Apoptosis Assay (e.g., Annexin V) inhibitor_treatment->apoptosis_assay data_analysis Data Analysis (IC50 Calculation, etc.) mtt_assay->data_analysis western_blot->data_analysis apoptosis_assay->data_analysis conclusion Conclusion data_analysis->conclusion

References

AG-494 Versus More Selective EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tyrosine kinase inhibitor AG-494 with more selective Epidermal Growth Factor Receptor (EGFR) inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their experimental designs. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction

This compound, a member of the tyrphostin family of compounds, is recognized as a potent inhibitor of EGFR tyrosine kinase.[1][2][3] However, its selectivity profile extends to other kinases, including Janus kinase 2 (JAK2). In contrast, more recent generations of EGFR inhibitors have been developed with higher selectivity for EGFR, including its various mutated forms, which are critical in certain cancers. This guide will compare the biochemical and cellular activities of this compound with first-generation (Gefitinib, Erlotinib) and second-generation (Afatinib) selective EGFR inhibitors.

Data Presentation

The following tables summarize the inhibitory activities of this compound and selective EGFR inhibitors. It is important to note that the data presented are compiled from various sources and may not have been generated under identical experimental conditions. Therefore, direct comparisons should be made with caution.

Table 1: Biochemical Inhibitory Activity (IC50)

InhibitorTarget KinaseIC50 (µM)Comments
This compound EGFR0.7 - 1.2[1][2]Also inhibits JAK2, ErbB2 (39 µM), and PDGFR (6 µM)[1].
Gefitinib EGFR (wild-type)~0.08First-generation reversible inhibitor.[2]
Erlotinib EGFR (wild-type)~0.1First-generation reversible inhibitor.[2]
Afatinib EGFR (wild-type)~0.0005Second-generation irreversible inhibitor of the ErbB family.

Table 2: Cellular Inhibitory Activity

InhibitorCell LineAssayIC50 (µM)
This compound EGF-dependent cellsCell Growth6[2]
Gefitinib A431 (EGFR overexpressing)Cell Viability~0.08[2]
Erlotinib A431 (EGFR overexpressing)Cell Viability~0.1[2]
Afatinib Various NSCLC cell linesCell ViabilityVaries (nM range)

Signaling Pathways

The following diagram illustrates the canonical EGFR signaling pathway and the points of inhibition for both this compound and selective EGFR inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P1 P EGFR->P1 P2 P EGFR->P2 STAT3 STAT3 EGFR->STAT3 RAS RAS P1->RAS PI3K PI3K P2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression STAT3->Gene_Expression Inhibitors This compound & Selective EGFR Inhibitors Inhibitors->EGFR Inhibition

EGFR signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

In Vitro EGFR Kinase Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of a compound to inhibit the kinase activity of purified EGFR.

Materials:

  • Recombinant human EGFR (wild-type) enzyme

  • ATP

  • Fluorescent peptide substrate

  • Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • Test compounds (this compound, Gefitinib, Erlotinib, Afatinib) dissolved in DMSO

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, pre-incubate 5 µL of the EGFR enzyme with 0.5 µL of the serially diluted compounds or DMSO (vehicle control) for 30 minutes at 27°C.

  • Initiate the kinase reaction by adding 45 µL of a pre-mixed solution containing ATP and the fluorescent peptide substrate.

  • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence emission (e.g., λex 360 nm / λem 485 nm) at regular intervals for 30-120 minutes.

  • Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot.

  • Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a variable slope model to determine the IC50 value.[2]

Kinase_Assay_Workflow A Prepare serial dilutions of inhibitors B Pre-incubate EGFR enzyme with inhibitors in 384-well plate A->B C Initiate reaction with ATP and fluorescent substrate B->C D Measure fluorescence kinetics in plate reader C->D E Calculate initial reaction velocity D->E F Plot velocity vs. log[inhibitor] and determine IC50 E->F

Workflow for in vitro kinase inhibition assay.
Cell Viability Assay (XTT Assay)

This colorimetric assay assesses the effect of inhibitors on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • A431 cells (or other relevant cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound, Gefitinib, Erlotinib, Afatinib)

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed A431 cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated (vehicle control) and medium-only (blank) wells.

  • Incubate the plate for 48 hours at 37°C.

  • Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent.

  • Add 50 µL of the XTT labeling mixture to each well and incubate for 4 hours at 37°C.

  • Measure the absorbance of each well at 450 nm using a microplate reader.[2]

Cell_Viability_Assay_Workflow A Seed cells in 96-well plate B Treat cells with serial dilutions of inhibitors A->B C Incubate for 48 hours B->C D Add XTT labeling mixture C->D E Incubate for 4 hours D->E F Measure absorbance at 450 nm E->F G Calculate cell viability and determine IC50 F->G

Workflow for cell viability (XTT) assay.
Western Blot for EGFR Phosphorylation

This technique is used to detect the phosphorylation status of EGFR in cells treated with inhibitors, providing a direct measure of target engagement.

Materials:

  • Cell line of interest (e.g., A431)

  • EGF

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Starve cells in serum-free medium for 16-24 hours to reduce basal EGFR phosphorylation.

  • Treat cells with various concentrations of the test inhibitors for a specified duration (e.g., 1-2 hours).

  • Stimulate cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.

  • Lyse the cells on ice and collect the total protein extract.

  • Determine the protein concentration of each sample using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then incubate with a primary antibody against phosphorylated EGFR.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total EGFR.

Conclusion

This compound is a potent inhibitor of EGFR but also targets other kinases such as JAK2. In contrast, inhibitors like Gefitinib, Erlotinib, and Afatinib have been specifically designed for higher selectivity towards EGFR. While direct comparative data in the same experimental setting is limited, the available information suggests that the more selective EGFR inhibitors, particularly the second-generation compounds, exhibit greater potency against EGFR in both biochemical and cellular assays. The choice of inhibitor for research purposes will depend on the specific scientific question, with this compound being a useful tool for studying pathways involving both EGFR and JAK2, while the more selective inhibitors are better suited for studies focused specifically on EGFR signaling. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to further elucidate the relative efficacy and selectivity of these compounds.

References

A Comparative Analysis of AG-494, Gefitinib, and Erlotinib in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of key signaling pathways have emerged as crucial tools for researchers and drug developers. This guide provides a comparative overview of the tyrphostin AG-494 and the well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), Gefitinib and Erlotinib. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research directions.

Introduction to the Compounds

This compound , a member of the tyrphostin family, has been investigated for its anti-proliferative properties. While initially identified as an EGFR inhibitor, subsequent research has revealed a more complex mechanism of action, including the inhibition of cyclin-dependent kinase 2 (Cdk2). This dual activity distinguishes it from the more selective EGFR inhibitors.

Gefitinib and Erlotinib are first-generation EGFR TKIs that have been extensively studied and are clinically approved for the treatment of certain cancers, most notably non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. They function by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.

Mechanism of Action and Signaling Pathways

This compound exhibits a dual inhibitory effect on two critical signaling pathways involved in cell cycle progression and proliferation: the EGFR signaling cascade and the Cdk2-mediated cell cycle regulation. In contrast, Gefitinib and Erlotinib primarily target the EGFR pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which ultimately promote cell proliferation, survival, and differentiation. Gefitinib and Erlotinib directly inhibit this initial phosphorylation step. While this compound has also been shown to inhibit EGFR autophosphorylation in biochemical assays, some studies suggest it is ineffective at inhibiting EGFR in intact cells[1].

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR:f0 P_EGFR P-EGFR EGFR:f0->P_EGFR:f0 Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS P_EGFR:f0->Grb2_SOS PI3K PI3K P_EGFR:f0->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Gefitinib Erlotinib This compound Inhibitor->P_EGFR:f0

Caption: Simplified EGFR Signaling Pathway and points of inhibition.
Cdk2 and Cell Cycle Regulation

Cyclin-dependent kinase 2 (Cdk2) is a key regulator of the cell cycle, particularly at the G1/S phase transition. The activity of Cdk2 is dependent on its association with cyclins E and A. The Cdk2/cyclin E complex, for instance, phosphorylates proteins like retinoblastoma (Rb), leading to the release of E2F transcription factors that drive the expression of genes required for DNA replication. This compound has been shown to block the activation of Cdk2, thereby arresting the cell cycle.

Cdk2_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D CDK4/6 pRb_E2F pRb E2F CyclinD_CDK46->pRb_E2F:f0 Phosphorylation CyclinE_CDK2 Cyclin E Cdk2 pRb_E2F:f0->CyclinE_CDK2 p_pRb P-pRb CyclinE_CDK2->p_pRb Phosphorylation E2F E2F (Active) p_pRb->E2F DNA_Replication DNA Replication E2F->DNA_Replication AG494 This compound AG494->CyclinE_CDK2

Caption: Cdk2's role in the G1/S cell cycle transition and inhibition by this compound.

Comparative Efficacy Data

Direct comparative studies of this compound with Gefitinib or Erlotinib are limited. The following tables summarize available preclinical data from various sources to facilitate an indirect comparison. It is important to note that variations in experimental conditions can significantly impact results.

Table 1: In Vitro Kinase Inhibition
CompoundTargetIC50 (µM)Comments
This compound EGFR0.7 - 1.2Biochemical assay. Some studies report a lack of inhibition in intact cells.
Cdk2Not ReportedActivity is described as blocking Cdk2 activation.
Gefitinib EGFR0.02 - 0.1Dependent on EGFR mutation status.
Erlotinib EGFR0.002 - 0.1Dependent on EGFR mutation status.

IC50 values represent the concentration of the drug required to inhibit the activity of the target kinase by 50%.

Table 2: Cellular Effects on A549 (NSCLC, EGFR wild-type) and DU145 (Prostate Cancer) Cell Lines
CompoundCell LineEffectConcentration/IC50
This compound A549Inhibition of autocrine growthDose-dependent
DU145Inhibition of autocrine growthDose-dependent
A549Induction of apoptosis-
DU145Induction of apoptosis-
Gefitinib A549Inhibition of cell proliferationIC50 ~15-20 µM
A549Induction of apoptosisDose-dependent
Erlotinib A549Inhibition of cell proliferationIC50 ~5-10 µM
A549Induction of apoptosisDose-dependent

Data is compiled from multiple studies and direct comparison should be made with caution.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are generalized methodologies for key assays used to evaluate the efficacy of these inhibitors.

Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Purified Kinase (EGFR or Cdk2) - Kinase Substrate - ATP (radiolabeled or with detection moiety) Start->Prepare_Reaction Add_Inhibitor Add Test Compound (this compound, Gefitinib, or Erlotinib) at varying concentrations Prepare_Reaction->Add_Inhibitor Incubate Incubate at optimal temperature (e.g., 30-37°C) Add_Inhibitor->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Activity Measure Kinase Activity (e.g., substrate phosphorylation) Stop_Reaction->Measure_Activity Calculate_IC50 Calculate IC50 Value Measure_Activity->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for a biochemical kinase inhibition assay.

Methodology:

  • Reaction Setup: In a multi-well plate, a reaction mixture containing the purified kinase (e.g., recombinant human EGFR or Cdk2/cyclin E), a specific peptide substrate, and ATP (often radiolabeled with ³²P or ³³P, or a modified ATP for non-radioactive detection) in a suitable kinase buffer is prepared.

  • Inhibitor Addition: The test compounds (this compound, Gefitinib, Erlotinib) are serially diluted and added to the reaction wells. A control with no inhibitor is included.

  • Incubation: The reaction is incubated for a defined period (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C or 37°C) to allow for the phosphorylation of the substrate.

  • Reaction Termination: The reaction is stopped, often by adding a stop solution (e.g., EDTA) or by spotting the mixture onto a filter membrane.

  • Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this involves measuring the incorporated radioactivity. For non-radioactive assays, this can involve methods like fluorescence, luminescence, or absorbance.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to the control. The IC50 value is then determined by plotting the inhibition percentage against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation/Viability Assay (MTT Assay)

This colorimetric assay is a common method to assess the effect of a compound on cell proliferation and viability.

Methodology:

  • Cell Seeding: Cells (e.g., A549 or DU145) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound, Gefitinib, or Erlotinib). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each treatment group relative to the vehicle control. The IC50 value for cell proliferation can be determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Cells are cultured and treated with the test compounds as described for the proliferation assay.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence signals from FITC (Annexin V) and PI are detected.

  • Data Analysis: The cell population is gated into four quadrants:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells (due to mechanical damage) The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compounds.

Conclusion

This compound presents an interesting pharmacological profile with its dual inhibition of EGFR and Cdk2. However, the conflicting reports on its efficacy against EGFR in cellular contexts warrant further investigation to elucidate its primary mechanism of action. In contrast, Gefitinib and Erlotinib are well-characterized, potent, and selective inhibitors of EGFR, particularly effective in cancers with specific EGFR mutations.

For researchers, the choice between these compounds will depend on the specific research question. This compound may be a useful tool for studying the interplay between EGFR and Cdk2 signaling or for investigating therapeutic strategies that involve targeting both pathways. Gefitinib and Erlotinib remain the standards for studies focused on the direct consequences of EGFR inhibition. The provided data and protocols should serve as a valuable resource for designing and interpreting experiments aimed at further understanding the efficacy and mechanisms of these important anti-cancer agents. It is crucial to acknowledge that the lack of direct comparative studies necessitates careful interpretation of the compiled data. Future head-to-head preclinical studies under standardized conditions would be invaluable for a more definitive comparison of the efficacy of these compounds.

References

The Importance of a Negative Control in Kinase Inhibition Studies: A Comparison of AG-494 and its Less Active Analog, Tyrphostin 1

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of signal transduction research and drug development, the use of specific inhibitors is paramount to elucidating the roles of individual kinases in cellular processes. AG-494, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has been widely utilized to probe the functions of the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase 2 (JAK2). To ensure that the observed biological effects are specifically due to the inhibition of the intended target and not off-target effects, it is crucial to employ a negative control. An ideal negative control is a compound that is structurally similar to the active inhibitor but demonstrates significantly lower or no inhibitory activity against the target kinase. This guide provides a comparative overview of this compound and its less active analog, Tyrphostin 1, highlighting the importance of using a proper negative control in kinase inhibitor studies.

Unveiling the Kinase Inhibitory Profile: this compound vs. Tyrphostin 1

This compound is a potent inhibitor of both EGFR and JAK2, key players in cell proliferation, differentiation, and survival. In contrast, Tyrphostin 1 serves as an excellent negative control due to its dramatically reduced inhibitory activity against EGFR. While comprehensive data on the direct inhibitory effect of Tyrphostin 1 on JAK2 is limited, its established inactivity against EGFR makes it a valuable tool for dissecting EGFR-specific signaling events.

For researchers investigating pathways where both EGFR and JAK2 may be involved, it is critical to consider the dual specificity of this compound. In such cases, Tyrphostin 1 can help differentiate the effects stemming from EGFR inhibition versus potential off-target effects.

CompoundTarget KinaseIC50Reference
This compound EGFR~0.1 - 1.1 µM[1][2]
JAK2~10 µM[3]
Tyrphostin 1 EGFR1,250 µMTyrphostin 1 Product Information Sheet
JAK2Data not readily available

Table 1: Comparative Inhibitory Activity of this compound and Tyrphostin 1. The half-maximal inhibitory concentration (IC50) values demonstrate the significantly lower potency of Tyrphostin 1 against EGFR compared to this compound.

Deciphering Cellular Responses: Experimental Approaches

To rigorously validate the specificity of this compound, a series of key experiments should be performed, comparing its effects to those of Tyrphostin 1. These experiments are designed to assess the impact of these compounds on kinase activity, downstream signaling pathways, and overall cellular phenotypes.

Experimental Protocols

1. Kinase Activity Assay:

  • Objective: To directly measure the inhibitory effect of this compound and Tyrphostin 1 on the enzymatic activity of purified EGFR and JAK2.

  • Principle: In vitro kinase assays typically involve incubating the purified kinase with a specific substrate and ATP. The transfer of phosphate from ATP to the substrate is then quantified.

  • Protocol:

    • Recombinant human EGFR or JAK2 enzyme is incubated with a specific peptide substrate and varying concentrations of this compound or Tyrphostin 1.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is measured. This can be done using various methods, including radiometric assays (measuring the incorporation of radioactive ³²P-ATP) or luminescence-based assays that quantify the amount of ADP produced.

    • The IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

2. Western Blot Analysis of Protein Phosphorylation:

  • Objective: To assess the inhibition of EGFR and JAK2 autophosphorylation and the phosphorylation of their downstream targets in a cellular context.

  • Principle: Western blotting allows for the detection of specific proteins and their phosphorylation status using phospho-specific antibodies.

  • Protocol:

    • Cells are treated with this compound, Tyrphostin 1, or a vehicle control for a specified time.

    • For EGFR signaling, cells are often stimulated with EGF to induce receptor phosphorylation. For JAK2, stimulation with a relevant cytokine (e.g., IL-6 or IFN-γ) may be necessary depending on the cell type.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068), phosphorylated JAK2 (e.g., p-JAK2 Tyr1007/1008), and their respective downstream targets (e.g., p-STAT3 for JAK2, p-Akt for EGFR).

    • Antibodies against the total, non-phosphorylated proteins are used as loading controls.

    • Bound antibodies are detected using secondary antibodies conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

3. Cell Proliferation Assay:

  • Objective: To determine the effect of this compound and Tyrphostin 1 on cell growth.

  • Principle: Assays like the MTT or crystal violet assay measure the number of viable cells in a culture.

  • Protocol (MTT Assay):

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of this compound or Tyrphostin 1.

    • After a desired incubation period (e.g., 24, 48, or 72 hours), MTT reagent is added to each well.

    • Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

    • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

4. Apoptosis Assay:

  • Objective: To assess whether the growth-inhibitory effects of this compound are due to the induction of programmed cell death.

  • Principle: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Cells are treated with this compound or Tyrphostin 1 for a specified time.

    • Both adherent and floating cells are collected and washed.

    • Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.

    • The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Visualizing the Pathways and Workflows

To better understand the mechanisms of action and the experimental design, the following diagrams illustrate the signaling pathways and a general experimental workflow.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Inhibitors cluster_3 Cellular Response EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K JAK2 JAK2 STAT STAT JAK2->STAT Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Cytokine_Receptor->JAK2 Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival STAT->Proliferation AG494 This compound AG494->EGFR AG494->JAK2 Tyrphostin1 Tyrphostin 1 (Negative Control) Tyrphostin1->EGFR (Weak) Apoptosis Apoptosis Survival->Apoptosis

Figure 1: Simplified signaling pathways of EGFR and JAK2, indicating the points of inhibition by this compound.

G cluster_0 Experimental Setup cluster_1 Biochemical Assays cluster_2 Cellular Assays cluster_3 Data Analysis Cell_Culture Cell Culture Treatment Treatment (this compound, Tyrphostin 1, Vehicle) Cell_Culture->Treatment Kinase_Assay In Vitro Kinase Assay Treatment->Kinase_Assay Western_Blot Western Blot (p-EGFR, p-JAK2, etc.) Treatment->Western_Blot Proliferation_Assay Proliferation Assay (MTT, etc.) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Statistical_Analysis Statistical Analysis Western_Blot->Statistical_Analysis Proliferation_Assay->Statistical_Analysis Apoptosis_Assay->Statistical_Analysis Conclusion Conclusion on Specificity IC50_Determination->Conclusion Statistical_Analysis->Conclusion

Figure 2: General experimental workflow for comparing the effects of this compound and a negative control.

References

Cross-Validation of AG-494 Results with siRNA Knockdown of EGFR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common methods for inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway: the small molecule inhibitor AG-494 and small interfering RNA (siRNA) mediated gene knockdown. By presenting experimental data and detailed protocols, this document aims to assist researchers in selecting the most appropriate technique for their specific experimental needs and in cross-validating their findings.

Introduction to EGFR Inhibition Strategies

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Two primary strategies for inhibiting this pathway at the receptor level are:

  • This compound: A tyrphostin-family tyrosine kinase inhibitor (TKI) that competitively blocks the ATP-binding site of the EGFR's intracellular kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling.

  • siRNA Knockdown of EGFR: A gene silencing technique that utilizes sequence-specific small interfering RNAs to target and degrade EGFR mRNA, leading to a reduction in the total amount of EGFR protein synthesized by the cell.

While both methods aim to abrogate EGFR signaling, they operate through distinct mechanisms, which can result in different biological outcomes. This guide provides a framework for comparing their effects and for validating results obtained with one method against the other.

Quantitative Data Comparison

The following tables summarize quantitative data on the effects of this compound and EGFR siRNA on various cancer cell lines. It is important to note that direct comparative studies are limited, and data has been compiled from multiple sources. Experimental conditions such as cell line, reagent concentration, and assay duration can significantly influence the results.

Cell Line This compound IC50 (µM) Reference
A549 (Lung Carcinoma)~15-20[1]
MCF-7 (Breast Adenocarcinoma)Not widely reported
HCT116 (Colorectal Carcinoma)Not widely reported
Cell Line Parameter EGFR siRNA Effect Reference
SK-HEP1 (Hepatocellular Carcinoma)Cell GrowthSignificant inhibition[2]
HCC827 (Lung Adenocarcinoma)p-ERK LevelsParadoxical activation after initial decrease[3]
A549 (Lung Carcinoma)Cell ViabilitySignificant reduction[1]
MCF-7 (Breast Adenocarcinoma)ApoptosisInduction of apoptosis[4]
HCT116 (Colorectal Carcinoma)Not widely reported

Table 2: Effects of EGFR siRNA Knockdown in Cancer Cell Lines. This table highlights the impact of EGFR siRNA on various cellular processes and signaling pathways.

Cell Line Treatment Effect on p-EGFR Effect on p-AKT Effect on p-ERK Reference
H1975 (Lung Adenocarcinoma)AG1478 (EGFR inhibitor)Complete blockage of EGF-induced phosphorylation--[5]
HCC827 (Lung Adenocarcinoma)Gefitinib (EGFR inhibitor)InhibitionInhibitionParadoxical activation[3]
SK-HEP1 (Hepatocellular Carcinoma)EGFR siRNA-DecreasedDecreased[2]
Prostate Cancer CellsERK inhibitionEnhanced EGF-induced EGFR activationAugmented EGF-induced Akt activityInhibition[6]

Table 3: Comparative Effects on Downstream Signaling Pathways. This table compares the impact of EGFR inhibition by small molecules and siRNA on key downstream signaling molecules. Note that different EGFR inhibitors are cited based on data availability.

Experimental Protocols

Detailed methodologies for utilizing this compound and EGFR siRNA are provided below to ensure reproducibility and aid in experimental design.

This compound Treatment Protocol
  • Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach 50-70% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound. A vehicle control (DMSO) should be run in parallel.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT), protein extraction for Western blotting, or apoptosis assays.

EGFR siRNA Knockdown Protocol
  • Cell Seeding: Plate cells in antibiotic-free medium one day prior to transfection to ensure they are in the logarithmic growth phase and reach 60-80% confluency at the time of transfection.

  • siRNA-Transfection Reagent Complex Formation:

    • Dilute the EGFR-specific siRNA and a non-targeting control siRNA in a serum-free medium.

    • In a separate tube, dilute the transfection reagent (e.g., Lipofectamine) in a serum-free medium.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-transfection reagent complexes dropwise to the cells.

  • Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C. After this initial incubation, replace the medium with a complete growth medium.

  • Post-Transfection Incubation: Continue to incubate the cells for 24-72 hours to allow for mRNA degradation and subsequent protein knockdown.

  • Analysis: Harvest the cells to assess knockdown efficiency by RT-qPCR (for mRNA levels) or Western blotting (for protein levels). Functional assays such as cell viability, apoptosis, or migration can then be performed.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the EGFR signaling pathway, the distinct mechanisms of this compound and siRNA, and a suggested experimental workflow for cross-validation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_stat STAT Pathway cluster_downstream Downstream Effects EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT STAT Differentiation Differentiation STAT->Differentiation EGFR_dimer EGFR Dimer (Activated) EGFR_dimer->RAS EGFR_dimer->PI3K EGFR_dimer->STAT

EGFR Signaling Pathway

Inhibition_Mechanisms cluster_ag494 This compound (TKI) cluster_siRNA EGFR siRNA AG494 This compound EGFR_Kinase EGFR Kinase Domain AG494->EGFR_Kinase Competitively Binds Phosphorylation Autophosphorylation AG494->Phosphorylation Inhibits EGFR_Kinase->Phosphorylation Catalyzes ATP ATP ATP->EGFR_Kinase Binds siRNA EGFR siRNA RISC RISC Complex siRNA->RISC Binds to EGFR_mRNA EGFR mRNA Degradation mRNA Degradation EGFR_mRNA->Degradation Leads to Translation Translation EGFR_mRNA->Translation RISC->EGFR_mRNA Targets EGFR_Protein EGFR Protein Translation->EGFR_Protein

Mechanisms of Inhibition

Cross_Validation_Workflow cluster_treatments Parallel Treatments cluster_assays Comparative Assays start Start: Select Cancer Cell Line AG494_Treat Treat with this compound (Dose-Response) start->AG494_Treat siRNA_Treat Transfect with EGFR siRNA and Control siRNA start->siRNA_Treat Viability Cell Viability Assay (e.g., MTT) AG494_Treat->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) AG494_Treat->Apoptosis Western Western Blot (p-EGFR, p-AKT, p-ERK, Total EGFR) AG494_Treat->Western siRNA_Treat->Viability siRNA_Treat->Apoptosis siRNA_Treat->Western end Compare Results & Validate Viability->end Apoptosis->end Western->end

Cross-Validation Workflow

Discussion and Conclusion

Both this compound and EGFR siRNA are powerful tools for studying the role of EGFR in cancer biology. This compound offers a rapid and titratable method for inhibiting EGFR kinase activity, while siRNA provides a highly specific means of reducing total EGFR protein levels.

Key Considerations for Selection and Cross-Validation:

  • Specificity: While this compound is considered an EGFR inhibitor, like many small molecule inhibitors, it may have off-target effects. In contrast, well-designed siRNAs offer high specificity for the EGFR transcript.

  • Mechanism of Action: this compound inhibits the catalytic activity of existing EGFR protein, leading to a rapid but potentially reversible effect. siRNA-mediated knockdown results in a more sustained reduction of the total receptor pool, which may lead to different long-term cellular responses.

  • Experimental Context: For acute signaling studies, a TKI like this compound may be more appropriate. For studies investigating the long-term consequences of EGFR loss, siRNA is the preferred method.

References

Tyrphostin AG-494: A Comparative Guide to its Kinase Specificity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor Tyrphostin AG-494 with alternative compounds, supported by available experimental data. The information is intended to assist researchers in evaluating its suitability for their studies.

Introduction to Tyrphostin this compound

Tyrphostin this compound is a member of the tyrphostin family of protein kinase inhibitors. While initially investigated as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), subsequent research has revealed a broader inhibitory profile, encompassing other kinase families. This guide explores the known kinase targets of this compound and compares its specificity to other relevant kinase inhibitors, particularly those targeting the Janus kinase (JAK) family, given the activity of its close analog, AG-490, against JAK2.

Kinase Inhibition Profile of Tyrphostin this compound and Comparators

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Tyrphostin this compound and selected alternative kinase inhibitors. It is important to note that comprehensive kinase panel screening data for Tyrphostin this compound is not widely available in the public domain. The data presented here is compiled from various sources.

Kinase TargetTyrphostin this compound IC50 (µM)Tyrphostin AG-490 IC50 (µM)Fedratinib IC50 (nM)Pacritinib IC50 (nM)
EGFR 0.7 - 1.2[1][2][3]0.1[4][5][6]--
ErbB2 (HER2) 39[1]13.5[4][6][7][8]--
PDGF-R 6[1]---
CDK2 Activity confirmed, IC50 not specified[9]---
JAK1 -->105 (35-fold selective for JAK2)[10][11]>1000 (inactive at 100 nM)[12][13]
JAK2 -~10[4][6][7]3[10][11]<50[12]
JAK2 V617F ---<50[12][13]
JAK3 -20[7]>405 (135-fold selective for JAK2)[10][11]-
TYK2 -->1002 (334-fold selective for JAK2)[11]-
FLT3 --15[10][11]<50[12][13][14]
CSF1R ---<50[12]
IRAK1 ---<50[12]

Signaling Pathway Inhibition

Tyrphostin this compound and its analogs, along with other JAK2 inhibitors, primarily interfere with the JAK-STAT signaling pathway, a critical pathway for cytokine signaling and cellular processes like proliferation and inflammation.

JAK-STAT Signaling Pathway Inhibition Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK2 JAK2 CytokineReceptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P Dimerization Dimerization STAT_P->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocates to GeneTranscription Gene Transcription Nucleus->GeneTranscription Initiates AG494 This compound / Alternatives AG494->JAK2 Inhibits

Caption: Inhibition of the JAK-STAT pathway by this compound and alternatives.

Experimental Methodologies

The data presented in this guide is typically generated using in vitro kinase assays. Below are generalized protocols for biochemical and cellular kinase assays that are commonly employed for inhibitor profiling.

Biochemical Kinase Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reagents and Preparation:

    • Purified recombinant kinase.

    • Kinase-specific substrate (peptide or protein).

    • ATP (often radiolabeled, e.g., [γ-³³P]ATP).

    • Assay buffer (containing MgCl₂, DTT, etc.).

    • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Stop solution (e.g., EDTA).

  • Assay Procedure:

    • The kinase, substrate, and test compound are pre-incubated in the assay buffer in a multi-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is terminated by the addition of the stop solution.

    • The amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done by capturing the phosphorylated substrate on a filter membrane and measuring radioactivity using a scintillation counter. For non-radioactive assays, methods like fluorescence polarization, FRET, or luminescence can be used.

  • Data Analysis:

    • The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor.

    • IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Cellular Kinase Assay

This assay measures the effect of a compound on kinase activity within a cellular context.

  • Cell Culture and Treatment:

    • A cell line that expresses the target kinase is cultured under appropriate conditions.

    • Cells are treated with various concentrations of the test compound for a specific duration.

    • For receptor tyrosine kinases, cells may be stimulated with a specific ligand to activate the signaling pathway.

  • Cell Lysis and Protein Analysis:

    • After treatment, cells are lysed to extract proteins.

    • The phosphorylation status of the target kinase or its downstream substrates is assessed using techniques like:

      • Western Blotting: Using phospho-specific antibodies to detect the phosphorylated form of the target protein.

      • ELISA (Enzyme-Linked Immunosorbent Assay): A quantitative method using antibodies to measure the amount of phosphorylated protein.

      • Flow Cytometry (Phosflow): To measure protein phosphorylation at the single-cell level.

  • Data Analysis:

    • The level of phosphorylation in treated cells is compared to untreated or vehicle-treated control cells.

    • IC50 values are calculated based on the concentration-dependent inhibition of phosphorylation.

Experimental Workflow for Kinase Specificity Profiling

The process of determining the kinase selectivity of a compound like this compound typically follows a structured workflow.

Kinase Specificity Profiling Workflow cluster_0 Primary Screening cluster_1 Dose-Response & IC50 Determination cluster_2 Cellular Validation & Analysis Compound Test Compound (e.g., this compound) PrimaryScreen Single-Dose Screen (Large Kinase Panel) Compound->PrimaryScreen HitIdentification Identify 'Hits' (% Inhibition > Threshold) PrimaryScreen->HitIdentification DoseResponse Dose-Response Assay (for identified 'hits') HitIdentification->DoseResponse Proceed with Hits CellularAssay Cell-Based Assays (Target Engagement & Pathway Inhibition) HitIdentification->CellularAssay Validate in Cells IC50 Calculate IC50 Values DoseResponse->IC50 SelectivityProfile Generate Selectivity Profile (Comparison of IC50s) IC50->SelectivityProfile CellularAssay->SelectivityProfile

Caption: A typical workflow for kinase inhibitor specificity profiling.

Conclusion

Tyrphostin this compound exhibits inhibitory activity against EGFR and a limited number of other kinases. While it is a useful tool for studying these specific targets, its complete kinase selectivity profile remains to be fully elucidated. For researchers interested in targeting the JAK2 pathway, more selective and well-characterized inhibitors such as Fedratinib and Pacritinib offer potent alternatives with extensive publicly available data. The choice of inhibitor should be guided by the specific research question and the desired level of selectivity. It is always recommended to empirically validate the activity and selectivity of any kinase inhibitor in the specific experimental system being used.

References

AG-494: A Comparative Guide to its Receptor Tyrosine Kinase Inhibition Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AG-494, a member of the tyrphostin family of protein kinase inhibitors, is widely recognized for its inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). However, a comprehensive understanding of its selectivity is crucial for its application as a research tool and for potential therapeutic development. This guide provides a comparative analysis of this compound's inhibitory effects on various receptor tyrosine kinases (RTKs) and other kinases, supported by available experimental data.

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of this compound and its close analog, AG-490, has been evaluated against several kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) from various studies, providing a quantitative comparison of their activity.

Kinase TargetInhibitorIC50 (µM)Assay Type
EGFRThis compound0.7 - 1.2Biochemical
ErbB2 (HER2)This compound39Biochemical
PDGF-RThis compound6Biochemical
Cdk2This compound-Cell-based
JAK2AG-490~10Biochemical
JAK3AG-49025Biochemical

Note: Data for JAK2 and JAK3 are for the closely related compound AG-490. The inhibitory activity of this compound on Cdk2 has been demonstrated, but a specific IC50 value was not provided in the cited literature.

Discussion of Selectivity and Off-Target Effects

This compound is often described as a potent inhibitor of EGFR. However, the available data indicates that it also inhibits other receptor tyrosine kinases, albeit at higher concentrations. For instance, its potency against PDGF-R is significant, while its activity against ErbB2 is considerably weaker.

Interestingly, some studies have shown that while this compound effectively inhibits EGFR autophosphorylation in biochemical assays, it fails to inhibit EGFR kinase in intact cells. Despite this, it still inhibits cell proliferation, which has been attributed to its ability to block the activation of Cyclin-dependent kinase 2 (Cdk2), a key regulator of the cell cycle. This highlights a critical aspect of inhibitor characterization: the potential for divergence between in vitro and cellular activity.

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental approaches discussed, the following diagrams were generated.

G cluster_RTK Receptor Tyrosine Kinase Signaling cluster_JAK JAK-STAT Signaling cluster_CDK Cell Cycle Control EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS ErbB2 ErbB2 ErbB2->PI3K ErbB2->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation JAK2 JAK2 STAT STAT JAK2->STAT Gene Gene Transcription STAT->Gene Cdk2 Cdk2 G1_S G1/S Transition Cdk2->G1_S AG494 This compound AG494->EGFR Inhibits AG494->PDGFR Inhibits AG494->ErbB2 Inhibits (weaker) AG494->JAK2 Inhibits (AG-490) AG494->Cdk2 Inhibits

Figure 1: Simplified signaling pathways affected by this compound.

G cluster_biochemical Biochemical Kinase Assay cluster_cell Cell-Based Kinase Assay recombinant_kinase Recombinant Kinase incubation Incubation recombinant_kinase->incubation substrate Substrate (e.g., Poly(Glu,Tyr)) substrate->incubation atp ATP (γ-32P or unlabeled) atp->incubation ag494_biochem This compound (various conc.) ag494_biochem->incubation detection Detection of Phosphorylation (e.g., Autoradiography, Luminescence) incubation->detection ic50_calc_biochem IC50 Calculation detection->ic50_calc_biochem cells Culture Cells ag494_cell Treat with this compound cells->ag494_cell ligand Stimulate with Ligand (e.g., EGF) ag494_cell->ligand lysis Cell Lysis ligand->lysis western_blot Western Blot (p-RTK, Total RTK) lysis->western_blot quantification Quantification western_blot->quantification ic50_calc_cell IC50 Calculation quantification->ic50_calc_cell

Figure 2: General experimental workflow for kinase inhibition assays.

Experimental Protocols

Detailed experimental protocols can vary between laboratories. The following are representative methodologies for biochemical and cell-based kinase inhibition assays.

Biochemical Kinase Inhibition Assay (Example Protocol)
  • Reaction Setup: In a microplate, combine the purified recombinant kinase (e.g., EGFR) in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Inhibitor Addition: Add varying concentrations of this compound (typically in DMSO, with a final DMSO concentration kept constant across all wells).

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP (e.g., 10 µM, which can be radiolabeled with ³²P or ³³P) and a suitable substrate (e.g., a synthetic peptide or a protein like poly(Glu, Tyr) 4:1).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

  • Termination and Detection: Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane). Measure the incorporation of phosphate into the substrate using an appropriate method (e.g., scintillation counting for radiolabeled ATP, or luminescence-based assays that measure ADP production).

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based Receptor Tyrosine Kinase Autophosphorylation Assay (Example Protocol)
  • Cell Culture: Plate cells that endogenously or exogenously express the receptor of interest (e.g., A431 cells for EGFR) in a multi-well plate and grow to a suitable confluency.

  • Serum Starvation: To reduce basal receptor activation, serum-starve the cells for several hours (e.g., by incubating in a serum-free medium).

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours).

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) for a short duration (e.g., 5-15 minutes) to induce receptor autophosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing detergents and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: Probe the membrane with a primary antibody specific for the phosphorylated form of the receptor (e.g., anti-phospho-EGFR). Subsequently, probe with an antibody for the total amount of the receptor as a loading control. Use appropriate secondary antibodies conjugated to an enzyme (e.g., HRP) for detection.

  • Signal Quantification: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.

  • Data Analysis: Normalize the phosphorylated receptor signal to the total receptor signal. Plot the percentage of inhibition of phosphorylation against the logarithm of the this compound concentration to determine the cellular IC50 value.

Literature review of AG-494's selectivity

Author: BenchChem Technical Support Team. Date: November 2025

A literature review of AG-494's selectivity reveals its primary role as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, rather than a Janus Kinase 2 (JAK2) inhibitor. Experimental data consistently demonstrates this compound's high affinity for EGFR, with off-target effects on other related kinases. This guide provides a comparative analysis of this compound's selectivity based on available experimental data.

Comparative Selectivity of this compound

This compound, also known as Tyrphostin AG 494, has been extensively characterized as a selective inhibitor of EGFR.[1][2][3][4] The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

The following table summarizes the IC50 values of this compound against various kinases, providing a clear comparison of its selectivity.

KinaseIC50 (µM)
EGFR0.7[1][2][4]
EGFR (autophosphorylation)1.1[1][2]
PDGF-R (autophosphorylation)6[1][2]
ErbB2 (HER-2) (autophosphorylation)39[1][2]
HER1-2 (autophosphorylation)45[1][2]

The data clearly indicates that this compound is most potent against EGFR, with significantly higher concentrations required to inhibit other kinases such as PDGF-R, ErbB2, and HER1-2. The literature reviewed did not provide evidence of significant inhibitory activity of this compound against JAK2. It is important to note that a different compound, Upadacitinib (ABT-494), is a known selective JAK1 inhibitor.[5][6][7][8]

Signaling Pathway Inhibition by this compound

This compound exerts its effect by inhibiting the tyrosine kinase activity of EGFR. This, in turn, blocks the downstream signaling pathways that are crucial for cell proliferation and survival. The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds AG494 This compound AG494->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR signaling pathway and this compound's point of inhibition.

Experimental Protocols

The determination of kinase inhibitor selectivity involves a series of biochemical and cellular assays. A generalized workflow for these experiments is outlined below.

Biochemical Kinase Assays

Biochemical assays are performed to measure the direct inhibitory effect of a compound on a purified kinase.

  • Kinase and Substrate Preparation : Recombinant human kinases and their specific peptide substrates are used.

  • Inhibitor Preparation : this compound is dissolved in a suitable solvent, typically DMSO, to create a stock solution, which is then serially diluted.

  • Kinase Reaction : The kinase, substrate, and ATP are incubated in a reaction buffer in the presence of varying concentrations of this compound.

  • Detection : The phosphorylation of the substrate is measured. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • IC50 Determination : The percentage of kinase inhibition at each concentration of this compound is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

Cellular Assays

Cellular assays are conducted to evaluate the effect of the inhibitor in a more physiologically relevant context.

  • Cell Culture : A cell line that expresses the target kinase (e.g., A549 or DU145 for EGFR) is cultured.[9]

  • Inhibitor Treatment : The cells are treated with various concentrations of this compound for a specific duration.

  • Cell Lysis : The cells are lysed to extract proteins.

  • Western Blotting : The phosphorylation status of the target kinase and downstream signaling proteins is analyzed by Western blotting using phospho-specific antibodies.

  • Cell Proliferation/Viability Assays : The effect of the inhibitor on cell growth and survival is measured using assays such as MTT or trypan blue exclusion.

  • IC50 Determination : The concentration of this compound that inhibits the cellular process (e.g., cell growth) by 50% is determined.

The following diagram provides a visual representation of a typical experimental workflow for assessing kinase inhibitor selectivity.

Kinase_Inhibitor_Selectivity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays b1 Purified Kinase + Substrate + ATP b2 Incubate with Varying [Inhibitor] b1->b2 b3 Measure Kinase Activity (e.g., Phosphorylation) b2->b3 b4 Calculate IC50 b3->b4 selectivity Determine Selectivity Profile b4->selectivity c1 Culture Cells Expressing Target Kinase c2 Treat with Varying [Inhibitor] c1->c2 c3 Measure Cellular Endpoint (e.g., Proliferation, Protein Phosphorylation) c2->c3 c4 Calculate IC50 c3->c4 c4->selectivity start Start start->b1 start->c1

Caption: Experimental workflow for kinase inhibitor selectivity.

References

Benchmarking AG-494 Against Next-Generation EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. While first-generation inhibitors demonstrated the potential of this approach, the emergence of resistance necessitated the development of next-generation compounds with improved efficacy and specificity. This guide provides a comparative analysis of AG-494, an early EGFR inhibitor, against three prominent next-generation inhibitors: afatinib, dacomitinib, and osimertinib.

Executive Summary

This guide offers a head-to-head comparison of the in vitro potency of this compound and next-generation EGFR inhibitors against wild-type and mutated forms of EGFR. The data presented herein, compiled from various preclinical studies, highlights the significant advancements made in EGFR inhibitor development. Next-generation inhibitors exhibit substantially greater potency, particularly against clinically relevant activating and resistance mutations, in the nanomolar range, whereas this compound's activity is in the micromolar range. This underscores the evolution of EGFR-targeted therapies towards highly potent and specific agents for the treatment of non-small cell lung cancer (NSCLC) and other malignancies.

Data Presentation: In Vitro Potency (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and next-generation EGFR inhibitors against various EGFR forms. Lower IC50 values indicate greater potency.

InhibitorTargetIC50 (nM)Cell Line/Assay Conditions
This compound EGFR Autophosphorylation1200[1]In vitro kinase assay
Afatinib EGFR (Wild-Type)0.5[2]Cell-free assay
EGFR (L858R)0.4[2]Cell-free assay
EGFR (Exon 19 deletion)0.8[3]PC-9 cells
EGFR (L858R/T790M)10[2]Cell-free assay
Dacomitinib EGFR (Wild-Type)6.0[4]Purified kinase assay
EGFR (Exon 19 deletion)~4-12 times lower than gefitinib[5]NSCLC cell lines
EGFR (L858R)~4-12 times lower than gefitinib[5]NSCLC cell lines
Osimertinib EGFR (Wild-Type)493.8[6]LoVo cells
EGFR (Exon 19 deletion)12.92[6]LoVo cells
EGFR (L858R/T790M)11.44[6]LoVo cells

Signaling Pathway and Inhibitor Mechanisms

The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[7][8][9] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[7][10] In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth.

EGFR Signaling Pathway and Points of Inhibition

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Ligand Ligand EGFR EGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Ligand->EGFR:extracellular Binds RAS RAS EGFR:intracellular->RAS Activates PI3K PI3K EGFR:intracellular->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival This compound This compound This compound->EGFR:intracellular Inhibits Afatinib_Dacomitinib Afatinib & Dacomitinib (Irreversible) Afatinib_Dacomitinib->EGFR:intracellular Irreversibly Inhibits Osimertinib Osimertinib (Irreversible, Mutant-Selective) Osimertinib->EGFR:intracellular Irreversibly Inhibits (T790M)

Caption: EGFR signaling cascade and inhibitor targets.

Mechanism of Action:

  • This compound: Functions as a tyrosine kinase inhibitor, blocking the autophosphorylation of the EGFR.

  • Afatinib and Dacomitinib (Second-Generation): These are irreversible pan-HER inhibitors, covalently binding to the kinase domain of EGFR (HER1), HER2, and HER4.[11][12][13][14] This irreversible binding leads to a sustained inhibition of signaling.

  • Osimertinib (Third-Generation): This is an irreversible inhibitor that is highly selective for EGFR harboring sensitizing mutations (e.g., exon 19 deletion, L858R) and the T790M resistance mutation, while having significantly less activity against wild-type EGFR.[15][16][17][18] This selectivity profile results in a wider therapeutic window and reduced side effects compared to earlier generation inhibitors.

Experimental Protocols

Determination of IC50 Values for EGFR Inhibitors

The following is a representative protocol for determining the half-maximal inhibitory concentration (IC50) of EGFR inhibitors in cancer cell lines using a cell viability assay.

1. Cell Culture and Seeding:

  • Culture human non-small cell lung cancer cell lines (e.g., PC-9 for EGFR exon 19 deletion, H1975 for L858R/T790M mutation) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
  • Harvest cells and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
  • Incubate the plates overnight to allow for cell attachment.

2. Compound Treatment:

  • Prepare a serial dilution of the EGFR inhibitors (this compound, afatinib, dacomitinib, osimertinib) in the appropriate solvent (e.g., DMSO).
  • Treat the cells with a range of inhibitor concentrations, ensuring a final DMSO concentration that does not affect cell viability (typically <0.1%).
  • Include a vehicle control (DMSO only) and a positive control (a known potent inhibitor).
  • Incubate the treated cells for a specified period (e.g., 72 hours).

3. Cell Viability Assay (MTT Assay):

  • Following the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).
  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
  • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow for IC50 Determination

IC50_Workflow Cell_Culture 1. Cell Culture & Seeding Compound_Treatment 2. Compound Treatment Cell_Culture->Compound_Treatment Incubation 3. Incubation (e.g., 72h) Compound_Treatment->Incubation Viability_Assay 4. Cell Viability Assay (MTT) Incubation->Viability_Assay Data_Analysis 5. Data Analysis & IC50 Calculation Viability_Assay->Data_Analysis

Caption: Workflow for IC50 determination.

Conclusion

The data and mechanisms presented in this guide clearly demonstrate the significant progress in the development of EGFR inhibitors. While this compound represented an early effort in targeting EGFR, the next-generation inhibitors afatinib, dacomitinib, and particularly the third-generation inhibitor osimertinib, offer vastly superior potency and selectivity against clinically important EGFR mutations. This evolution has translated into improved clinical outcomes for patients with EGFR-mutant cancers. This comparative guide serves as a valuable resource for researchers and drug development professionals in understanding the performance landscape of EGFR inhibitors and informing future research directions.

References

AG-494: A Comparative Analysis of a Tyrphostin-Class EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the epidermal growth factor receptor (EGFR) kinase inhibitor, AG-494, with other relevant EGFR inhibitors. The information is supported by experimental data to aid in research and development decisions.

Performance Comparison of EGFR Inhibitors

This compound, a member of the tyrphostin family of protein kinase inhibitors, demonstrates potent inhibition of EGFR. Its performance, as measured by the half-maximal inhibitory concentration (IC50), has been evaluated against EGFR and in cellular assays. A direct comparison with other tyrphostins and clinically relevant EGFR inhibitors is crucial for understanding its relative potency.

InhibitorTarget/AssayCell LineIC50 (µM)
This compound EGFR Tyrosine Kinase-0.7[1]
EGFR Autophosphorylation-1.1[1]
Cell Growth InhibitionA549 (Lung Cancer)6.16[2]
Cell Growth InhibitionDU145 (Prostate Cancer)10.7[2]
AG-1478 Cell Growth InhibitionA549 (Lung Cancer)1.16[2]
Cell Growth InhibitionDU145 (Prostate Cancer)1.17[2]

This table summarizes the inhibitory concentrations of this compound and a related compound, AG-1478. Lower IC50 values indicate greater potency.

Mechanism of Action and Signaling Pathway

This compound exerts its effect by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane receptor that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation. By blocking the initial autophosphorylation step, this compound effectively shuts down these downstream signals.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Grb2 Grb2 P_EGFR->Grb2 PI3K PI3K P_EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation AG494 This compound AG494->P_EGFR Inhibits

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the performance of EGFR inhibitors like this compound.

EGFR Kinase Inhibition Assay (Cell-Free)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP (Adenosine triphosphate), radiolabeled with ³²P ([γ-³²P]ATP)

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

    • This compound and other test compounds dissolved in DMSO

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the EGFR kinase, peptide substrate, and kinase buffer.

    • Add varying concentrations of this compound or control vehicle (DMSO) to the reaction mixture and pre-incubate.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

    • Stop the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-³²P]ATP.

    • Measure the amount of incorporated ³²P into the peptide substrate using a scintillation counter.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Cellular EGFR Autophosphorylation Assay

This assay measures the inhibition of EGFR autophosphorylation in intact cells.

  • Reagents and Materials:

    • Human cancer cell line overexpressing EGFR (e.g., A431)

    • Cell culture medium and serum

    • Epidermal Growth Factor (EGF)

    • This compound and other test compounds

    • Lysis buffer (containing protease and phosphatase inhibitors)

    • Antibodies: anti-phospho-EGFR (pY1068) and anti-total-EGFR

    • Western blotting reagents and equipment

  • Procedure:

    • Culture the cells to a desired confluency and then serum-starve them to reduce basal EGFR activity.

    • Treat the cells with various concentrations of this compound or control for a specified period.

    • Stimulate the cells with EGF to induce EGFR autophosphorylation.

    • Lyse the cells to extract total protein.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with the anti-phospho-EGFR antibody to detect the level of phosphorylated EGFR.

    • Strip and re-probe the membrane with the anti-total-EGFR antibody to ensure equal protein loading.

    • Quantify the band intensities and calculate the inhibition of EGFR autophosphorylation to determine the IC50 value.

Experimental_Workflow cluster_cell_free Cell-Free Kinase Assay cluster_cellular Cellular Autophosphorylation Assay A1 Prepare Kinase Reaction Mix A2 Add this compound A1->A2 A3 Initiate with [γ-³²P]ATP A2->A3 A4 Incubate A3->A4 A5 Spot on Phosphocellulose A4->A5 A6 Wash & Count A5->A6 A7 Calculate IC50 A6->A7 B1 Culture & Serum- Starve Cells B2 Treat with this compound B1->B2 B3 Stimulate with EGF B2->B3 B4 Lyse Cells B3->B4 B5 Western Blot B4->B5 B6 Probe with Antibodies (p-EGFR & total EGFR) B5->B6 B7 Quantify & Calculate IC50 B6->B7

References

Safety Operating Guide

Essential Safety and Disposal Procedures for AG-494

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel engaged in research and development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe working environment and maintaining regulatory compliance. This document provides detailed procedural guidance for the safe disposal of AG-494, a tyrosine kinase inhibitor. Adherence to these protocols is critical for minimizing environmental impact and protecting the health and safety of laboratory staff.

This compound Safety and Hazard Data

A comprehensive understanding of the intrinsic properties and hazards of this compound is the foundation of its safe handling and disposal. The following table summarizes key quantitative data derived from safety data sheets (SDS).

ParameterValue
GHS Hazard Codes H302: Harmful if swallowedH400: Very toxic to aquatic lifeH410: Very toxic to aquatic life with long lasting effects[1]
GHS Precautionary Codes P264, P270, P273, P301 + P312, P330, P391, P501[1]
Storage Temperature Powder: -20°CIn solvent: -80°C[1]
Chemical Stability Stable under recommended storage conditions[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]

Experimental Protocols for Proper Disposal

While specific experimental protocols for the chemical neutralization of this compound are not publicly available, the following step-by-step procedures, based on established safety guidelines for hazardous chemical waste, must be followed. The primary and recommended method of disposal is through a licensed and approved waste disposal contractor.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Safety goggles with side-shields

  • Chemical-resistant gloves (e.g., nitrile)

  • Impervious laboratory coat or clothing

  • A suitable respirator if handling the powder outside of a ventilated enclosure[1]

Step 2: Waste Segregation and Collection

  • Solid Waste:

    • Collect unadulterated this compound powder and any materials grossly contaminated with the solid (e.g., weighing boats, contaminated filter paper) in a designated, sealed, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and properly labeled with the chemical name ("this compound" or "Tyrphostin AG 494"), the appropriate hazard pictograms (e.g., harmful, environmental hazard), and the date of accumulation.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and leak-proof hazardous waste container.

    • Do not mix this compound solutions with other incompatible waste streams, particularly strong acids, bases, or oxidizing/reducing agents, to prevent hazardous reactions[1].

    • Label the liquid waste container with the chemical name, concentration, and relevant hazard warnings.

  • Contaminated Labware and PPE:

    • "Empty" containers of this compound must be treated as hazardous waste and disposed of in the solid chemical waste stream[1].

    • Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be collected in the solid hazardous waste container.

    • Contaminated gloves, bench paper, and other disposable PPE should also be disposed of as solid hazardous waste.

Step 3: Storage Pending Disposal

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Ensure the storage area is cool and away from sources of ignition[1].

  • Maintain an inventory of the waste generated.

Step 4: Final Disposal

  • The final disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal company[1].

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.

  • Provide the waste disposal contractor with a complete and accurate description of the waste, including the Safety Data Sheet for this compound.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

AG494_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE start->ppe identify_waste Step 2: Identify Waste Type ppe->identify_waste solid_waste Solid Waste (Powder, Contaminated Items) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions) identify_waste->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid storage Step 3: Store Securely in Designated Area collect_solid->storage collect_liquid->storage disposal Step 4: Arrange Disposal via EHS/Approved Vendor storage->disposal end End: Waste Disposed disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling AG-494

Author: BenchChem Technical Support Team. Date: November 2025

AG-494, also known as Tyrphostin this compound, is a potent inhibitor of the epidermal growth factor receptor (EGFR) kinase.[1][2][3] Due to its chemical nature and biological activity, proper handling and disposal are paramount to ensure the safety of laboratory personnel and the environment. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4] Therefore, stringent adherence to safety protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be equipped with side-shields to provide comprehensive protection.[4]
Hand Protection Protective GlovesChemically resistant gloves are required.
Body Protection Impervious ClothingA lab coat or other protective clothing should be worn to prevent skin contact.[4]
Respiratory RespiratorUse a suitable respirator, especially when handling the powder form to avoid inhalation.[4]

Operational Plan: Safe Handling and Storage

Proper operational procedures are critical to minimize exposure and maintain the integrity of the compound.

Handling:

  • Avoid inhalation of dust and contact with eyes and skin.[4]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ensure a safety shower and eye wash station are readily accessible.[4]

Storage:

  • Store in a tightly sealed container in a cool, well-ventilated area.[4]

  • Keep away from direct sunlight and sources of ignition.[4]

  • Recommended storage temperatures are -20°C for the powdered form and -80°C when in solvent.[4]

  • This compound is stable under recommended storage conditions.[4]

Incompatible Materials:

  • Strong acids and alkalis.[4]

  • Strong oxidizing and reducing agents.[4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Chemical Waste: Dispose of this compound as chemical waste in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains, water courses, or the soil.[4]

  • Container Disposal: Empty containers should be managed as chemical waste. If commercial chemical containers are reused for waste collection, the original label must be completely removed or obliterated, and a new waste label must be affixed.[5]

Experimental Protocols and Data

This compound is an inhibitor of the epidermal growth factor receptor (EGFR) kinase with an IC50 value of 1 µM in HT-22 cells.[1][2][3] It also blocks Cdk2 activation.[6]

Solubility Data:

SolventSolubility
DMSO50 mg/mL (178.39 mM)[2]
Ethanol4 mg/mL (14.27 mM)[2]
WaterInsoluble[2]
DMF30 mg/mL[1]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL[1]

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₁₆H₁₂N₂O₃[1]
Molecular Weight 280.28 g/mol [2]
CAS Number 133550-35-3[1][2][3]

Signaling Pathway Diagram

The following diagram illustrates the inhibitory action of this compound on the EGFR signaling pathway.

AG494_EGFR_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AG494 This compound AG494->EGFR Inhibition

Caption: this compound inhibits the EGFR signaling pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AG-494
Reactant of Route 2
AG-494

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.